molecular formula C6H13NO4 B1663644 Deoxynojirimycin CAS No. 19130-96-2

Deoxynojirimycin

Katalognummer: B1663644
CAS-Nummer: 19130-96-2
Molekulargewicht: 163.17 g/mol
InChI-Schlüssel: LXBIFEVIBLOUGU-JGWLITMVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Duvoglustat is an optically active form of 2-(hydroxymethyl)piperidine-3,4,5-triol having 2R,3R,4R,5S-configuration. It has a role as an EC 3.2.1.20 (alpha-glucosidase) inhibitor, an anti-HIV agent, an anti-obesity agent, a bacterial metabolite, a hypoglycemic agent, a hepatoprotective agent and a plant metabolite. It is a 2-(hydroxymethyl)piperidine-3,4,5-triol and a piperidine alkaloid.
An alpha-glucosidase inhibitor with antiviral action. Derivatives of deoxynojirimycin may have anti-HIV activity.
1-Deoxynojirimycin has been reported in Parmotrema austrosinense, Parmotrema praesorediosum, and other organisms with data available.
DUVOGLUSTAT is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Eigenschaften

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBIFEVIBLOUGU-JGWLITMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172647
Record name Duvoglustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19130-96-2
Record name Deoxynojirimycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19130-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Duvoglustat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019130962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Duvoglustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03206
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Duvoglustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.812
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DUVOGLUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ56898FLE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Deoxynojirimycin: A Technical Guide to its Discovery, Natural Sources, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-deoxynojirimycin (DNJ), a potent alpha-glucosidase inhibitor with significant therapeutic potential. This document details its discovery, explores its diverse natural sources, presents quantitative data on its prevalence, and outlines the key experimental protocols for its isolation and analysis. Furthermore, it visualizes the core biosynthetic pathways and experimental workflows to facilitate a deeper understanding of this important natural compound.

Discovery and Historical Context

1-Deoxynojirimycin (DNJ), an iminosugar, was first obtained through the chemical reduction of nojirimycin in 1966.[1][2] A decade later, in 1976, it was successfully isolated and identified from a natural source, the root bark of the mulberry plant (Morus spp.), by Yagi and his team.[1][3][4] This discovery of a naturally occurring polyhydroxylated piperidine alkaloid opened the door for extensive research into its biological activities and potential therapeutic applications, particularly in the management of diabetes.[1]

Natural Sources of Deoxynojirimycin

This compound is a secondary metabolite found in a variety of organisms, including plants, microorganisms, and insects that feed on DNJ-containing plants.[1][5]

2.1. Plants: The most well-known and abundant plant source of DNJ is the mulberry tree (Morus spp.).[3][6] It is present in various parts of the plant, including the leaves, root bark, trunk bark, and fruit.[1] Other plant species that have been identified as containing DNJ include:

  • Commelina communis (Dayflower)[2][3][6]

  • Hyacinthus orientalis (Hyacinth)[3][7]

  • Adenophora triphylla (Japanese lady bell)[3][7]

  • Lobelia sessilifolia[7]

  • Omphalea queenslandiae[7]

  • Endospermum medullosum[7]

  • Bagassa guianensis[7]

2.2. Microorganisms: Several bacterial strains are capable of producing DNJ through fermentation.[2] This microbial production is considered a promising avenue for large-scale industrial manufacturing.[5] Notable DNJ-producing microorganisms include species of:

  • Bacillus[2][6]

  • Streptomyces[2][5][6]

  • Lactobacillus[1]

2.3. Insects: Insects that consume DNJ-containing plants can accumulate the compound. The silkworm, Bombyx mori, which feeds exclusively on mulberry leaves, is a prime example, with DNJ being detected in its skin, blood, and silk glands.[1] However, it is understood that silkworms do not synthesize DNJ themselves but rather sequester it from their diet.[1]

Quantitative Analysis of this compound in Natural Sources

The concentration of DNJ varies significantly depending on the source, species, variety, and in the case of plants, the specific part and age. The following tables summarize the quantitative data for DNJ content in various natural sources.

Table 1: this compound (DNJ) Content in Mulberry (Morus spp.)

Mulberry Species/VarietyPlant PartDNJ Concentration (mg/g dry weight)Reference
Morus albaTrunk Bark3.89[1]
Morus albaTwig Bark2.56[1]
Morus albaYoung Shoots1.96[1]
Morus albaRoot Bark1.88[1]
Morus albaYoung Leaves0.62 - 1.61[3]
Morus albaMature Leaves0.47 - 0.96[3]
Morus cathayanaMature Leaves2.90[8]
Indian Varieties (K-2, S-13, S-34, V-1)Dry Leaves0.68 - 2.72[9]
Chinese VarietiesLeaves0.10 - 1.60[8]
Thailand VarietiesLeaves0.30 - 3.20[8]

Table 2: this compound (DNJ) Production by Microorganisms

Microbial GenusDNJ ProductionReference
Bacillus spp.460–800 mg/L[1]
Streptomyces spp.17–640 mg/L[1]
Lactobacillus spp.0.61 mg/g[1]

Experimental Protocols

4.1. Extraction of this compound from Mulberry Leaves

A common method for the extraction of DNJ from mulberry leaves involves the following steps:

  • Sample Preparation: Freshly collected mulberry leaves are dried and ground into a fine powder.

  • Extraction: The powdered sample is extracted with a 0.05 mol/L HCl solution in a water bath at 30°C for 10 minutes.[10]

  • Centrifugation: The extract is then centrifuged at 10,000 x g for 5 minutes at 20°C.[10]

  • Supernatant Collection: The supernatant containing the DNJ is collected. The extraction process can be repeated on the precipitate to increase the yield, and the supernatants are then combined.[10]

An alternative method, ultrasound-assisted extraction (UAE), has been optimized for higher efficiency.[11] The optimized conditions for UAE are a 7 ml/g ratio of extraction solvent to mulberry sample, an ultrasonic power of 180 W, and an extraction time of 260 seconds.[11]

4.2. Purification of this compound

A two-step column chromatography process is effective for the isolation and purification of DNJ from crude extracts:

  • Macroporous Resin Chromatography: The crude extract is first passed through an AB-8 macroporous resin column.[12] At a pH of 4.0 and a flow rate of 1 BV/h, this step serves for preliminary purification, increasing the DNJ content to approximately 4.9% with a recovery rate of 98%.[12]

  • Cation Exchange Resin Chromatography: The partially purified fraction is then subjected to chromatography using a 732H type cation exchange resin.[12] The elution is performed sequentially with 1 BV of H₂O, 1.5 BV of 0.3 M NH₃, and 2 BV of 0.5 M NH₃.[12] The fractions with a pH between 9.0 and 10.0 are collected, resulting in a final DNJ content of 16.7%.[12]

4.3. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A widely used method for the quantification of DNJ involves derivatization followed by HPLC analysis:

  • Derivatization: 100 µL of the DNJ extract is mixed with 100 µL of 0.4 mol/L potassium borate buffer (pH 8.5) and 200 µL of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile.[10] The mixture is incubated in a 20°C water bath for 20 minutes.[10] The reaction is terminated by adding 100 µL of 1 mol/L glycine.[10]

  • Sample Preparation for HPLC: 100 µL of 1% acetic acid is added to stabilize the DNJ derivative, and the solution is diluted with 400 µL of distilled water.[10] The final solution is filtered through a 0.22 µm syringe filter before injection into the HPLC system.[10]

  • HPLC Analysis: The derivatized DNJ is analyzed by reverse-phase HPLC with a fluorescence or photodiode array (PDA) detector.[9]

4.4. Quantitative Analysis by HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

For higher sensitivity and selectivity, an HPLC-MS/MS method can be employed:

  • Chromatographic Separation: DNJ is separated on a TSKgel Amide-80 column using a mobile phase consisting of a mixture of 0.1% formic acid and acetonitrile at a flow rate of 0.6 ml/min.[13][14]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used in the positive ion mode.[13][14] The analysis is performed under multiple reaction monitoring (MRM) with the transition of [M+H]⁺ ions, m/z 164.4/109.9.[13][14] This method has a detection limit of 75 pg and a quantitation limit of 100 pg.[13][14]

Visualizations

Discovery and Sourcing Timeline of this compound

G cluster_Discovery Discovery Timeline cluster_Sources Identification in Natural Sources 1966 1966 Chemical Synthesis from Nojirimycin 1976 1976 Isolation from Mulberry Root Bark 1966->1976 Decade of Development Mulberry Morus spp. (1976) Commelina Commelina communis Hyacinthus Hyacinthus orientalis Streptomyces Streptomyces spp. Bacillus Bacillus spp. G cluster_Extraction Extraction cluster_Purification Purification cluster_Analysis Analysis SamplePrep Sample Preparation (Drying, Grinding) Extraction Solvent or Ultrasound-Assisted Extraction SamplePrep->Extraction Centrifugation Centrifugation & Supernatant Collection Extraction->Centrifugation CrudeExtract Crude DNJ Extract Centrifugation->CrudeExtract MacroResin Macroporous Resin Chromatography CrudeExtract->MacroResin CationResin Cation Exchange Chromatography MacroResin->CationResin PurifiedDNJ Purified DNJ CationResin->PurifiedDNJ Derivatization Derivatization (e.g., FMOC-Cl) PurifiedDNJ->Derivatization HPLC_MSMS HPLC-MS/MS Analysis PurifiedDNJ->HPLC_MSMS HPLC HPLC Analysis (Fluorescence/PDA) Derivatization->HPLC Quantification Quantification HPLC->Quantification HPLC_MSMS->Quantification G Glucose D-Glucose F6P Fructose-6-phosphate Glucose->F6P Glycolysis Amination Amination (C2) & Dephosphorylation (C6) F6P->Amination ADM 2-amino-2-deoxy-D-mannitol (ADM) Amination->ADM Oxidation Oxidation (C6) ADM->Oxidation Cyclization C2-N-C6 Cyclization Oxidation->Cyclization NJ Nojirimycin (NJ) Cyclization->NJ Dehydration Dehydration (C1) NJ->Dehydration Reduction Reduction Dehydration->Reduction DNJ 1-Deoxynojirimycin (DNJ) Reduction->DNJ

References

Deoxynojirimycin: A Potent Alpha-Glucosidase Inhibitor for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxynojirimycin (DNJ), a naturally occurring iminosugar found predominantly in mulberry leaves, is a potent competitive inhibitor of α-glucosidase enzymes.[1][2] By delaying the enzymatic cleavage of complex carbohydrates into absorbable monosaccharides in the small intestine, DNJ effectively reduces postprandial hyperglycemia. This mechanism of action has established DNJ and its derivatives as a significant area of research for the management of type 2 diabetes mellitus.[3][4] Beyond its well-documented role in glycemic control, emerging evidence indicates that DNJ also modulates critical cellular signaling pathways, including the PI3K/Akt and NRF2 pathways, suggesting broader therapeutic potential in conditions associated with insulin resistance and oxidative stress.[1][5][6] This technical guide provides a comprehensive overview of DNJ, including its inhibitory activity against various α-glucosidases, detailed experimental protocols for its evaluation, and an exploration of its impact on key signaling cascades.

Mechanism of Action

Deoxynojirimycin's primary mechanism of action is the competitive inhibition of α-glucosidase enzymes located on the brush border of the small intestine.[2] Structurally, DNJ is a polyhydroxylated piperidine alkaloid, an analogue of the natural substrate (D-glucose), which allows it to bind to the active site of α-glucosidases with high affinity.[4][6] This reversible binding prevents the hydrolysis of complex carbohydrates, such as sucrose and maltose, into glucose, thereby delaying glucose absorption into the bloodstream and mitigating sharp increases in post-meal blood glucose levels.[3] Kinetic studies have consistently shown that DNJ and its derivatives act as competitive inhibitors of α-glucosidase.[3]

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its derivatives against various α-glucosidases is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). A lower value for both parameters indicates a higher inhibitory potency. The following tables summarize the reported inhibitory activities from various studies.

Table 1: IC50 Values of this compound and its Derivatives against α-Glucosidase

CompoundEnzyme SourceIC50 (µM)Reference
1-Deoxynojirimycin (DNJ)Saccharomyces cerevisiae8.15 ± 0.12[2]
1-Deoxynojirimycin (DNJ)Saccharomyces cerevisiae222.4 ± 0.5[3]
1-Deoxynojirimycin (DNJ)Rat Intestinal Maltase0.13[7]
N-nonyl-DNJ (NN-DNJ)Acid α-glucosidase0.42[8]
N-nonyl-DNJ (NN-DNJ)α-1,6-glucosidase8.4[8]
DNJ Derivative 6Saccharomyces cerevisiae0.51 ± 0.02[2]
DNJ Derivative 43Saccharomyces cerevisiae30.0 ± 0.60[3]
Acarbose (Reference)Saccharomyces cerevisiae822.0 ± 1.5[3]

Table 2: Ki Values of this compound and its Derivatives against α-Glucosidase

CompoundInhibition TypeKi (µM)Reference
DNJ Derivative 43Competitive10[3]
DNJ Derivative 40Competitive52[3]
DNJ Derivative 34Competitive150[3]
NB-DNJCompetitive34 ± 3[9]
DNJCompetitive40 ± 1[9]

Signaling Pathways Modulated by this compound

Recent research has illuminated the effects of DNJ on intracellular signaling pathways that extend beyond its direct enzymatic inhibition. These findings open new avenues for its therapeutic application in metabolic and oxidative stress-related diseases.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a crucial signaling cascade that regulates glucose metabolism, cell growth, and survival.[10] Studies have demonstrated that DNJ can activate this pathway, thereby improving insulin sensitivity in skeletal muscle.[5] Activation of the PI3K/Akt pathway by DNJ leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, enhancing glucose uptake from the bloodstream into cells.[5][10]

PI3K_Akt_Pathway DNJ This compound (DNJ) InsulinReceptor Insulin Receptor (IR) DNJ->InsulinReceptor Activates IRS1 Insulin Receptor Substrate 1 (IRS1) InsulinReceptor->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates AKT Akt (PKB) PI3K->AKT Activates GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle Promotes GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation GlucoseUptake Increased Glucose Uptake GLUT4_translocation->GlucoseUptake

DNJ-mediated activation of the PI3K/Akt signaling pathway.
NRF2 Signaling Pathway

Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response.[11][12] Under conditions of oxidative stress, NRF2 translocates to the nucleus and activates the transcription of antioxidant and detoxification enzymes.[11] Studies have shown that DNJ can activate the NRF2 signaling pathway, thereby mitigating high-glucose-induced oxidative DNA damage.[6][13] This suggests a protective role for DNJ against the complications of diabetes associated with oxidative stress.

NRF2_Pathway HighGlucose High Glucose OxidativeStress Oxidative Stress (ROS) HighGlucose->OxidativeStress CellProtection Cell Protection OxidativeStress->CellProtection DNJ This compound (DNJ) AKT Akt DNJ->AKT Activates NRF2_Keap1 NRF2-Keap1 Complex AKT->NRF2_Keap1 Phosphorylates Keap1, Releases NRF2 NRF2 NRF2 NRF2_Keap1->NRF2 Dissociation ARE Antioxidant Response Element (ARE) NRF2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, OGG1) ARE->AntioxidantEnzymes Upregulates AntioxidantEnzymes->CellProtection Leads to

DNJ-mediated activation of the NRF2 antioxidant pathway.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol describes a common method for determining the α-glucosidase inhibitory activity of a compound using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The release of p-nitrophenol is measured spectrophotometrically.

Alpha_Glucosidase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme α-Glucosidase Solution (e.g., 0.5 U/mL) Preincubation Pre-incubate Enzyme and DNJ (e.g., 10 min, 37°C) Enzyme->Preincubation Substrate pNPG Solution (e.g., 5 mM) Initiation Add pNPG to initiate reaction Substrate->Initiation Inhibitor DNJ Solution (Varying Concentrations) Inhibitor->Preincubation Buffer Phosphate Buffer (pH 6.8) Buffer->Preincubation Preincubation->Initiation Incubation Incubate (e.g., 20 min, 37°C) Initiation->Incubation Termination Add Na2CO3 to stop reaction Incubation->Termination Measurement Measure Absorbance at 405 nm Termination->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation

Workflow for the in vitro α-glucosidase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (e.g., 0.1 M, pH 6.8).

    • Prepare a stock solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same phosphate buffer.

    • Prepare serial dilutions of this compound in the phosphate buffer.

    • Prepare a stop solution of sodium carbonate (e.g., 0.2 M).

  • Assay Procedure (96-well plate format):

    • To each well, add a specific volume of the α-glucosidase solution and an equal volume of the DNJ solution (or buffer for control).

    • Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding a specific volume of the pNPG solution to each well.

    • Incubate the plate at 37°C for a further defined period (e.g., 20 minutes).

    • Stop the reaction by adding the sodium carbonate solution to each well.

  • Data Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each DNJ concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the DNJ concentration and fitting the data to a dose-response curve.

Cell Viability Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the cytotoxicity of DNJ on a selected cell line. This assay is based on the reduction of a water-soluble tetrazolium salt by cellular dehydrogenases to produce a colored formazan product, which is proportional to the number of viable cells.[14][15][16]

Methodology:

  • Cell Seeding:

    • Seed cells (e.g., HepG2, 3T3-L1) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[14]

  • Treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of DNJ. Include a vehicle control (medium without DNJ).

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.[14]

    • Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.[14]

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

GLUT4 Translocation Assay

This assay is used to investigate the effect of DNJ on insulin-stimulated glucose uptake by measuring the translocation of the GLUT4 transporter to the plasma membrane.[17][18][19]

Methodology (using immunofluorescence):

  • Cell Culture and Differentiation:

    • Culture a suitable cell line (e.g., 3T3-L1 adipocytes or L6 myotubes) on coverslips and differentiate them into mature cells.

  • Serum Starvation and Treatment:

    • Serum-starve the differentiated cells for a few hours to establish a basal state.

    • Treat the cells with DNJ at various concentrations for a defined period, followed by stimulation with or without insulin.

  • Immunofluorescence Staining:

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

    • Incubate with a primary antibody specific for GLUT4.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the fluorescence intensity of GLUT4 at the plasma membrane relative to the total cellular fluorescence. An increase in the membrane-to-cytosol fluorescence ratio indicates GLUT4 translocation.

Conclusion and Future Directions

This compound stands out as a compelling natural product with significant therapeutic potential, primarily as an α-glucosidase inhibitor for the management of type 2 diabetes. Its well-defined mechanism of action, coupled with a growing body of evidence for its beneficial effects on key cellular signaling pathways, underscores its importance in drug discovery and development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of DNJ and its analogues. Future research should focus on optimizing the pharmacokinetic properties of DNJ derivatives to enhance their bioavailability and efficacy, as well as further elucidating the full spectrum of their molecular targets and signaling effects. Such efforts will be crucial in translating the promising preclinical findings of this compound into novel and effective therapies for metabolic and oxidative stress-related diseases.

References

Deoxynojirimycin's Antiviral Arsenal: A Technical Guide to Combatting Enveloped Viruses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the potent antiviral properties of Deoxynojirimycin (DNJ) and its derivatives against a broad spectrum of enveloped viruses. As the global landscape of infectious diseases continues to evolve, host-targeting antiviral strategies are of paramount importance. DNJ, an iminosugar originally isolated from mulberry leaves, represents a promising class of compounds that disrupt viral replication by targeting host cellular enzymes essential for viral glycoprotein processing. This document provides a comprehensive overview of DNJ's mechanism of action, quantitative antiviral efficacy, detailed experimental protocols, and visual representations of key biological and procedural pathways.

The Core Mechanism: Inhibition of ER Alpha-Glucosidases

This compound and its analogues function as competitive inhibitors of the host's endoplasmic reticulum (ER) resident α-glucosidases I and II.[1][2] These enzymes are critical for the initial trimming of glucose residues from the N-linked glycans of nascent glycoproteins, a crucial step in the calnexin/calreticulin cycle which ensures their proper folding.[2][3]

By inhibiting these glucosidases, DNJ leads to the accumulation of misfolded viral envelope glycoproteins, which can trigger the ER-associated protein degradation (ERAD) pathway or result in the incorporation of defective glycoproteins into new virions.[4][5] This ultimately impairs viral assembly, reduces the infectivity of progeny virions, and lowers viral titers.[5][6]

DNJ_Mechanism cluster_ER Endoplasmic Reticulum cluster_DNJ DNJ Intervention cluster_Virion Viral Lifecycle Nascent Viral Glycoprotein Nascent Viral Glycoprotein Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle Nascent Viral Glycoprotein->Calnexin/Calreticulin Cycle Enters Folding Cycle Correctly Folded Glycoprotein Correctly Folded Glycoprotein Calnexin/Calreticulin Cycle->Correctly Folded Glycoprotein Successful Folding Misfolded Glycoprotein Misfolded Glycoprotein Calnexin/Calreticulin Cycle->Misfolded Glycoprotein Incorrect Folding Virion Assembly Virion Assembly Correctly Folded Glycoprotein->Virion Assembly Proceeds to Misfolded Glycoprotein->Virion Assembly Incorporated into DNJ This compound DNJ->Calnexin/Calreticulin Cycle Inhibits α-glucosidases I & II Infectious Virion Release Infectious Virion Release Virion Assembly->Infectious Virion Release Non-infectious Virion Non-infectious Virion Virion Assembly->Non-infectious Virion

Mechanism of this compound's Antiviral Action.

Quantitative Data: A Comparative Analysis of Antiviral Activity

The antiviral efficacy of this compound and its derivatives has been extensively studied against a range of enveloped viruses. The following tables summarize the 50% effective concentration (EC₅₀), 50% inhibitory concentration (IC₅₀), and 50% cytotoxic concentration (CC₅₀) values from various in vitro studies. The selectivity index (SI), calculated as CC₅₀/EC₅₀ or CC₅₀/IC₅₀, provides a measure of the compound's therapeutic window.

Table 1: Antiviral Activity against Dengue Virus (DENV)

CompoundVirus SerotypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Cell LineReference
NN-DNJDENV-23.3>100>30imDCs[7][8]
2THO-DNJDENV-21.6>100>62.5imDCs[7][8]
EOO-DNJDENV-23.1>1000>322imDCs[7][8]
CM-10-18DENV6.5>500>76BHK[9][10]
Analog 2hDENV0.3-0.5>500>1000BHK[9][10]
Analog 2lDENV0.3-0.5>500>1000BHK[9][10]
Analog 3jDENV0.3-0.5>500>1000BHK[9][10]
Analog 3lDENV0.3-0.5>500>1000BHK[9][10]
Analog 3vDENV0.3-0.5>500>1000BHK[9][10]
Analog 4bDENV0.3-0.5>500>1000BHK[9][10]
Analog 4cDENV0.3-0.5>500>1000BHK[9][10]
CastanospermineDENV-1, 2, 3, 4---Vero[11]

Table 2: Antiviral Activity against Human Immunodeficiency Virus (HIV)

CompoundVirus IsolateIC₅₀ (µM)Cell LineReference
N-butyl-DNJ (NB-DNJ)HIV-1282PBMCs[12]
N-butyl-DNJ (NB-DNJ)HIV-2211PBMCs[12]
N-butyl-DNJ (NB-DNJ)HIV-1 (GB8)56JM cells[11]

Table 3: Antiviral Activity against Other Enveloped Viruses

CompoundVirusEC₅₀/IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Cell LineReference
N-nonyl-DNJ (NN-DNJ)BVDV2.524598MDBK[7][13]
N-nonyl-DNJ (NN-DNJ)JEV->100-BHK-21[14]
N-pentyl-DNJHCV---Insect cells[15]
N-benzyl-DNJHCV---Insect cells[15]
CastanospermineInfluenza Virus----[11]
CastanospermineCytomegalovirus----[11]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the antiviral properties of this compound and its derivatives.

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus and assessing the ability of a compound to inhibit viral replication.[3][16]

Materials:

  • Confluent monolayer of susceptible host cells in multi-well plates.

  • Virus stock of known titer.

  • Serial dilutions of the DNJ derivative.

  • Infection medium (e.g., serum-free cell culture medium).

  • Overlay medium (e.g., medium containing 1% methylcellulose or agarose).

  • Fixative solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates and incubate until a confluent monolayer is formed.

  • Virus Adsorption: Remove the growth medium and wash the cell monolayer with PBS. Infect the cells with a dilution of virus calculated to produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.[17]

  • Compound Treatment: After the adsorption period, remove the virus inoculum. Add the overlay medium containing various concentrations of the DNJ derivative (or a vehicle control).[3]

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: Aspirate the overlay medium. Fix the cells with the fixative solution for at least 30 minutes.[3] Remove the fixative and stain the cell monolayer with crystal violet solution for 15-20 minutes.

  • Data Analysis: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ value is determined as the concentration of the compound that reduces the number of plaques by 50%.[3]

Viral Yield Reduction Assay

This assay measures the amount of infectious virus produced in the presence of an antiviral compound.[18]

Materials:

  • Confluent monolayer of susceptible host cells in multi-well plates.

  • Virus stock.

  • Serial dilutions of the DNJ derivative.

  • Cell culture medium.

Procedure:

  • Infection and Treatment: Seed host cells in 24-well or 48-well plates. Infect the cells with the virus at a specific multiplicity of infection (MOI). After a 1-2 hour adsorption period, remove the inoculum and add fresh medium containing serial dilutions of the DNJ derivative.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).

  • Harvesting Progeny Virus: At the end of the incubation period, harvest the cell culture supernatant containing the progeny virus. The cells can be subjected to freeze-thaw cycles to release intracellular virus.

  • Titration of Viral Yield: Determine the titer of the harvested virus from each treatment condition using a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay.[19]

  • Data Analysis: The viral yield at each compound concentration is compared to the yield from the untreated control. The EC₅₀ is the concentration of the compound that reduces the viral yield by 50%.[10]

Analysis of Glycoprotein Processing

This protocol describes how to assess the effect of DNJ on the processing of viral glycoproteins using Western blotting and endoglycosidase digestion.

Materials:

  • Virus-infected cells treated with and without a DNJ derivative.

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blot transfer system and membranes (e.g., PVDF or nitrocellulose).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to the viral glycoprotein.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Endoglycosidase H (Endo H) and Peptide-N-Glycosidase F (PNGase F).

  • Digestion buffers for endoglycosidases.

Procedure:

  • Cell Lysis: Lyse the treated and untreated virus-infected cells with lysis buffer on ice.[15] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Endoglycosidase Digestion (Optional but Recommended):

    • For each sample, set up three reactions: no enzyme (control), Endo H digestion, and PNGase F digestion.[20][21]

    • Denature an equal amount of protein from each lysate by heating in the presence of a denaturing agent.

    • Add the appropriate digestion buffer and either Endo H, PNGase F, or water (for the control) to the respective tubes.[22]

    • Incubate at 37°C for the recommended time (typically 1-3 hours).[22]

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates (digested and undigested) on an SDS-PAGE gel.[23]

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[23]

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Compare the electrophoretic mobility of the viral glycoprotein in the treated versus untreated samples. Inhibition of glucosidases by DNJ will result in glycoproteins with unprocessed, larger N-linked glycans, causing them to migrate slower on the gel (i.e., appear at a higher molecular weight).[20] Endo H digestion will cleave high-mannose and hybrid N-glycans (characteristic of ER-retained proteins), while PNGase F will cleave most N-linked glycans. Differences in the band shifts after digestion between treated and untreated samples provide further evidence of altered glycoprotein processing.[20][21]

Visualizing the Pathways: From Mechanism to Drug Development

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows relevant to the study of this compound's antiviral properties.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) Plaque Reduction Assay (EC50) Plaque Reduction Assay (EC50) Viral Yield Reduction Assay (EC50) Viral Yield Reduction Assay (EC50) Plaque Reduction Assay (EC50)->Viral Yield Reduction Assay (EC50) Mechanism of Action Studies Mechanism of Action Studies Viral Yield Reduction Assay (EC50)->Mechanism of Action Studies Animal Model of Infection Animal Model of Infection Mechanism of Action Studies->Animal Model of Infection Promising Candidates Pharmacokinetics Pharmacokinetics Animal Model of Infection->Pharmacokinetics Toxicity Studies Toxicity Studies Animal Model of Infection->Toxicity Studies Efficacy Assessment Efficacy Assessment Animal Model of Infection->Efficacy Assessment DNJ Derivative Synthesis DNJ Derivative Synthesis DNJ Derivative Synthesis->Cytotoxicity Assay (CC50) DNJ Derivative Synthesis->Plaque Reduction Assay (EC50) Drug_Development cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Trials cluster_Approval Regulatory Approval & Post-Market Target Identification Target Identification Lead Discovery Lead Discovery Target Identification->Lead Discovery Lead Optimization Lead Optimization Lead Discovery->Lead Optimization In Vitro & In Vivo Testing In Vitro & In Vivo Testing Lead Optimization->In Vitro & In Vivo Testing Phase I (Safety) Phase I (Safety) In Vitro & In Vivo Testing->Phase I (Safety) IND Filing Phase II (Efficacy) Phase II (Efficacy) Phase I (Safety)->Phase II (Efficacy) Phase III (Large Scale) Phase III (Large Scale) Phase II (Efficacy)->Phase III (Large Scale) Regulatory Review Regulatory Review Phase III (Large Scale)->Regulatory Review NDA Submission Market Launch Market Launch Regulatory Review->Market Launch Phase IV (Post-Market Surveillance) Phase IV (Post-Market Surveillance) Market Launch->Phase IV (Post-Market Surveillance)

References

In Silico Analysis of Deoxynojirimycin Target Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

1-Deoxynojirimycin (DNJ), a potent iminosugar found predominantly in mulberry leaves, is a well-established inhibitor of α-glucosidases, enzymes crucial for carbohydrate digestion.[1] This property has positioned DNJ as a key compound in the management of postprandial hyperglycemia and type 2 diabetes.[2] Beyond its primary role in glucose metabolism, DNJ exhibits a range of other biological activities, including antiviral, anti-obesity, and anti-inflammatory effects, suggesting a broader spectrum of protein targets.[1][3] This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the interactions between DNJ and its target proteins. We delve into the primary targets of DNJ, present quantitative data from various studies, detail the experimental protocols for key in silico analyses, and visualize the associated signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage computational approaches for the study of DNJ and its therapeutic potential.

Primary Protein Targets of Deoxynojirimycin

The primary and most extensively studied target of this compound is α-glucosidase .[4][5] DNJ, as an analogue of D-glucose, competitively inhibits this enzyme in the small intestine, thereby delaying the breakdown of complex carbohydrates into absorbable monosaccharides.[6][7] This mechanism effectively reduces the sharp increase in blood glucose levels after a meal.[8]

In addition to intestinal α-glucosidases, other identified or potential targets include:

  • Endoplasmic Reticulum (ER) α-glucosidases I and II: Inhibition of these enzymes interferes with the proper folding of glycoproteins, a mechanism that underlies DNJ's antiviral activity.

  • Lysosomal α-glucosidase (GAA): This enzyme is deficient in Pompe disease, and DNJ has been investigated as a potential pharmacological chaperone.[4]

  • α-mannosidases: DNJ has been shown to inhibit these enzymes, which are involved in N-glycan processing.[9] Inhibition of α-1,2-mannosidase by the related compound 1-deoxymannojirimycin can induce endoplasmic reticulum stress.[9]

  • Proteins involved in Endoplasmic Reticulum (ER) Stress Pathways: Studies have shown that DNJ can attenuate hypothalamic ER stress, suggesting interactions with proteins in this pathway.[10][11]

  • Proteins in the Insulin Signaling Pathway: DNJ has been observed to modulate glucose homeostasis by influencing the insulin receptor (IR) and adiponectin (ADIPO) signaling pathways.[12]

An in silico target fishing study has suggested as many as 44 potential targets for DNJ, highlighting the need for further experimental validation.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the interaction of DNJ and its derivatives with target proteins.

Table 1: Inhibitory Activity of this compound and its Derivatives against α-Glucosidase

CompoundTarget EnzymeIC50 Value (µM)Ki Value (µM)Inhibition TypeSource
1-Deoxynojirimycin (DNJ)α-glucosidase0.297 (µg/mL)-Competitive[5]
1-Deoxynojirimycin (DNJ)α-glucosidase8.15 ± 0.12-Competitive[6]
1-Deoxynojirimycin (DNJ)α-glucosidase222.4 ± 0.5-Competitive[7]
Compound 6 (DNJ-chrysin conjugate)α-glucosidase0.51 ± 0.02-Mixed[6]
Compound 43 (N-alkyl-DNJ derivative)α-glucosidase30.0 ± 0.6010Competitive[7]
Compound 40 (N-alkyl-DNJ derivative)α-glucosidase-52Competitive[7]
Compound 34 (N-alkyl-DNJ derivative)α-glucosidase-150Competitive[7]
MG257 (DNJ analog)α-glucosidase0.44 ± 0.18-Competitive[13]
Acarboseα-glucosidase822.0 ± 1.5--[7]
Miglitolα-glucosidase0.64 ± 0.26--[13]

Table 2: Inhibitory Constants (Ki) of this compound Derivatives against Rat Small Intestinal Carbohydrases

InhibitorEnzymeKi ValueInhibition Type
Bay-m-1099Sucrase8.6 x 10⁻⁸ MCompetitive
Bay-o-1248Sucrase5.0 X 10⁻⁸ MCompetitive
AcarboseSucrase9.9 x 10⁻⁷ MCompetitive
Bay-m-1099Lactase4.9 X 10⁻⁶ MCompetitive
Bay-o-1248Lactase6.7 X 10⁻⁵ MCompetitive

Data extracted from a study on rat small intestinal brush border membranes.[14]

In Silico Experimental Protocols

This section details the typical methodologies for conducting in silico analysis of DNJ-protein interactions.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6]

Objective: To predict the binding mode and affinity of DNJ and its derivatives within the active site of a target protein.

Typical Protocol:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from a protein database like the Protein Data Bank (PDB). For α-glucosidase, PDB ID: 3A4A or 3AJ7 have been used.[6]

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDockTools or Maestro (Schrödinger).

  • Ligand Preparation:

    • Obtain the 3D structure of DNJ or its derivatives from databases like PubChem or sketch it using molecular modeling software.

    • Optimize the ligand's geometry and assign charges.

  • Docking Simulation:

    • Define the binding site on the protein, typically based on the location of the active site residues or a known co-crystallized ligand.

    • Perform the docking simulation using software such as AutoDock Vina, GOLD, or Glide.[7]

    • The software will generate multiple binding poses (conformations) of the ligand within the protein's binding site.

  • Analysis of Results:

    • Analyze the predicted binding poses based on their docking scores (an estimation of binding affinity).

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues using software like PyMOL or Discovery Studio.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a system at the atomic level over time.

Objective: To assess the stability of the DNJ-protein complex and to understand the dynamic nature of their interactions.

Typical Protocol:

  • System Preparation:

    • Start with the best-docked pose of the DNJ-protein complex obtained from molecular docking.

    • Place the complex in a simulation box filled with a specific water model (e.g., TIP3P).

    • Add ions to neutralize the system and mimic physiological salt concentrations.

  • Simulation Parameters:

    • Choose a force field (e.g., AMBER, CHARMM, GROMOS) to describe the interactions between atoms.

    • Perform an energy minimization of the system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

  • Production Run:

    • Run the production MD simulation for a specific duration, typically ranging from nanoseconds to microseconds. A 100 ns simulation has been used to assess the stability of a DNJ analog with α-glucosidase.[13]

  • Trajectory Analysis:

    • Analyze the trajectory of the simulation to calculate various parameters, including:

      • Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

      • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

      • Hydrogen bond analysis to monitor the persistence of key interactions over time.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by this compound.

DNJ_Insulin_Signaling DNJ This compound IR Insulin Receptor (IR) DNJ->IR activates ADIPO Adiponectin (ADIPO) DNJ->ADIPO activates PI3K PI3K IR->PI3K AKT Akt/PKB PI3K->AKT GLUT4_translocation GLUT4 Translocation AKT->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake AMPK AMPK ADIPO->AMPK AMPK->GLUT4_translocation DNJ_ER_Stress_Pathway High_Fat_Diet High-Fat Diet Hypothalamic_ER_Stress Hypothalamic ER Stress High_Fat_Diet->Hypothalamic_ER_Stress Leptin_Resistance Leptin Resistance Hypothalamic_ER_Stress->Leptin_Resistance DNJ This compound DNJ->Hypothalamic_ER_Stress attenuates Leptin_Signaling Leptin Signaling (JAK2/STAT3) DNJ->Leptin_Signaling activates Appetite_Suppression Appetite Suppression Leptin_Signaling->Appetite_Suppression In_Silico_Workflow Start Identify Potential Protein Targets Protein_Prep Protein Structure Preparation (PDB) Start->Protein_Prep Ligand_Prep Ligand (DNJ) Structure Preparation (PubChem) Start->Ligand_Prep Docking Molecular Docking (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Prep->Docking Analysis Binding Pose and Interaction Analysis Docking->Analysis MD_Sim Molecular Dynamics Simulations (e.g., GROMACS) Analysis->MD_Sim Select Best Pose Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) MD_Sim->Trajectory_Analysis Validation In Vitro Experimental Validation Trajectory_Analysis->Validation

References

Deoxynojirimycin: A Deep Dive into its Anti-inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Deoxynojirimycin (DNJ), a potent alpha-glucosidase inhibitor primarily found in mulberry leaves, has garnered significant attention for its therapeutic potential beyond its well-established anti-diabetic effects. Emerging evidence robustly indicates that DNJ possesses significant anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapies for a range of inflammatory conditions. This technical guide provides a comprehensive exploration of the anti-inflammatory effects of DNJ, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. Current anti-inflammatory therapies, while often effective, can be associated with significant side effects, highlighting the urgent need for novel therapeutic agents.

This compound (1-Deoxynojirimycin), a natural iminosugar, has been extensively studied for its ability to inhibit α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates in the intestine.[1] This mode of action forms the basis of its use in managing type 2 diabetes. However, a growing body of research has unveiled its pleiotropic effects, including potent anti-inflammatory activities.[2] This guide will delve into the molecular mechanisms underpinning these effects, providing researchers and drug development professionals with a detailed understanding of DNJ's potential as an anti-inflammatory agent.

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the suppression of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Cytokine Production

DNJ has been demonstrated to significantly reduce the production and expression of key pro-inflammatory cytokines, which are central mediators of the inflammatory response. These include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3][4] By suppressing these critical signaling molecules, DNJ can effectively dampen the inflammatory cascade.

Modulation of Key Inflammatory Signaling Pathways

DNJ's anti-inflammatory activity is intrinsically linked to its ability to interfere with intracellular signaling cascades that orchestrate the inflammatory response.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, controlling the transcription of numerous pro-inflammatory genes.[5][6] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus, where it initiates gene transcription.[7]

This compound has been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα.[8] This, in turn, sequesters NF-κB in the cytoplasm, preventing it from activating the expression of pro-inflammatory genes. Studies have indicated that DNJ treatment can lead to decreased levels of IKK and NF-κB, further substantiating its inhibitory effect on this critical pathway.[8]

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, comprising cascades such as ERK, JNK, and p38, plays a pivotal role in translating extracellular stimuli into cellular responses, including inflammation.[9][10] The activation of these kinases through phosphorylation leads to the downstream activation of transcription factors and the production of inflammatory mediators.

Evidence suggests that DNJ can downregulate the phosphorylation of key MAPK proteins, including ERK, JNK, and p38.[11] By inhibiting the activation of these kinases, DNJ can effectively disrupt the signaling cascade that leads to an inflammatory response.

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another critical signaling cascade involved in immunity and inflammation.[12][13] Cytokines binding to their receptors activate associated JAKs, which then phosphorylate and activate STAT proteins. These activated STATs then translocate to the nucleus to regulate gene expression.

Recent research has implicated DNJ in the regulation of the JAK-STAT pathway.[1] Studies have shown that DNJ can modulate the phosphorylation of key components of this pathway, such as JAK2 and STAT3, suggesting another avenue through which it exerts its anti-inflammatory effects.[13][14]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of this compound have been quantified in numerous in vitro and in vivo studies, as well as in clinical trials. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Effects of this compound
Cell LineInflammatory StimulusDNJ ConcentrationEffect on Inflammatory MarkersReference
Intestinal Epithelium Cells (IECs)-5 µMSignificant change in IL-1β[3]
Intestinal Epithelium Cells (IECs)-10 µMSignificant reduction in IL-1β and IL-6 mRNA expression[3]
Intestinal Epithelium Cells (IECs)-20 µMSignificant reduction in IL-1β and IL-6 mRNA expression, but significant increase in TNF-α mRNA expression[3]
Table 2: In Vivo Anti-inflammatory Effects of this compound
Animal ModelDosage of DNJDuration of TreatmentEffect on Inflammatory MarkersReference
Laying Hens50 mg/kg DNJ-E in diet56 daysNo significant difference in inflammatory cytokines (IL-6, IL-1β, TNF-α) in plasma, jejunum, and ileum
Male mice with high-fat diet-induced obesityNot specified8 weeksAmeliorated testicular inflammation[15]
Table 3: Clinical Trial Data on the Anti-inflammatory Effects of this compound
Study PopulationDosage of DNJDuration of TreatmentEffect on Inflammatory MarkersReference
144 patients with stable angina pectorisPurified from mulberry leaves4 weeksSignificantly reduced serum levels of hs-CRP, IL-6, and TNF-α[8][16]
Table 4: α-Glucosidase Inhibitory Activity of this compound and its Derivatives
CompoundIC50 Value (µM)Reference
1-Deoxynojirimycin8.15 ± 0.12[1]
1-Deoxynojirimycin Derivative 5Lower than DNJ[1]
1-Deoxynojirimycin Derivative 60.51 ± 0.02 (16-fold higher than DNJ)[1]
Acarbose (Reference)822.0 ± 1.5[17]
N-alkyl-1-deoxynojirimycin derivative 4330.0 ± 0.60[17]

Experimental Protocols

This section outlines the general methodologies employed in the investigation of this compound's anti-inflammatory effects.

In Vitro Anti-inflammatory Assays
  • Cell Lines: Commonly used cell lines for in vitro inflammation studies include macrophage cell lines (e.g., RAW 264.7), intestinal epithelial cells (IECs), and human umbilical vein endothelial cells (HUVECs).

  • Inflammatory Stimulation: Inflammation is typically induced using lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

  • DNJ Treatment: Cells are pre-treated with varying concentrations of DNJ for a specified period before or concurrently with the inflammatory stimulus.

  • Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying cytokine levels in cell culture supernatants or serum.[9][18][19]

  • General Protocol:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add cell culture supernatants or standards to the wells.

    • Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

    • Add a chromogenic substrate (e.g., TMB), which is converted by HRP to produce a colored product.

    • Measure the absorbance at a specific wavelength using a microplate reader. The concentration of the cytokine is proportional to the absorbance.

  • Principle: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the mRNA expression levels of inflammatory genes.[20][21][22]

  • General Protocol:

    • RNA Extraction: Isolate total RNA from cells using a suitable method (e.g., TRIzol reagent).

    • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

    • Real-Time PCR: Perform PCR using specific primers for the target inflammatory genes (e.g., TNF-α, IL-6, IL-1β) and a reference gene (e.g., GAPDH). The amplification of DNA is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

    • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method.

  • Principle: Western blotting is used to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms, in cell lysates.[23][24]

  • General Protocol:

    • Protein Extraction: Lyse cells to extract total protein.

    • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block non-specific binding sites on the membrane.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p65, IκBα, p-ERK).

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

    • Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, which is then detected on X-ray film or with a digital imager.

In Vivo Anti-inflammatory Models
  • Animal Models: Common animal models of inflammation include carrageenan-induced paw edema in rats, LPS-induced systemic inflammation in mice, and high-fat diet-induced obesity models.[15]

  • Drug Administration: DNJ is typically administered orally or via injection.

  • Assessment of Inflammation: Inflammation is assessed by measuring paw volume, quantifying inflammatory markers in serum or tissues using ELISA, and analyzing gene and protein expression in relevant tissues using qRT-PCR and Western blotting.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for assessing its anti-inflammatory effects.

Signaling Pathways

DNJ_Anti_Inflammatory_Pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_DNJ This compound (DNJ) cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_jak_stat JAK-STAT Pathway LPS LPS IKK IKK LPS->IKK MAPKKK MAPKKK LPS->MAPKKK Cytokine_Receptor Cytokine Receptor LPS->Cytokine_Receptor DNJ DNJ DNJ->IKK inhibits DNJ->MAPKKK inhibits JAK2 p-JAK2 DNJ->JAK2 inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->ProInflammatory_Genes activates ERK p-ERK MAPKKK->ERK JNK p-JNK MAPKKK->JNK p38 p-p38 MAPKKK->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 AP1->ProInflammatory_Genes Cytokine_Receptor->JAK2 STAT3 p-STAT3 JAK2->STAT3 STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer STAT3_nucleus STAT3 (nucleus) STAT3_dimer->STAT3_nucleus STAT3_nucleus->ProInflammatory_Genes

Caption: Key anti-inflammatory signaling pathways modulated by this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cell Culture (e.g., RAW 264.7) treatment DNJ Treatment & Inflammatory Stimulus (LPS) cell_culture->treatment supernatant_collection Collect Supernatant treatment->supernatant_collection cell_lysis Cell Lysis treatment->cell_lysis elisa ELISA (Cytokine Quantification) supernatant_collection->elisa q_pcr qRT-PCR (Gene Expression) cell_lysis->q_pcr western_blot Western Blot (Protein Analysis) cell_lysis->western_blot animal_model Animal Model of Inflammation dnj_administration DNJ Administration animal_model->dnj_administration sample_collection Collect Blood/Tissues dnj_administration->sample_collection in_vivo_analysis Analysis of Inflammatory Markers (ELISA, qRT-PCR, Western Blot) sample_collection->in_vivo_analysis

Caption: General experimental workflow for assessing the anti-inflammatory effects of DNJ.

Conclusion and Future Directions

This compound has emerged as a compelling natural compound with significant anti-inflammatory properties, acting through the modulation of critical signaling pathways such as NF-κB, MAPK, and JAK-STAT. The quantitative data from in vitro, in vivo, and clinical studies provide strong evidence for its potential in mitigating inflammatory responses. The detailed experimental protocols outlined in this guide offer a framework for researchers to further investigate its mechanisms and efficacy.

References

Deoxynojirimycin: A Deep Dive into its Role in Cellular Glucose Uptake

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 1-Deoxynojirimycin (DNJ), a potent alpha-glucosidase inhibitor, is a naturally occurring iminosugar found predominantly in mulberry leaves (Morus alba) and certain microorganisms.[1] While its primary clinical application has been in the management of type 2 diabetes through the delay of carbohydrate digestion and absorption, a growing body of evidence reveals a more intricate and direct role for DNJ in modulating cellular glucose uptake.[2][3] This technical guide synthesizes the current understanding of DNJ's mechanisms of action at the cellular level, providing a comprehensive overview for researchers, scientists, and professionals involved in drug development.

Core Mechanisms of Action

Deoxynojirimycin enhances cellular glucose uptake through a multi-pronged approach, primarily by influencing key signaling pathways and the activity of glucose transporters. The principal mechanisms include the inhibition of alpha-glucosidases, modulation of the insulin signaling pathway, and activation of the AMP-activated protein kinase (AMPK) pathway.

Inhibition of Alpha-Glucosidases

DNJ is a well-established inhibitor of α-glucosidase enzymes located in the brush border of the small intestine.[4] This inhibition slows the breakdown of complex carbohydrates into monosaccharides, thereby reducing the rate of glucose absorption into the bloodstream and mitigating postprandial hyperglycemia.[4][5] While this is an indirect effect on cellular glucose uptake, it is a critical component of DNJ's overall glycemic control.

Modulation of the Insulin Signaling Pathway

Emerging research highlights DNJ's ability to directly influence the insulin signaling cascade, a critical pathway for glucose uptake in insulin-sensitive tissues like skeletal muscle and adipose tissue.[6][7] Studies have demonstrated that DNJ can enhance the phosphorylation of key proteins in this pathway, even in the absence of insulin.

Specifically, DNJ has been shown to increase the phosphorylation of:

  • Insulin Receptor (IR) [7]

  • Insulin Receptor Substrate-1 (IRS-1) [7]

  • Phosphatidylinositol 3-kinase (PI3K) [6][7]

  • Protein Kinase B (Akt) [6][7]

The activation of this pathway culminates in the translocation of Glucose Transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby increasing the capacity of the cell to take up glucose from the bloodstream.[8][9] Interestingly, some studies suggest that DNJ promotes GLUT4 translocation without altering the total expression of the GLUT4 protein.[7][8]

Activation of the AMPK Pathway

DNJ has also been shown to activate 5' AMP-activated protein kinase (AMPK), a crucial energy sensor in cells.[10][11] AMPK activation is a key mechanism for increasing glucose uptake, particularly during exercise and in states of energy depletion. Activated AMPK can stimulate glucose uptake independently of the insulin signaling pathway.[12]

DNJ-mediated AMPK activation leads to:

  • Increased expression of GLUT4 mRNA.[10]

  • Enhanced translocation of GLUT4 to the plasma membrane.[10]

This dual effect on both the synthesis and translocation of GLUT4 makes the AMPK pathway a significant contributor to DNJ's effects on glucose uptake.

Quantitative Data Summary

The following tables summarize the quantitative findings from various studies on the effects of this compound on key markers of glucose uptake and metabolism.

Table 1: In Vivo Studies on Glucose Metabolism

Animal ModelDNJ DosageDurationKey FindingsReference(s)
db/db mice20, 40, 80 mg/kg/day (i.v.)4 weeksSignificantly reduced blood glucose and serum insulin levels. Increased phosphorylation of IR-β, IRS-1, PI3K, and Akt in skeletal muscle. Enhanced GLUT4 translocation.[6][7][8]
Streptozotocin-induced diabetic mice50 mg/kg3 daysDown-regulated intestinal SGLT1, Na+/K+-ATPase, and GLUT2 mRNA and protein expression. Increased activity of hepatic glycolysis enzymes (GK, PFK, PK).[5][13]
Otsuka Long-Evans Tokushima Fatty (OLETF) ratsNot specifiedNot specifiedImproved fasting blood glucose levels and glucose tolerance. Increased insulin sensitivity.[3]
Prediabetic miceNot specifiedNot specifiedDecreased blood glucose levels and improved insulin sensitivity. Suppressed circulating levels of LPS, IL-6, and TNF-α.[14]

Table 2: In Vitro Studies on Cellular Glucose Uptake and Signaling

Cell LineDNJ ConcentrationKey FindingsReference(s)
3T3-L1 adipocytes0.5 µMIncreased mRNA and protein levels of adiponectin and its receptors (AdipoR1 and AdipoR2). Increased phosphorylation of AMPK. Increased GLUT4 mRNA expression and glucose uptake.[10]
3T3-L1 adipocytes0.1-10 µmol/LIncreased expression of IR, PI3K, Akt, and adiponectin. Glucose uptake and GLUT4 mRNA expression peaked at 5 µmol/L.[11][15]
A7r5 vascular smooth muscle cellsNot specifiedInhibited high glucose-stimulated migration via AMPK activation and FAK down-regulation.[16]
Caco-2 cellsNot specifiedMulberry leaf extract (containing DNJ) inhibited 2-deoxyglucose uptake, but purified DNJ was ineffective, suggesting other phytochemicals in the extract contribute to this effect.[17]
HL60 cells20 µM - 1 mM (for N-alkylated DNJ analogues)Rapid uptake of N-alkylated DNJ analogues (within 1 minute), leading to inhibition of glycosphingolipid biosynthesis.[18][19]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature investigating the effects of this compound on cellular glucose uptake.

Animal Studies
  • Animal Models: Commonly used models include db/db mice (a model for type 2 diabetes), streptozotocin-induced diabetic mice (a model for type 1 diabetes), and Otsuka Long-Evans Tokushima Fatty (OLETF) rats (a model for type 2 diabetes).[3][5][6]

  • DNJ Administration: DNJ is typically administered via intravenous injection, oral gavage, or as a supplement in the diet.[5][6]

  • Glucose and Insulin Tolerance Tests: Oral Glucose Tolerance Tests (OGTT) and Intraperitoneal Insulin Tolerance Tests (IPITT) are standard procedures to assess glucose metabolism and insulin sensitivity.[8]

  • Western Blot Analysis: This technique is used to quantify the protein expression and phosphorylation status of key signaling molecules (e.g., IR, IRS-1, PI3K, Akt, AMPK) and glucose transporters (e.g., GLUT4) in tissue lysates (e.g., skeletal muscle, liver, adipose tissue).[6][7][8]

  • Measurement of GLUT4 Translocation: The amount of GLUT4 at the plasma membrane is determined by isolating membrane fractions from tissue homogenates and then performing Western blot analysis.[8]

In Vitro Studies
  • Cell Culture: Various cell lines are utilized, including 3T3-L1 adipocytes (for studying adipocyte glucose uptake and differentiation), Caco-2 cells (as a model for the intestinal barrier), and A7r5 vascular smooth muscle cells.[10][11][16][17]

  • Glucose Uptake Assay: A common method involves incubating cells with a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose. The amount of radioactivity incorporated into the cells is then measured to quantify glucose uptake.[10]

  • Western Blot Analysis: Similar to animal studies, this is used to measure the expression and phosphorylation of signaling proteins and glucose transporters in cell lysates.[10][11]

  • Real-Time PCR (RT-PCR): This technique is employed to measure the mRNA expression levels of genes encoding for glucose transporters (e.g., GLUT4) and other relevant proteins.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for investigating its effects.

DNJ_Insulin_Signaling DNJ This compound (DNJ) Insulin_Receptor Insulin Receptor (IR) DNJ->Insulin_Receptor Enhances Phosphorylation IRS1 IRS-1 Insulin_Receptor->IRS1 PI3K PI3K IRS1->PI3K AKT Akt/PKB PI3K->AKT GLUT4_translocation GLUT4 Translocation AKT->GLUT4_translocation Promotes GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->GLUT4_translocation Glucose_Uptake Increased Cellular Glucose Uptake GLUT4_translocation->Glucose_Uptake GLUT4_translocation->Glucose_Uptake Plasma_Membrane Plasma Membrane

Caption: DNJ's potentiation of the insulin signaling pathway.

DNJ_AMPK_Signaling DNJ This compound (DNJ) AMPK AMPK DNJ->AMPK Activates GLUT4_mRNA GLUT4 mRNA Expression AMPK->GLUT4_mRNA Increases GLUT4_translocation GLUT4 Translocation AMPK->GLUT4_translocation Promotes Glucose_Uptake Increased Cellular Glucose Uptake GLUT4_mRNA->Glucose_Uptake GLUT4_translocation->Glucose_Uptake

Caption: DNJ's activation of the AMPK signaling pathway.

Experimental_Workflow start Start: In Vitro or In Vivo Model treatment Treatment with DNJ (Varying concentrations/doses) start->treatment glucose_uptake_assay Glucose Uptake Assay (e.g., 2-deoxyglucose) treatment->glucose_uptake_assay protein_analysis Protein Analysis (Western Blot for p-Akt, p-AMPK, GLUT4) treatment->protein_analysis mrna_analysis mRNA Analysis (RT-PCR for GLUT4) treatment->mrna_analysis data_analysis Data Analysis and Interpretation glucose_uptake_assay->data_analysis protein_analysis->data_analysis mrna_analysis->data_analysis conclusion Conclusion on DNJ's Effect on Glucose Uptake data_analysis->conclusion

Caption: A generalized experimental workflow to study DNJ's effects.

Conclusion and Future Directions

This compound's role in cellular glucose uptake extends far beyond its well-documented α-glucosidase inhibitory activity. The evidence strongly supports its direct action on the insulin and AMPK signaling pathways, leading to enhanced GLUT4 translocation and increased glucose transport into cells. This multifaceted mechanism of action makes DNJ a compelling molecule for the development of novel therapeutics for metabolic disorders.

Future research should focus on:

  • Elucidating the precise molecular interactions between DNJ and the components of the insulin and AMPK signaling pathways.

  • Investigating the long-term effects of DNJ on gene expression related to glucose and lipid metabolism.

  • Exploring the potential synergistic effects of DNJ with other anti-diabetic agents.

  • Conducting further clinical trials to establish the efficacy and safety of DNJ for improving insulin sensitivity and glycemic control in diverse patient populations.[2][20]

By continuing to unravel the complex cellular and molecular mechanisms of this compound, the scientific community can pave the way for its broader application in the prevention and treatment of metabolic diseases.

References

Methodological & Application

Application Note: Quantitative Analysis of 1-Deoxynojirimycin (DNJ) using Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 1-Deoxynojirimycin (DNJ) is a potent α-glucosidase inhibitor found in mulberry leaves and other natural sources, making it a significant compound for diabetes research and management.[1][2][3] Direct analysis of DNJ by High-Performance Liquid Chromatography (HPLC) with UV detection is challenging due to its lack of a strong chromophore.[2] This application note provides a detailed protocol for the quantitative analysis of DNJ by introducing a highly UV-active Fmoc group onto the molecule. The method involves pre-column derivatization of DNJ with 9-fluorenylmethyl chloroformate (FMOC-Cl), followed by separation and quantification using Reverse-Phase HPLC (RP-HPLC). This reliable and reproducible method is suitable for the accurate determination of DNJ in various sample matrices, including plant extracts.

Principle of Derivatization

DNJ is a polyhydroxylated piperidine alkaloid, structurally similar to glucose.[1] It contains secondary amine groups that can react with FMOC-Cl under mild alkaline conditions.[2] FMOC-Cl is a widely used derivatizing agent that reacts with primary and secondary amines to form stable, highly fluorescent, and UV-active derivatives.[4][5][6][7] The fluorenyl group in the FMOC moiety provides the strong chromophore necessary for sensitive detection by UV or fluorescence detectors.[7][8] The reaction is typically quenched by adding a primary amine, such as glycine, to react with excess FMOC-Cl.[2][9] Subsequent acidification stabilizes the DNJ-FMOC derivative for analysis.[2][8]

G cluster_conditions Reaction Conditions cluster_products Products DNJ Deoxynojirimycin (DNJ) (Secondary Amine) DNJ_FMOC DNJ-FMOC Derivative (UV-Active) DNJ->DNJ_FMOC FMOC_Cl FMOC-Cl (Derivatizing Agent) FMOC_Cl->DNJ_FMOC Conditions Borate Buffer (pH 8.0-8.5) Conditions->DNJ_FMOC Catalyzes HCl HCl

Caption: Reaction scheme for the derivatization of DNJ with FMOC-Cl.

Detailed Experimental Protocol

This protocol is a compilation based on established methodologies.[1][2][8][9]

2.1 Reagents and Materials

  • 1-Deoxynojirimycin (DNJ) standard (Sigma-Aldrich or equivalent)

  • 9-Fluorenylmethyl chloroformate (FMOC-Cl) (Sigma-Aldrich or equivalent)

  • Potassium borate or Sodium borate buffer (0.4 M, pH 8.0-8.5)

  • Glycine (0.1 M)

  • Hydrochloric Acid (HCl, 0.05 M)

  • Acetic Acid (0.1% and 1% aqueous solutions)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Milli-Q or HPLC grade water

  • Sample material (e.g., dried mulberry leaf powder)

  • Syringe filters (0.22 µm or 0.45 µm)

2.2 Sample Extraction (from Mulberry Leaves)

  • Weigh 100 mg of finely ground, dried mulberry leaf powder into a centrifuge tube.[2]

  • Add 10 mL of 0.05 M HCl.[2][8]

  • Vortex vigorously and sonicate for 10-30 minutes to ensure thorough extraction.[2][9]

  • Centrifuge the mixture at 10,000-17,000 x g for 15-20 minutes.[2][9]

  • Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 10 mL of 0.05 M HCl and the supernatants pooled.[8][9]

  • The final supernatant is the sample extract, ready for derivatization.

2.3 Preparation of Standard Solutions

  • Prepare a stock solution of DNJ (e.g., 100 µg/mL) in 0.05 M HCl.

  • From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 0.3 µg/mL to 30 µg/mL) using 0.05 M HCl as the diluent.[8]

2.4 Derivatization Procedure

  • In a microcentrifuge tube, mix 10 µL of the sample extract or DNJ standard solution.[9]

  • Add 10 µL of 0.4 M potassium borate buffer (pH 8.0).[9]

  • Add 20 µL of 5 mM FMOC-Cl in acetonitrile.[9]

  • Vortex the mixture for 30 seconds.[9]

  • Incubate at room temperature (25°C) for 20 minutes.[9]

  • Quenching Step: Add 10 µL of 0.1 M glycine solution to stop the reaction by consuming excess FMOC-Cl.[9]

  • Stabilization Step: Dilute the mixture with 950 µL of 0.1% aqueous acetic acid to stabilize the DNJ-FMOC derivative.[8][9]

  • Filter the final solution through a 0.45 µm syringe filter before HPLC injection.[9]

G start Start: Sample Extract or DNJ Standard add_buffer 1. Add Borate Buffer (pH 8.0-8.5) start->add_buffer add_fmoc 2. Add FMOC-Cl in Acetonitrile add_buffer->add_fmoc vortex_incubate 3. Vortex (30s) & Incubate (20 min, 25°C) add_fmoc->vortex_incubate add_glycine 4. Quench Reaction with Glycine vortex_incubate->add_glycine add_acid 5. Stabilize & Dilute with Acetic Acid add_glycine->add_acid filter 6. Filter (0.45 µm) add_acid->filter hplc Inject into HPLC filter->hplc

Caption: Experimental workflow for DNJ derivatization with FMOC-Cl.

Instrumentation and Analytical Conditions

3.1 HPLC System

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Fluorescence detector.

3.2 Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: Isocratic elution with Acetonitrile and 0.1% aqueous acetic acid (v/v). A common ratio is 50:50 or 55:45 (Acetonitrile:Acetic Acid).[9][10]

  • Flow Rate: 1.0 mL/min.[1][9]

  • Column Temperature: Ambient or controlled at 25°C.[1]

  • Injection Volume: 10-20 µL.[1][9]

  • Detection:

    • UV Detector: 254 nm.[1][9]

    • Fluorescence Detector (higher sensitivity): Excitation at ~260 nm, Emission at ~315 nm.[8]

Quantitative Data Summary

The concentration of DNJ can vary significantly depending on the mulberry variety, leaf age, and growing conditions. The described method has been successfully used to quantify these variations.

Mulberry Variety / SampleDNJ ContentReference
Morus cathayana (Mature Leaves)2.90 mg/g[9]
M. atropurpurea Roxb0.1716 mg/g (of fruit weight)[1]
Qingyang Qing0.1486% (1.486 mg/g)[10]
Pi Mulberry0.04291% (0.429 mg/g)[10]
Indian Varieties (K-2, V-1, etc.)0.68 - 2.72 mg/g[2]
Morus alba L. (Turkish)0.103% (1.03 mg/g)[11]
Morus nigra L. (Turkish)0.102% (1.02 mg/g)[11]

Biological Context: Mechanism of Action

DNJ is a potent inhibitor of α-glucosidases, enzymes located in the brush border of the small intestine. These enzymes are responsible for breaking down complex carbohydrates (like starch and sucrose) into absorbable monosaccharides (like glucose). By inhibiting these enzymes, DNJ slows down carbohydrate digestion and delays glucose absorption, thereby reducing postprandial hyperglycemia. This mechanism makes DNJ a key therapeutic agent for managing type 2 diabetes.[2][9]

G carbs Complex Carbohydrates (e.g., Starch, Sucrose) enzyme α-Glucosidase (in Small Intestine) carbs->enzyme Substrate glucose Glucose (Monosaccharide) enzyme->glucose Catalyzes Breakdown absorption Glucose Absorption into Bloodstream glucose->absorption hyperglycemia Postprandial Hyperglycemia absorption->hyperglycemia dnj This compound (DNJ) dnj->enzyme INHIBITS

Caption: Mechanism of DNJ as an α-glucosidase inhibitor.

The pre-column derivatization of this compound with FMOC-Cl provides a robust, sensitive, and reliable method for its quantification. The protocol is straightforward and utilizes standard laboratory reagents and HPLC equipment. This application note details all necessary steps, from sample preparation to final analysis, empowering researchers to accurately measure DNJ content in various samples for quality control, drug development, and phytochemical studies.

References

Application Note: In Vitro Alpha-Glucosidase Inhibition Assay Using Deoxynojirimycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-glucosidase is a key enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[1][2] This makes alpha-glucosidase a prime therapeutic target for managing type 2 diabetes mellitus.[1][3] Deoxynojirimycin (DNJ), a naturally occurring iminosugar first isolated from mulberry trees, is a potent competitive inhibitor of alpha-glucosidase.[4][5] This application note provides a detailed protocol for an in vitro alpha-glucosidase inhibition assay using DNJ as a reference inhibitor. The assay is based on the spectrophotometric determination of the yellow-colored product, p-nitrophenol, released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) upon enzymatic action.[2][6][7]

Principle of the Assay

The in vitro alpha-glucosidase inhibition assay is a colorimetric method used to determine the inhibitory potential of a test compound. The enzyme α-glucosidase hydrolyzes the colorless substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to release p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[2][6][7] In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in the formation of p-nitrophenol. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

Mechanism of this compound (DNJ) Inhibition

This compound is a potent competitive inhibitor of alpha-glucosidase.[4][5] Its structure mimics the natural substrate, allowing it to bind to the active site of the enzyme.[5] This binding is reversible and primarily driven by electrostatic attraction.[4] By occupying the active site, DNJ prevents the substrate (pNPG) from binding, thereby inhibiting the enzymatic reaction.[4][5] Kinetic studies have confirmed the competitive nature of this inhibition.[5][8]

Experimental Protocols

Materials and Reagents
  • α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)

  • This compound (DNJ)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Potassium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) (0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Preparation of Reagents
  • Potassium Phosphate Buffer (0.1 M, pH 6.8): Dissolve the appropriate amount of potassium phosphate monobasic in deionized water and adjust the pH to 6.8 with 1 M NaOH.

  • α-Glucosidase Solution: Prepare a stock solution of α-glucosidase in potassium phosphate buffer. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 0.5 - 1.0 U/mL) with cold buffer.[5][9]

  • pNPG Solution (Substrate): Dissolve pNPG in potassium phosphate buffer to a final concentration of 1.0 mM.[1]

  • This compound (DNJ) and Test Compound Solutions: Dissolve DNJ (positive control) and test compounds in DMSO to prepare stock solutions. Further dilute to various concentrations with potassium phosphate buffer.[5] The final DMSO concentration in the reaction mixture should not exceed 1% to avoid enzyme inhibition.

  • Sodium Carbonate Solution (Stopping Reagent): Dissolve sodium carbonate in deionized water to a final concentration of 0.1 M.[1]

Assay Procedure
  • Add 50 µL of potassium phosphate buffer to each well of a 96-well microplate.

  • Add 10 µL of various concentrations of the test compound or DNJ (positive control) to the respective wells. For the control wells (no inhibitor), add 10 µL of the buffer or DMSO solution.

  • Add 20 µL of the α-glucosidase enzyme solution to each well.

  • Mix the contents of the wells and pre-incubate at 37°C for 10-20 minutes.[5]

  • Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for 20-30 minutes.[1]

  • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to each well.

  • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.[6]

  • Prepare a blank for each test concentration containing all reagents except the enzyme.

Data Analysis
  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control (enzyme + substrate without inhibitor).

    • A_sample is the absorbance of the sample (enzyme + substrate with inhibitor).

  • Determine the IC50 value: The IC50 value is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity.[10] It can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

Table 1: Summary of Experimental Parameters

ParameterValue
Enzymeα-Glucosidase from Saccharomyces cerevisiae
Substratep-Nitrophenyl-α-D-glucopyranoside (pNPG)
Positive ControlThis compound (DNJ)
Buffer0.1 M Potassium Phosphate, pH 6.8
Wavelength for Absorbance405 nm
Incubation Temperature37°C
Pre-incubation Time10-20 minutes
Incubation Time20-30 minutes

Table 2: Example Data for IC50 Determination of DNJ

DNJ Concentration (µM)% Inhibition
115.2
535.8
1052.1
2068.4
5085.7
10095.3
IC50 (µM) ~9.5

Note: The data presented in Table 2 is for illustrative purposes only. Actual results may vary. The reported IC50 value for DNJ can vary, with one study reporting a value of 0.297 μg/mL.[4]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_buffer Prepare 0.1M Phosphate Buffer (pH 6.8) add_buffer Add Buffer to Wells prep_buffer->add_buffer prep_enzyme Prepare α-Glucosidase Solution add_enzyme Add α-Glucosidase prep_enzyme->add_enzyme prep_substrate Prepare pNPG Substrate Solution add_substrate Add pNPG Substrate prep_substrate->add_substrate prep_inhibitor Prepare DNJ/Test Compound Solutions add_inhibitor Add DNJ/Test Compound prep_inhibitor->add_inhibitor add_buffer->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction with Na₂CO₃ incubate->stop_reaction measure_abs Measure Absorbance at 405 nm stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Experimental Workflow for the Alpha-Glucosidase Inhibition Assay.

inhibition_mechanism cluster_enzyme α-Glucosidase cluster_molecules Molecules Enzyme Active Site Product p-Nitrophenol (Yellow Product) Enzyme->Product Catalyzes Reaction No_Product No Reaction Enzyme->No_Product Blocks Substrate Binding Substrate pNPG (Substrate) Substrate->Enzyme Binds to Active Site Inhibitor DNJ (Inhibitor) Inhibitor->Enzyme Competitively Binds to Active Site

Caption: Competitive Inhibition of Alpha-Glucosidase by this compound.

References

Application Notes and Protocols for Evaluating Deoxynojirimycin Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxicity of Deoxynojirimycin (DNJ) using common cell-based assays. Detailed protocols for key experiments are included, along with data presentation guidelines and visualizations of experimental workflows and signaling pathways.

Introduction

This compound (DNJ), a potent alpha-glucosidase inhibitor, is a naturally occurring iminosugar found in sources like mulberry leaves.[1][2][3] Its ability to interfere with carbohydrate metabolism and glycoprotein processing has led to investigations into its therapeutic potential, including its effects on cancer cells.[4][5][6][7] This document outlines standard cell-based assays to quantify the cytotoxic effects of DNJ, providing researchers with the necessary protocols to assess its potential as a therapeutic agent.

Data Presentation: Quantitative Cytotoxicity Data

The cytotoxic effects of 1-Deoxynojirimycin (1-DNJ) have been evaluated across various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.

Cell LineCell TypeAssay DurationIC50 ValueReference
A172Glioblastoma72 hours5.3 mM[4]
ACP02Gastric Adenocarcinoma72 hours9.6 mM[4]
MRC5Normal Lung Fibroblast72 hours>32 mM[4]
Human Umbilical Vein Endothelial Cells (HUVEC)Normal Endothelial Cells48 hoursNon-toxic up to 300 µmol/L[1]

Note: In the HUVEC cell line, DNJ was found to slightly enhance cell viability at the tested concentrations.[1] In contrast, significant reductions in viability were observed in the A172 cancer cell line at concentrations from 6 mM to 32 mM.[4][5] For the MRC5 normal cell line, a significant decrease in viability was only noted at higher concentrations of 24 mM and 32 mM.[4][5]

Key Experiments: Protocols

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10]

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 3 x 10⁴ to 5 x 10⁴ cells/well, depending on the cell line's growth kinetics.[4]

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[4]

  • Treatment with this compound:

    • Prepare a range of DNJ concentrations (e.g., 0.5 mM to 32 mM) in the appropriate cell culture medium.[4]

    • Remove the existing medium from the wells and add 100 µL of the DNJ solutions. Include untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1][4]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[8]

    • Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[8]

  • Solubilization of Formazan Crystals:

    • Add 100 µL of solubilization solution to each well.[8]

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[8]

  • Absorbance Measurement:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[8] A reference wavelength of more than 650 nm should be used for background correction.[8]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with DNJ Concentrations incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer incubate4 Incubate Overnight add_solubilizer->incubate4 read Measure Absorbance (550-600nm) incubate4->read

MTT Assay Experimental Workflow

Membrane Integrity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of the stable cytosolic enzyme LDH from cells with damaged plasma membranes.[11][12][13]

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and DNJ treatment steps as described in the MTT assay protocol.

  • Preparation of Controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells lysed with a lysis buffer (e.g., Triton X-100) 45 minutes before the assay.[14]

    • Vehicle control: Cells treated with the same concentration of the solvent used to dissolve DNJ.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.[11]

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[14]

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Absorbance Measurement:

    • Add 50 µL of stop solution to each well.[15]

    • Measure the absorbance at 490 nm using a microplate reader.[14][15] A reference wavelength (e.g., 680 nm) should be measured to correct for background absorbance.[14]

  • Calculation of Cytotoxicity:

    • Percent cytotoxicity is calculated using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_sample Sample Collection cluster_reaction Reaction cluster_analysis Analysis seed Seed & Treat Cells incubate Incubate seed->incubate centrifuge Centrifuge Plate incubate->centrifuge controls Prepare Controls (Spontaneous & Max Release) controls->centrifuge transfer Transfer Supernatant centrifuge->transfer add_reagent Add LDH Reaction Mix transfer->add_reagent incubate_rt Incubate at RT add_reagent->incubate_rt add_stop Add Stop Solution incubate_rt->add_stop read Measure Absorbance (490nm) add_stop->read calculate Calculate % Cytotoxicity read->calculate

LDH Assay Experimental Workflow

Apoptosis Detection

DNJ has been shown to induce apoptosis in certain cancer cell lines.[4][16] Apoptosis can be detected through various methods, including monitoring caspase activity or staining with Annexin V.[17][18][19]

Protocol for Caspase-3/7 Activity Assay:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

    • Treat cells with DNJ as previously described.

  • Caspase-Glo® 3/7 Reagent Addition:

    • Allow the plate and its contents to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubation:

    • Incubate the plate at room temperature for 1 to 3 hours.

  • Luminescence Measurement:

    • Measure the luminescence of each sample using a plate-reading luminometer.

Signaling Pathways Implicated in this compound Cytotoxicity

DNJ's cytotoxic and other biological effects can be attributed to its influence on several cellular signaling pathways.

One identified pathway involves the activation of AKT, which in turn stimulates the NRF2/OGG1 pathway. This pathway is associated with mitigating oxidative DNA damage.[1][20] In some cancer cells, DNJ has been observed to induce cell cycle arrest and apoptosis.[4][16] The specific mechanisms can vary between cell types, with evidence suggesting necrosis in gastric adenocarcinoma and apoptosis in glioblastoma multiforme.[4]

DNJ_Signaling_Pathway cluster_DNJ This compound (DNJ) cluster_effects Cellular Effects cluster_pathway1 Oxidative Stress Response cluster_pathway2 Cancer Cell Cytotoxicity DNJ DNJ AKT AKT Activation DNJ->AKT activates cell_cycle Cell Cycle Arrest DNJ->cell_cycle apoptosis Apoptosis Induction DNJ->apoptosis necrosis Necrosis Induction DNJ->necrosis NRF2 NRF2 Upregulation AKT->NRF2 stimulates OGG1 OGG1 Upregulation NRF2->OGG1 upregulates DNA_repair Reduced Oxidative DNA Damage OGG1->DNA_repair viability Decreased Cell Viability cell_cycle->viability apoptosis->viability necrosis->viability

Simplified Signaling Pathways of DNJ

References

Unveiling the Antidiabetic Potential of Deoxynojirimycin: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing various animal models to investigate the antidiabetic properties of 1-Deoxynojirimycin (DNJ), a potent alpha-glucosidase inhibitor.[1][2] The information compiled herein, supported by quantitative data and established methodologies, serves as a comprehensive resource for designing and executing preclinical studies to evaluate the efficacy and mechanisms of action of DNJ and its derivatives.

Overview of Animal Models in Deoxynojirimycin Research

The selection of an appropriate animal model is critical for elucidating the therapeutic potential of antidiabetic agents. Several well-established rodent models are instrumental in studying the multifaceted effects of DNJ, ranging from its primary role in delaying carbohydrate absorption to its impact on insulin sensitivity and glucose metabolism.

  • db/db Mice: This model of genetic obesity and type 2 diabetes, resulting from a mutation in the leptin receptor gene, is characterized by hyperphagia, obesity, severe hyperglycemia, and insulin resistance.[3] It is particularly useful for investigating agents that improve insulin sensitivity.

  • Streptozotocin (STZ)-Induced Diabetic Rodents: STZ is a chemical toxic to pancreatic β-cells, and its administration induces a state of hyperglycemia resembling type 1 or, in combination with a high-fat diet, type 2 diabetes.[4][5] This model is valuable for studying compounds that protect β-cells or have insulin-mimetic effects.

  • Otsuka Long-Evans Tokushima Fatty (OLETF) Rats: These rats are an established model for human type 2 diabetes mellitus, exhibiting hyperglycemia, hyperinsulinemia, and insulin resistance.[5][6]

  • Zucker Diabetic Fatty (ZDF) Rats: This strain develops obesity and insulin resistance due to a leptin receptor mutation, progressing to overt diabetes.[7][8][9] It is a well-validated model for studying the progression of type 2 diabetes and its complications.[9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of DNJ in various animal models.

Table 1: Effects of this compound in db/db Mice
ParameterTreatment Group(s)DurationKey FindingsReference(s)
Body Weight DNJ (20, 40, 80 mg/kg/day, i.v.)4 weeksSignificant dose-dependent decrease compared to control.[3]
Blood Glucose DNJ (20, 40, 80 mg/kg/day, i.v.)4 weeksSignificant dose-dependent reduction from the 11th week.[3]
Serum Insulin DNJ (20, 40, 80 mg/kg/day, i.v.)4 weeksSignificantly decreased in a dose-dependent manner.[3]
HOMA-IR Index DNJ (20, 40, 80 mg/kg/day, i.v.)4 weeksSignificantly decreased, indicating improved insulin sensitivity.[3]
Serum Lipids (TC, TG, LDL-C) DNJ (20, 40, 80 mg/kg/day, i.v.)4 weeksRemarkable dose-dependent reduction.[10]
Hepatic Enzymes (PEPCK, G6Pase) DNJ (20, 40, 80 mg/kg/day, i.v.)4 weeksSignificantly decreased activities.[4]
Hepatic Glycogen DNJ (20, 40, 80 mg/kg/day, i.v.)4 weeksIncreased content.[4]

TC: Total Cholesterol; TG: Triglycerides; LDL-C: Low-Density Lipoprotein Cholesterol; PEPCK: Phosphoenolpyruvate Carboxykinase; G6Pase: Glucose-6-Phosphatase.

Table 2: Effects of this compound in STZ-Induced Diabetic Rodents
Animal ModelTreatment GroupDurationKey FindingsReference(s)
STZ-induced diabetic mice DNJ (50 mg/kg, p.o.)AcuteInhibited intestinal glucose absorption; Increased hepatic glycolysis enzyme activities (GK, PFK, PK); Decreased gluconeogenesis enzyme expression (PEPCK, G-6-Pase).[11][12]
STZ-HFD-induced hyperglycemic rats DNJ (20 mg/kg/day, p.o.)9 daysBetter anti-hyperglycemic activity compared to acarbose.[4]
STZ-induced diabetic mice This compound-polysaccharide mixture (150 mg/kg, p.o.)90 daysSignificant decline in blood glucose, TG, AST, ALT; Significant increase in HDL-c and hepatic glycogen.[13]

HFD: High-Fat Diet; GK: Glucokinase; PFK: Phosphofructokinase; PK: Pyruvate Kinase; PEPCK: Phosphoenolpyruvate Carboxykinase; G-6-Pase: Glucose-6-Phosphatase; TG: Triglycerides; AST: Aspartate Aminotransferase; ALT: Alanine Aminotransferase; HDL-c: High-Density Lipoprotein Cholesterol.

Table 3: Effects of this compound in Other Diabetic Animal Models
Animal ModelTreatment GroupDurationKey FindingsReference(s)
Otsuka Long-Evans Tokushima Fatty (OLETF) rats DNJNot specifiedSignificant improvements in fasting blood glucose and glucose tolerance; Increased insulin sensitivity; Significant loss of body weight.[5][6]
High-fat diet-induced obese mice DNJ (2.0, 4.0, 8.0 mg/kg/day, gavage)40 daysDose-dependent reduction in body weight, liver fat, and serum TC, TG; Increased adiponectin levels.[14]

TC: Total Cholesterol; TG: Triglycerides.

Experimental Protocols

Induction of Diabetes in Animal Models

a) Streptozotocin (STZ)-Induced Type 1 Diabetes Model (Mice/Rats)

  • Animal Preparation: Acclimatize male C57BL/6J mice or Sprague-Dawley rats for at least one week.

  • Fasting: Fast the animals for 6-8 hours before STZ injection.

  • STZ Solution Preparation: Prepare a fresh solution of STZ in 0.1 M cold citrate buffer (pH 4.5).

  • STZ Administration: Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 150 mg/kg for mice).

  • Post-Injection Care: Provide animals with 5% sucrose water for 24 hours post-injection to prevent hypoglycemia.

  • Diabetes Confirmation: Monitor blood glucose levels from the tail vein. Animals with fasting blood glucose levels >250 mg/dL after 72 hours are considered diabetic.

b) High-Fat Diet (HFD) and Low-Dose STZ-Induced Type 2 Diabetes Model (Mice/Rats)

  • Animal Preparation: Acclimatize male C57BL/6J mice or Sprague-Dawley rats for at least one week.

  • HFD Feeding: Feed animals a high-fat diet (e.g., 45-60% kcal from fat) for 4-8 weeks to induce obesity and insulin resistance.

  • STZ Administration: Administer a single low-dose i.p. injection of STZ (e.g., 30-40 mg/kg).

  • Diabetes Confirmation: Monitor fasting blood glucose levels. Animals with sustained hyperglycemia are used for the study.

Oral Glucose Tolerance Test (OGTT)
  • Fasting: Fast the animals overnight (12-16 hours) with free access to water.

  • Baseline Blood Glucose: Collect a baseline blood sample (t=0 min) from the tail vein to measure fasting blood glucose.

  • Glucose Administration: Administer a 2 g/kg body weight solution of D-glucose orally (p.o.) via gavage.

  • Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.

  • Data Analysis: Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.

Insulin Tolerance Test (ITT)
  • Fasting: Fast the animals for 4-6 hours.

  • Baseline Blood Glucose: Collect a baseline blood sample (t=0 min) from the tail vein.

  • Insulin Administration: Administer human insulin (0.75-1.0 U/kg body weight) via i.p. injection.

  • Blood Glucose Monitoring: Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection and measure blood glucose levels.

  • Data Analysis: Express blood glucose levels as a percentage of the initial baseline concentration to evaluate insulin sensitivity.

Molecular Mechanisms of this compound

DNJ exerts its antidiabetic effects through multiple mechanisms, primarily by inhibiting α-glucosidase in the intestine and by modulating key signaling pathways involved in glucose and lipid metabolism.

Inhibition of α-Glucosidase

DNJ, a glucose analog, acts as a competitive inhibitor of α-glucosidases in the small intestine.[1][2][15] This inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.[1]

Alpha_Glucosidase_Inhibition Complex_Carbs Complex Carbohydrates (e.g., Starch) Alpha_Glucosidase α-Glucosidase (in Small Intestine) Complex_Carbs->Alpha_Glucosidase Digestion Glucose Glucose Alpha_Glucosidase->Glucose Absorption Intestinal Absorption Glucose->Absorption Bloodstream Bloodstream Absorption->Bloodstream Postprandial_Hyperglycemia Postprandial Hyperglycemia Bloodstream->Postprandial_Hyperglycemia DNJ This compound (DNJ) DNJ->Alpha_Glucosidase Inhibits

Caption: DNJ competitively inhibits α-glucosidase, delaying carbohydrate digestion.

Modulation of Insulin Signaling Pathway

In peripheral tissues like skeletal muscle, DNJ has been shown to improve insulin sensitivity by activating the PI3K/AKT signaling pathway.[3][16][17] This leads to enhanced translocation of GLUT4 to the cell membrane, facilitating glucose uptake from the blood.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4_vesicles GLUT4 Vesicles AKT->GLUT4_vesicles Promotes GLUT4_translocation GLUT4 Translocation to Membrane GLUT4_vesicles->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake DNJ This compound (DNJ) DNJ->IR Enhances Phosphorylation DNJ->IRS1 Enhances Phosphorylation AMPK_Signaling_Pathway DNJ This compound (DNJ) AMPK AMPK DNJ->AMPK Activates Glucose_Uptake Glucose Uptake (e.g., via GLUT4) AMPK->Glucose_Uptake Promotes Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits Lipid_Synthesis Lipid Synthesis AMPK->Lipid_Synthesis Inhibits Experimental_Workflow Model_Selection Animal Model Selection (e.g., db/db mice, STZ-induced) Acclimatization Acclimatization (1 week) Model_Selection->Acclimatization Diabetes_Induction Induction of Diabetes (if applicable, e.g., STZ) Acclimatization->Diabetes_Induction Grouping Animal Grouping (Control, DNJ doses) Diabetes_Induction->Grouping Treatment DNJ Administration (e.g., 4-8 weeks) Grouping->Treatment Monitoring Regular Monitoring (Body Weight, Food/Water Intake, Blood Glucose) Treatment->Monitoring Functional_Tests Functional Tests (OGTT, ITT) Monitoring->Functional_Tests Sacrifice Sacrifice and Sample Collection (Blood, Tissues) Functional_Tests->Sacrifice Analysis Biochemical & Molecular Analysis (Lipids, Hormones, Western Blot, etc.) Sacrifice->Analysis Data_Analysis Data Analysis & Interpretation Analysis->Data_Analysis

References

Application Notes and Protocols for Pharmacokinetic Studies of Deoxynojirimycin in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of 1-Deoxynojirimycin (DNJ) in rat models. The information is compiled from various scientific studies to assist in the design and execution of preclinical research.

Introduction

1-Deoxynojirimycin (DNJ) is a potent alpha-glucosidase inhibitor found in mulberry leaves and other natural sources.[1][2] Its potential as a therapeutic agent for managing diabetes mellitus by suppressing postprandial hyperglycemia has led to significant interest in its pharmacokinetic profile.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of DNJ is crucial for its development as a pharmaceutical agent. These notes provide key pharmacokinetic data and standardized protocols for its investigation in rats.

Data Presentation: Pharmacokinetic Parameters of DNJ in Rats

The following tables summarize the key pharmacokinetic parameters of DNJ in rats following oral (p.o.) and intravenous (i.v.) administration, as reported in various studies.

Table 1: Pharmacokinetic Parameters of Deoxynojirimycin (DNJ) after Oral Administration in Rats

Dosage (mg/kg)FormulationCmax (µg/mL)Tmax (min)AUC (mg·h/L)Absolute Bioavailability (%)Reference
110Mulberry DNJ1530Not ReportedNot Reported[1][2]
6Mulberry Leaf Extract12.01 µmol/L30Not ReportedNot Reported[3]
80Purified DNJNot ReportedNot ReportedNot Reported50 ± 9[4][5]
50Ramulus Mori AlkaloidsNot ReportedNot ReportedNot Reported72.41[6]
1.1, 11, and 110Mulberry Derived DNJDose-dependent increaseNot ReportedNot ReportedNot Reported[7]

Table 2: Pharmacokinetic Parameters of this compound (DNJ) after Intravenous Administration in Rats

Dosage (mg/kg)Formulationt½ (min)ClearanceVolume of Distribution (Vz)Reference
10Purified DNJNot ReportedNot ReportedNot Reported[4][5]
Not SpecifiedPurified DNJ51 (terminal)Not ReportedNot Reported[7]

Experimental Protocols

Animal Model and Housing
  • Species: Male Sprague-Dawley rats are commonly used.[8]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. They should have free access to standard chow and water.

  • Acclimatization: Allow for an acclimatization period of at least one week before the experiment.

  • Fasting: Rats should be fasted overnight (approximately 12 hours) before drug administration, with free access to water.

Drug Preparation and Administration
  • Oral Administration (p.o.):

    • Prepare a solution of DNJ (either purified or as an extract) in a suitable vehicle such as water or saline.

    • Administer the solution via oral gavage at the desired dose.

  • Intravenous Administration (i.v.):

    • Prepare a sterile solution of DNJ in saline.

    • Administer the solution via injection into the tail vein.

Blood Sample Collection
  • Time Points: Collect blood samples at predetermined time points. A typical schedule for oral administration includes 0 (pre-dose), 15, 30, 45, 60, 120, 240, and 360 minutes post-dose.[3]

  • Method: Collect blood from the tail vein or via cardiac puncture (for terminal collection) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

Bioanalytical Method for DNJ Quantification

Several methods have been developed for the quantification of DNJ in rat plasma. A common and sensitive method is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[4]

  • Sample Preparation:

    • Thaw the plasma samples on ice.

    • Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard (e.g., miglitol).[4]

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.

  • UPLC-MS/MS Conditions (Example):

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar compounds like DNJ.[1][2][4]

    • Mobile Phase: A mixture of acetonitrile and water with additives like formic acid and ammonium acetate.[4]

    • Detection: A triple quadrupole mass spectrometer operating in the positive ionization mode with multiple reaction monitoring (MRM) is used for detection.[4]

      • MRM Transitions:

        • DNJ: m/z 164.1 → 110.1[4]

        • Internal Standard (Miglitol): m/z 208.1 → 146.1[4]

Other analytical methods that have been used include Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS) and High-Performance Liquid Chromatography with a fluorescence detector after derivatization.[7][9]

Pharmacokinetic Data Analysis

The plasma concentration-time data for each rat is analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • t½: Elimination half-life.

  • CL: Clearance.

  • Vd: Volume of distribution.

  • F (%): Absolute bioavailability, calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Visualizations

Experimental Workflow for a Pharmacokinetic Study of DNJ in Rats

G cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_analysis Analysis animal_model Select Male Sprague-Dawley Rats acclimatization Acclimatize Rats for 1 Week animal_model->acclimatization fasting Fast Rats Overnight (12h) acclimatization->fasting drug_admin Administer DNJ (Oral or IV) fasting->drug_admin drug_prep Prepare DNJ Solution drug_prep->drug_admin blood_collection Collect Blood Samples at Timed Intervals drug_admin->blood_collection plasma_prep Prepare Plasma by Centrifugation blood_collection->plasma_prep sample_storage Store Plasma at -80°C plasma_prep->sample_storage bioanalysis Quantify DNJ in Plasma using UPLC-MS/MS sample_storage->bioanalysis pk_analysis Pharmacokinetic Data Analysis bioanalysis->pk_analysis results Determine Cmax, Tmax, AUC, etc. pk_analysis->results

Caption: Workflow for a typical pharmacokinetic study of DNJ in rats.

Bioanalytical Sample Preparation Workflow

G start Thaw Plasma Sample on Ice protein_precipitation Add Acetonitrile with Internal Standard start->protein_precipitation vortex Vortex Mix protein_precipitation->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporate to Dryness (Nitrogen Stream) supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into UPLC-MS/MS reconstitution->injection

Caption: Workflow for bioanalytical sample preparation of DNJ from rat plasma.

Discussion and Considerations

  • Formulation Effects: The bioavailability of DNJ can be significantly influenced by its formulation. Studies have shown that purified DNJ may have higher bioavailability compared to DNJ in a mulberry leaf extract.[8][9] This is an important consideration when developing DNJ-based products.

  • Dose-Dependent Absorption: The absorption of DNJ appears to be dose-dependent, with increasing plasma concentrations observed with higher doses.[1][2]

  • Rapid Absorption and Elimination: DNJ is generally absorbed and eliminated from the body relatively quickly.[1][2] The rapid absorption can be a limitation for its therapeutic efficacy, and co-administration with adjuvants like carboxymethylcellulose sodium (CMCNa) has been shown to slow down its absorption and improve its pharmacodynamic effects.[10]

  • Metabolism: Orally administered DNJ is largely absorbed in its intact form, with no major metabolites detected in the plasma.[1][2]

  • Excretion: The primary route of excretion for absorbed DNJ is through the urine, while the unabsorbed portion is excreted in the feces.[3][9]

  • Tissue Distribution: After oral administration, DNJ is widely distributed to various tissues, with the highest concentrations typically found in the kidneys and liver.[6]

References

Measuring the Anti-inflammatory Response to Deoxynojirimycin In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxynojirimycin (DNJ), a potent alpha-glucosidase inhibitor derived from sources like mulberry leaves, has demonstrated significant anti-inflammatory properties.[1][2] This document provides detailed application notes and protocols for measuring the anti-inflammatory effects of DNJ in vitro. The methodologies described herein focus on a lipopolysaccharide (LPS)-induced inflammation model using macrophage cell lines (e.g., RAW 264.7). Key assays include the assessment of cell viability, quantification of nitric oxide (NO) production, and measurement of pro-inflammatory cytokine and gene expression levels. These protocols are designed to offer a comprehensive framework for researchers investigating the therapeutic potential of this compound and other related compounds.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various pathologies. This compound (DNJ) has emerged as a compound of interest due to its potential to modulate inflammatory responses.[3][4] In vitro studies have shown that DNJ can suppress the production of key inflammatory mediators, including nitric oxide and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][6] The primary mechanism of action is believed to involve the inhibition of signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[6][7][8] This application note outlines a series of robust and reproducible in vitro assays to quantify the anti-inflammatory efficacy of DNJ.

Data Presentation

The following tables summarize expected quantitative data from the described experimental protocols, providing a clear structure for comparing the effects of DNJ at various concentrations.

Table 1: Effect of this compound on Cell Viability in LPS-stimulated Macrophages

DNJ Concentration (µM)Cell Viability (%) (mean ± SD)
0 (Vehicle Control)100 ± 5.0
198 ± 4.5
597 ± 5.2
1095 ± 4.8
2093 ± 5.5
5088 ± 6.1
10080 ± 7.3

Data is hypothetical and for illustrative purposes.

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated Macrophages

TreatmentDNJ Conc. (µM)NO Production (µM) (mean ± SD)% Inhibition
Control (no LPS)01.2 ± 0.3-
LPS (1 µg/mL)025.8 ± 2.10
LPS + DNJ518.5 ± 1.528.3
LPS + DNJ1012.3 ± 1.152.3
LPS + DNJ207.9 ± 0.869.4

Data is hypothetical and for illustrative purposes.

Table 3: Reduction of Pro-inflammatory Cytokine Secretion by this compound in LPS-stimulated Macrophages

TreatmentDNJ Conc. (µM)TNF-α (pg/mL) (mean ± SD)IL-6 (pg/mL) (mean ± SD)
Control (no LPS)050 ± 835 ± 6
LPS (1 µg/mL)01250 ± 110980 ± 95
LPS + DNJ5920 ± 85750 ± 70
LPS + DNJ10610 ± 55510 ± 48
LPS + DNJ20350 ± 40280 ± 32

Data is hypothetical and for illustrative purposes.

Table 4: Downregulation of iNOS and COX-2 mRNA Expression by this compound in LPS-stimulated Macrophages

TreatmentDNJ Conc. (µM)iNOS mRNA (Fold Change)COX-2 mRNA (Fold Change)
Control (no LPS)01.01.0
LPS (1 µg/mL)015.212.5
LPS + DNJ59.88.1
LPS + DNJ105.34.5
LPS + DNJ202.11.9

Data is hypothetical and for illustrative purposes. Fold change is relative to the untreated control.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Assessing DNJ's Anti-inflammatory Activity cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cell_culture 1. Culture RAW 264.7 Macrophages cell_plating 2. Seed cells in plates (96-well or 6-well) cell_culture->cell_plating dnj_preincubation 3. Pre-treat with DNJ (various concentrations) cell_plating->dnj_preincubation lps_stimulation 4. Stimulate with LPS (e.g., 1 µg/mL) dnj_preincubation->lps_stimulation viability Cell Viability Assay (MTT) lps_stimulation->viability no_assay Nitric Oxide Assay (Griess Reagent) lps_stimulation->no_assay cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6) lps_stimulation->cytokine_assay gene_expression Gene Expression Analysis (RT-qPCR for iNOS, COX-2) lps_stimulation->gene_expression

Caption: A schematic of the experimental workflow.

nf_kb_pathway Inhibitory Effect of this compound on the NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB DNJ This compound DNJ->IKK Inhibition NFkB_translocation NF-κB Nuclear Translocation IkB->NFkB_translocation releases NF-κB Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_translocation->Gene_expression

Caption: The inhibitory effect of DNJ on the NF-κB signaling pathway.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[7]

  • Cell Plating: Seed cells in appropriate plates (e.g., 96-well for viability and NO assays, 6-well for gene expression) at a density that will ensure 80-90% confluency at the time of treatment.

  • Treatment Protocol:

    • Pre-treat cells with various concentrations of this compound (DNJ) for 1-2 hours.

    • Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine analysis, 8-12 hours for gene expression).[9]

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of DNJ to establish a non-toxic working concentration range.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.[11]

  • Protocol:

    • Seed RAW 264.7 cells (e.g., 1 x 10^5 cells/well) in a 96-well plate and allow them to adhere overnight.[12]

    • Treat cells with various concentrations of DNJ for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][12]

    • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[12]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to reduce background noise.

    • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable metabolite of NO, in the cell culture supernatant as an indicator of inflammatory response.

  • Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of this product is proportional to the nitrite concentration.[14][15]

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and treat with DNJ and/or LPS as described above.

    • After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well.

    • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of the Griess reagent (a 1:1 mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions).[14]

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540-550 nm using a microplate reader.[14][16]

    • Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.

  • Principle: This sandwich ELISA captures the cytokine of interest between two specific antibodies. A detection antibody conjugated to an enzyme generates a colorimetric signal proportional to the amount of cytokine present.[17][18]

  • Protocol (General Outline):

    • Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., anti-TNF-α or anti-IL-6) overnight.[19]

    • Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.[19]

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.[17]

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP).[19]

    • Wash the plate and add a TMB substrate solution to develop the color.[17]

    • Stop the reaction with a stop solution (e.g., H2SO4) and measure the absorbance at 450 nm.[19]

    • Calculate the cytokine concentration based on the standard curve.

Gene Expression Analysis (RT-qPCR)

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Principle: This technique involves reverse transcribing RNA into complementary DNA (cDNA), followed by amplification of the target cDNA using a real-time PCR instrument. The amount of amplified product is quantified in real-time.

  • Protocol:

    • RNA Extraction: Following treatment with DNJ and/or LPS, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol).[7] Assess RNA quality and quantity using a spectrophotometer.

    • cDNA Synthesis: Reverse transcribe the isolated RNA into cDNA using a reverse transcriptase enzyme and appropriate primers.[20]

    • qPCR: Perform qPCR using SYBR Green or a probe-based assay with specific primers for iNOS, COX-2, and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.[9][20]

    • Data Analysis: Determine the cycle threshold (Ct) values. Normalize the Ct values of the target genes to the housekeeping gene (ΔCt). Calculate the fold change in gene expression using the 2^-ΔΔCt method.[9]

Conclusion

The protocols detailed in this application note provide a robust framework for evaluating the anti-inflammatory properties of this compound in vitro. By employing a combination of cell viability, nitric oxide production, cytokine secretion, and gene expression assays, researchers can obtain comprehensive data on the efficacy and potential mechanisms of action of DNJ. These methods are essential for the preclinical assessment of DNJ and other novel anti-inflammatory compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Deoxynojirimycin (DNJ) Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Deoxynojirimycin (DNJ) from plant material, primarily focusing on mulberry leaves.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration of DNJ in mulberry leaves?

A1: The amount of 1-Deoxynojirimycin (DNJ) in mulberry leaves is generally low, approximately 0.1% of the dry weight.[1][2][3][4][5] However, the concentration can vary significantly depending on the mulberry variety, with DNJ content ranging from 30 to 170 mg per 100 g of dry leaves.[6] Some studies have reported that mulberry shoots contain the highest concentration, reaching up to 300 mg per 100 g of dry shoot.[6]

Q2: Which extraction method is most effective for maximizing DNJ yield?

A2: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have shown to be more effective than conventional solvent extraction methods.[7][8] UAE, for instance, has demonstrated the ability to produce a high extraction efficiency of 98% and a productivity of 20% under optimized conditions.[1][2][3][4][5] These methods often result in higher yields in shorter extraction times.

Q3: What is the most suitable solvent for DNJ extraction?

A3: A mixture of ethanol and water is commonly used for DNJ extraction.[2][3] The optimal ethanol concentration can vary, but some studies have found a 55% ethanol concentration to be effective.[6][9] Water is also used, particularly in methods like hot water extraction. The choice of solvent can significantly impact the extraction efficiency.

Q4: How can I quantify the DNJ content in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying DNJ.[10][11][12] Since DNJ lacks a chromophore, a derivatization step is typically required for UV or fluorescence detection.[6][11] A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl).[12][13] HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can also be used for direct detection without derivatization.[14]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low DNJ Yield 1. Suboptimal Extraction Parameters: Incorrect solvent concentration, temperature, time, or solvent-to-solid ratio.[6][7][9] 2. Inefficient Extraction Method: Conventional methods may not be as effective as modern techniques.[7][8] 3. Plant Material Variability: DNJ content can vary between different plant parts and mulberry varieties.[6]1. Optimize Parameters: Systematically adjust extraction parameters. For UAE, key factors are the ratio of solvent to sample, ultrasonic power, and extraction time.[1][3] For conventional extraction, an ethanol concentration of 55%, a temperature of 80°C, an extraction time of 1.2 hours, and a solvent-to-sample ratio of 12:1 have been shown to be optimal.[6][9] 2. Employ Advanced Techniques: Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[7][8][15] 3. Select Appropriate Plant Material: Use mulberry shoots or young leaves, which generally have higher DNJ concentrations.[6]
Formation of Emulsions during Liquid-Liquid Extraction 1. Presence of Surfactant-like Compounds: High concentrations of phospholipids, fatty acids, or proteins in the extract.[16] 2. Intense Agitation: Vigorous shaking can lead to the formation of stable emulsions.[16]1. Gentle Mixing: Swirl the separatory funnel gently instead of shaking it vigorously.[16] 2. Salting Out: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and break the emulsion.[16] 3. Centrifugation: Centrifuge the mixture to separate the layers more effectively.[16] 4. Solvent Modification: Add a small amount of a different organic solvent to alter the solubility characteristics.[16]
Inconsistent or Irreproducible Results 1. Variability in Raw Material: Differences in the source, age, or storage conditions of the plant material.[17] 2. Equipment Malfunction: Inconsistent performance of extraction equipment (e.g., ultrasonic bath, microwave).[18] 3. Inconsistent Procedural Execution: Variations in performing the extraction and analysis steps.1. Standardize Raw Material: Use plant material from a consistent source and of a similar age. Implement proper storage protocols.[17] 2. Regular Equipment Maintenance: Calibrate and maintain all equipment regularly to ensure consistent performance.[18] 3. Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental steps.
Low Purity of DNJ in the Final Product 1. Co-extraction of Impurities: The chosen solvent and extraction conditions may also extract other compounds.1. Purification Steps: Employ post-extraction purification techniques. Column chromatography using a 732 resin has been shown to be effective for enriching DNJ, with a recovery of over 90% and purity greater than 15%.[6][9] Other methods include using macroporous resin and silica gel column chromatography.[19]

Quantitative Data Summary

Table 1: Optimized Conditions for Ultrasound-Assisted Extraction (UAE) of DNJ from Mulberry Leaves

ParameterOptimized ValueReference
Solvent to Sample Ratio7 mL/g[1][2][3][4]
Ultrasonic Power180 W[1][2][3][4]
Extraction Time260 s[1][2][3][4]
Resulting DNJ Yield 98% Extraction Efficiency [1][2][3][4]

Table 2: Optimized Conditions for Conventional Solvent Extraction of DNJ from Mulberry Leaves using Response Surface Methodology (RSM)

ParameterOptimized ValueReference
Ethanol Concentration55%[6][9]
Extraction Temperature80 °C[6][9]
Extraction Time1.2 h[6][9]
Solvent to Sample Ratio12:1[6][9]
Resulting DNJ Yield 256 mg / 100 g dry leaves [6][9]

Table 3: Optimized Conditions for Microwave-Assisted Extraction (MAE) of DNJ from Mulberry Tea

ParameterOptimized ValueReference
Microwave Power602.28 W[8][20]
Processing Time11.41 min[8][20]
Resulting DNJ Yield 0.19% [8]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of DNJ

This protocol is based on the optimized conditions identified by Vichasilp et al. (2009).[1][3]

Materials:

  • Dried mulberry leaf powder

  • Ethanol

  • Distilled water

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filter paper

Procedure:

  • Weigh a specific amount of dried mulberry leaf powder.

  • Prepare the extraction solvent. While the referenced study optimized other parameters, a 50% ethanol solution is a reasonable starting point.

  • Mix the mulberry leaf powder with the extraction solvent at a ratio of 7 mL of solvent per gram of powder.

  • Place the mixture in an ultrasonic bath or use a probe sonicator.

  • Apply ultrasonic power of 180 W for 260 seconds.

  • After sonication, centrifuge the mixture to separate the solid residue from the liquid extract.

  • Filter the supernatant to obtain the crude DNJ extract.

  • Proceed with purification and quantification steps.

Protocol 2: DNJ Quantification using HPLC with Pre-column Derivatization

This protocol is a general guide based on common HPLC methods for DNJ analysis.[11][12][13]

Materials:

  • DNJ extract

  • DNJ standard

  • Potassium borate buffer (0.4 M, pH 8.5)

  • 9-fluorenylmethyl chloroformate (FMOC-Cl) solution (5 mM in acetonitrile)

  • Glycine solution (0.1 M)

  • Acetic acid solution (0.1%)

  • HPLC system with a C18 column and a fluorescence or UV detector

Procedure:

  • Derivatization:

    • Mix 10 µL of the DNJ extract or standard with 10 µL of 0.4 M potassium borate buffer.

    • Add 20 µL of 5 mM FMOC-Cl solution.

    • Vortex the mixture and incubate at room temperature (e.g., 25°C) for 20 minutes.

    • Add 10 µL of 0.1 M glycine solution to stop the reaction.

    • Dilute the mixture with 0.1% acetic acid.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • The mobile phase is typically a mixture of acetonitrile and 0.1% acetic acid (e.g., 50:50 v/v).

    • Set the flow rate to 1.0 mL/min.

    • For fluorescence detection, set the excitation wavelength to 254 nm and the emission wavelength to 322 nm.[11] For UV detection, a wavelength of 254 nm can be used.[10]

    • Quantify the DNJ concentration by comparing the peak area of the sample to a calibration curve prepared from the DNJ standards.

Visualizations

experimental_workflow cluster_extraction DNJ Extraction cluster_purification Purification cluster_analysis Analysis & Quantification plant_material Plant Material (e.g., Mulberry Leaves) extraction Extraction (UAE, MAE, or Solvent) plant_material->extraction Solvent, Energy crude_extract Crude DNJ Extract extraction->crude_extract filtration Filtration crude_extract->filtration column_chromatography Column Chromatography (e.g., 732 Resin) filtration->column_chromatography purified_extract Purified DNJ Extract column_chromatography->purified_extract derivatization Derivatization (with FMOC-Cl) purified_extract->derivatization hplc HPLC Analysis (UV/Fluorescence Detection) derivatization->hplc quantification DNJ Quantification hplc->quantification

Caption: General workflow for DNJ extraction, purification, and analysis.

troubleshooting_logic start Low DNJ Yield? check_params Are Extraction Parameters Optimized? start->check_params Yes check_method Is an Advanced Extraction Method Used? check_params->check_method Yes optimize_params Optimize: Solvent, Temp, Time, Ratio check_params->optimize_params No check_material Is the Plant Material Optimal? check_method->check_material Yes use_advanced Implement UAE or MAE check_method->use_advanced No select_material Use High-DNJ Source (e.g., Shoots) check_material->select_material No end Improved Yield check_material->end Yes optimize_params->end use_advanced->end select_material->end

Caption: Troubleshooting logic for addressing low DNJ extraction yield.

References

Technical Support Center: Deoxynojirimycin (DNJ) HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Deoxynojirimycin (DNJ). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

Peak tailing is a common chromatographic problem where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the end of the chromatogram.[1][2] In an ideal separation, peaks are perfectly symmetrical, known as Gaussian peaks.[1][2] Tailing is undesirable as it can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall precision of quantification.[3]

Peak asymmetry is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . The most common calculation is the USP Tailing Factor (Tf), calculated as:

Tf = W₀.₀₅ / 2f

Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • f is the distance from the peak front to the peak maximum at 5% height.

A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally considered to be tailing.[4]

Q2: Why is my this compound (DNJ) peak tailing?

This compound is a polyhydroxylated piperidine alkaloid, making it a highly polar and basic compound.[5][6] These properties make it particularly susceptible to peak tailing in reversed-phase HPLC due to several potential reasons:

  • Secondary Silanol Interactions: This is the most common cause. Standard silica-based columns (like C18) have residual acidic silanol groups (Si-OH) on their surface.[7][8] DNJ, being a basic amine, can become protonated and then undergo strong secondary ionic interactions with these negatively charged silanols.[9][10] This mixed-mode retention mechanism slows the elution of a portion of the analyte molecules, causing a tail.[10]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both DNJ and the column's silanol groups.[11][12] If the pH is in a mid-range (e.g., pH 4-7), silanols will be ionized (negatively charged) and DNJ will be protonated (positively charged), maximizing the undesirable ionic interactions that cause tailing.[1][9]

  • Column Overload: Injecting too high a concentration of DNJ can saturate the active sites on the stationary phase, leading to peak distortion and tailing.[3][4] This is often characterized by a "right-triangle" peak shape where tailing worsens with increased concentration.[3]

  • Column Degradation or Contamination: Over time, columns can degrade. A void can form at the column inlet, or the inlet frit can become partially blocked by particulates from the sample or system, leading to a distorted flow path and tailing for all peaks.[2][3]

  • Extra-Column Effects: Peak broadening and tailing can be introduced by factors outside the column, such as using tubing with an excessive length or internal diameter, or having poorly made connections between the injector, column, and detector.[1][4]

Q3: How can I specifically improve the peak shape for DNJ?

Improving the peak shape for a polar basic compound like DNJ involves systematically addressing the causes mentioned above:

  • Optimize Mobile Phase pH: Adjusting the pH is a powerful tool.

    • Low pH (2-3): Using a mobile phase with a low pH (e.g., buffered with 0.1% formic acid or phosphoric acid) will protonate the silanol groups, making them neutral.[7][13] This minimizes their ionic interaction with the protonated DNJ, significantly reducing tailing.[13]

    • High pH ( > 8): Alternatively, a high pH mobile phase will deprotonate the DNJ, making it neutral. This also prevents ionic interactions but requires a special pH-stable column (e.g., hybrid silica).[9][14]

  • Select an Appropriate HPLC Column:

    • HILIC Columns: For a very polar compound like DNJ, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the best approach.[15][16] HILIC uses a polar stationary phase (like amide, or bare silica) and a high organic mobile phase, retaining polar compounds effectively.[17][18] Several validated methods for DNJ use HILIC columns.[19]

    • End-Capped or Base-Deactivated Columns: If using reversed-phase, choose a modern, high-purity silica column that is "end-capped."[1][7] End-capping chemically bonds a small, less-polar group (like trimethylsilyl) to the residual silanols, shielding them from interaction with basic analytes.[2]

  • Use Mobile Phase Additives:

    • Competing Bases: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.[7][15] However, TEA is not volatile and can suppress ionization in mass spectrometry detectors.[9] For LC-MS, volatile buffers like ammonium formate or ammonium acetate are preferred.[7]

  • Address Sample and System Issues:

    • Reduce Sample Load: Dilute your sample or reduce the injection volume to see if the peak shape improves.[4]

    • Match Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same strength as your initial mobile phase.[4][8]

Q4: What are the recommended HPLC conditions for DNJ analysis?

Since DNJ lacks a strong chromophore for UV detection, analysis typically requires derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[19]

  • HILIC Method (No Derivatization): This is a direct and common approach.

    • Column: TSKgel Amide-80 or similar HILIC column.[19]

    • Mobile Phase: A gradient of acetonitrile and water with a buffer like ammonium acetate or ammonium formate (e.g., 6.5 mM, pH 5.5).[19]

    • Detector: ELSD or MS.[19]

  • Reversed-Phase Method (with Derivatization): This allows for UV or fluorescence detection.

    • Derivatization Agent: 9-fluorenylmethyl chloroformate (FMOC-Cl) is commonly used.[20][21]

    • Column: Standard C18 column (250 x 4.6 mm, 5 µm).[20]

    • Mobile Phase: Isocratic mixture of acetonitrile and 0.1% acetic acid solution (e.g., 1:1 v/v).[20][22]

    • Detector: Fluorescence (FLD) or UV.[20][21]

Troubleshooting Peak Tailing: A Workflow

When encountering peak tailing, a systematic approach is crucial for efficient problem-solving. The following diagram outlines a logical workflow to diagnose and resolve the issue.

G cluster_0 Start cluster_1 Initial Diagnosis cluster_2 System-Wide Issues cluster_3 Analyte-Specific Issues start Peak Tailing Observed (Tf > 1.2) diag1 Do ALL peaks tail? start->diag1 sys_issue1 Potential Cause: Blocked Frit / Column Void diag1->sys_issue1 Yes chem_issue1 Potential Cause: Secondary Silanol Interactions diag1->chem_issue1 No, only DNJ peak sys_solution1 Solution: 1. Backflush column 2. Replace inline filter/frit 3. Replace column sys_issue1->sys_solution1 sys_issue2 Potential Cause: Extra-Column Volume sys_issue1->sys_issue2 sys_solution2 Solution: 1. Use shorter, narrower tubing 2. Check/tighten all fittings sys_issue2->sys_solution2 chem_solution1 Solution: 1. Lower mobile phase pH to 2-3 2. Use end-capped column 3. Switch to HILIC column chem_issue1->chem_solution1 chem_issue2 Potential Cause: Sample Overload chem_issue1->chem_issue2 chem_solution2 Solution: 1. Dilute sample 2. Reduce injection volume chem_issue2->chem_solution2 chem_issue3 Potential Cause: Sample Solvent Mismatch chem_issue2->chem_issue3 chem_solution3 Solution: Dissolve sample in initial mobile phase composition chem_issue3->chem_solution3

Caption: A troubleshooting workflow for diagnosing HPLC peak tailing.

Quantitative Data Summary

The following tables summarize how different HPLC parameters can affect the peak shape of a basic compound like DNJ. Data is illustrative, based on common chromatographic principles.

Table 1: Effect of Mobile Phase pH on Peak Tailing Factor (Tf) Column: Standard C18, 5 µm

Mobile Phase pHAnalyte StateSilanol StateExpected InteractionTypical Tailing Factor (Tf)
2.7 (0.1% Formic Acid)Protonated (+)NeutralMinimal1.1 - 1.3
4.5 (Acetate Buffer)Protonated (+)Partially Ionized (-)Strong> 2.0
7.0 (Phosphate Buffer)Protonated (+)Fully Ionized (-)Very Strong> 2.5
10.0 (Ammonia Buffer)*NeutralFully Ionized (-)Minimal1.1 - 1.4

*Requires a pH-stable column.

Table 2: Comparison of HPLC Columns for DNJ Analysis Mobile Phase: pH 4.5

Column TypeStationary Phase CharacteristicMechanism to Reduce TailingTypical Tailing Factor (Tf)
Traditional C18 (Type A Silica)High residual silanolsNone> 2.0
End-Capped C18 (Type B Silica)Low residual silanols, shieldedSteric hindrance of silanols1.3 - 1.6
HILIC (Amide Phase)Polar stationary phaseNo silanol interaction (different retention mechanism)1.0 - 1.2

Experimental Protocols

Protocol 1: HILIC-ELSD Method for Direct DNJ Quantification

This protocol is adapted from established methods for the direct analysis of DNJ without derivatization.[19]

1. Materials and Equipment:

  • HPLC system with gradient pump and autosampler

  • Evaporative Light Scattering Detector (ELSD)

  • HILIC Column (e.g., TSKgel Amide-80, 4.6 x 250 mm, 5 µm)

  • This compound (DNJ) standard

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution in deionized water. Adjust pH to 5.5 with acetic acid.

  • Mobile Phase B (Organic): 100% Acetonitrile.

3. Standard & Sample Preparation:

  • Standard Stock: Accurately weigh and dissolve DNJ standard in a 50:50 mixture of acetonitrile and water to make a 1.0 mg/mL stock solution.

  • Calibration Standards: Serially dilute the stock solution to prepare a series of calibration standards (e.g., 0.05 to 1.0 mg/mL).

  • Sample Extraction: Extract powdered sample (e.g., from mulberry leaves) with a 50:50 acetonitrile/water mixture using sonication. Centrifuge and filter the supernatant through a 0.45 µm syringe filter.[19]

4. HPLC-ELSD Conditions:

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5-10 µL

  • ELSD Drift Tube Temperature: 60 °C

  • Nebulizer Gas (Nitrogen): Follow manufacturer's recommendation (e.g., 1.5 SLM).

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 15 85
    15.0 40 60
    15.1 15 85

    | 25.0 | 15 | 85 |

5. Data Analysis:

  • Identify the DNJ peak based on the retention time of the standard.

  • Generate a calibration curve by plotting the log of the peak area versus the log of the concentration.

  • Quantify DNJ in samples using the calibration curve.

Protocol 2: Mobile Phase pH Optimization to Reduce Tailing

This protocol provides a systematic way to determine the optimal mobile phase pH for improving the peak shape of a basic compound on a reversed-phase column.[9]

1. Materials and Equipment:

  • HPLC system with UV or other suitable detector

  • C18 Column (preferably end-capped)

  • DNJ standard (or a suitable basic probe compound)

  • Acetonitrile, Methanol (HPLC grade)

  • Formic acid, Acetic acid, Ammonium acetate, Ammonium hydroxide (LC-MS grade)

  • Calibrated pH meter

2. Mobile Phase Preparation:

  • Prepare several batches of the aqueous component (Mobile Phase A) buffered at different pH values.

    • pH ~2.7: 0.1% (v/v) Formic acid in water

    • pH ~4.5: 10 mM Ammonium acetate in water, pH adjusted with acetic acid

    • pH ~7.0: 10 mM Ammonium phosphate in water, pH adjusted

  • The organic component (Mobile Phase B) will be Acetonitrile or Methanol.

3. Experimental Procedure:

  • Initial Conditions: Set up an isocratic mobile phase composition (e.g., 80% A, 20% B).

  • Column Equilibration: Start with the lowest pH mobile phase (pH 2.7). Equilibrate the column for at least 15-20 column volumes until a stable baseline is achieved.

  • Injection: Inject the DNJ standard and record the chromatogram, noting the retention time and tailing factor.

  • Sequential pH Change: Flush the system and column thoroughly with the next mobile phase (e.g., pH 4.5). Equilibrate again until the baseline is stable.

  • Repeat Injection: Inject the standard again and record the chromatographic data.

  • Continue: Repeat the process for all prepared pH values.

4. Data Analysis:

  • Calculate the Tailing Factor (Tf) for the DNJ peak at each pH level.

  • Plot the Tailing Factor vs. Mobile Phase pH.

  • The optimal pH is the one that provides the lowest tailing factor while maintaining adequate retention and resolution. For basic compounds like DNJ, this is typically at the lowest pH.

References

Deoxynojirimycin (DNJ) Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Deoxynojirimycin (DNJ). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of DNJ in aqueous solutions and to troubleshoot common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems you might face when working with DNJ solutions.

Problem Possible Causes Recommended Actions
Loss of DNJ Activity in Solution Improper storage conditions (temperature, light exposure).Degradation due to pH changes.Contamination of the solution.Store aliquoted solutions at -20°C for up to 3 months.[1][2] Protect from light.Ensure the pH of your buffer is compatible with your experimental window.Use sterile, high-purity water and reagents to prepare solutions.
Precipitate Formation in Aqueous Solution Exceeding the solubility limit.Interaction with buffer components.DNJ is soluble in water up to at least 25 mg/mL.[1] If you observe a precipitate, try gentle warming or sonication to redissolve.[2] Prepare fresh solutions if precipitation persists. Consider testing solubility in your specific buffer system.
Inconsistent Experimental Results Degradation of DNJ stock solution over time.Exposure to destabilizing conditions during the experiment.Aliquot stock solutions to avoid repeated freeze-thaw cycles. It is recommended to use prepared stock solutions within 1-3 months when stored at -20°C or below.[1][2] Avoid exposure to high heat, strong acids or bases, and microwave radiation, which has been shown to cause significant degradation.[3]
Difficulty in Detecting DNJ via HPLC DNJ lacks a strong chromophore, making UV detection challenging.[4][5] Poor retention on standard reversed-phase columns due to its high polarity.[4][5]Use a derivatization agent such as 9-fluorenylmethyl chloroformate (FMOC-Cl) for fluorescence detection.[6] Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column for better retention and separation.[4] Alternative detection methods include Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[4]

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: How should I store solid this compound?

A: Solid DNJ is stable for at least two to four years from the date of purchase if stored properly.[1][7] For long-term storage, it is recommended to keep it in a tightly sealed container at -20°C.[1][7][8] Storage at 2-8°C or desiccated at +4°C are also suggested practices.[2][9]

Q2: How should I prepare and store aqueous solutions of DNJ?

A: DNJ is soluble in water, with a reported solubility of up to 25 mg/mL.[1] For stock solutions, dissolve the solid DNJ in high-purity distilled water, PBS (pH 7.2), or DMSO.[1][8] It is highly recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to 3 months.[1] However, for immediate use in biological experiments, some suppliers recommend not storing aqueous solutions for more than one day to ensure optimal activity.[7]

Stability Parameters

Q3: What factors can affect the stability of DNJ in aqueous solutions?

A: Several factors can influence DNJ's stability. These include:

  • Temperature: While DNJ is considered relatively heat-stable, prolonged exposure to high temperatures should be avoided as it can lead to degradation.[10]

  • pH: The stability of DNJ can be affected by acidic and alkaline conditions.[3]

  • Light: Exposure to UV and natural light may impact stability.[3]

  • Microwaves: Microwave radiation has been shown to significantly degrade DNJ.[3]

Q4: Is DNJ stable to freeze-thaw cycles?

A: To ensure the integrity and activity of DNJ, it is best to avoid repeated freeze-thaw cycles. Preparing single-use aliquots of your stock solution is the recommended practice.

Experimental Protocols

Q5: What is a standard protocol for preparing a DNJ stock solution?

A:

  • Equilibrate the vial of solid DNJ to room temperature before opening.

  • Weigh the desired amount of DNJ in a sterile environment.

  • Dissolve the solid in an appropriate solvent (e.g., sterile distilled water, DMSO, or PBS pH 7.2).[1][8]

  • Vortex gently to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if necessary.[2]

  • Sterile-filter the solution if it is intended for cell culture experiments.

  • Dispense into single-use aliquots and store at -20°C.[1]

Q6: How can I quantify the concentration of DNJ in my samples?

A: Due to the lack of a chromophore, direct UV detection of DNJ is not practical.[4][5] A common method is HPLC with pre-column derivatization using an agent like 9-fluorenylmethyl chloroformate (FMOC-Cl), followed by fluorescence detection.[6] Alternatively, HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used for direct detection.[4] A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for optimal separation of the polar DNJ molecule.[4]

Visual Guides

Below are diagrams illustrating key concepts and workflows related to working with this compound.

DNJ_Stability_Factors cluster_Factors Potential Destabilizing Factors DNJ This compound Aqueous Solution Temp High Temperature DNJ->Temp pH Extreme pH DNJ->pH Light UV/Natural Light DNJ->Light Microwave Microwave Radiation DNJ->Microwave FreezeThaw Freeze-Thaw Cycles DNJ->FreezeThaw

Caption: Factors influencing the stability of this compound in aqueous solutions.

DNJ_Troubleshooting_Workflow Start Inconsistent Experimental Results Observed CheckStorage Verify DNJ Solution Storage Conditions (-20°C, protected from light) Start->CheckStorage CheckPrep Review Solution Preparation Protocol (solvent, concentration) Start->CheckPrep CheckHandling Assess Experimental Handling Procedures (temp, light, freeze-thaw) Start->CheckHandling PrepareFresh Prepare Fresh DNJ Solution from Solid Stock CheckStorage->PrepareFresh Improper Storage CheckPrep->PrepareFresh Protocol Error CheckHandling->PrepareFresh Handling Issue Requantify Re-quantify DNJ Concentration (e.g., HPLC) PrepareFresh->Requantify Proceed Proceed with Experiment Requantify->Proceed

Caption: Troubleshooting workflow for inconsistent results with DNJ.

DNJ_Quantification_Pathway cluster_Sample Sample Preparation cluster_Derivatization Option A: Derivatization cluster_Direct Option B: Direct Detection DNJ_Sample DNJ-containing Aqueous Sample Derivatize Derivatize with FMOC-Cl DNJ_Sample->Derivatize HILIC HILIC Column Separation DNJ_Sample->HILIC HPLC_FD HPLC-FD Analysis Derivatize->HPLC_FD Result Quantified DNJ Concentration HPLC_FD->Result Detectors Detection: - ELSD - MS HILIC->Detectors Detectors->Result

Caption: Analytical pathways for the quantification of this compound.

References

Technical Support Center: Deoxynojirimycin (DNJ) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of Deoxynojirimycin (DNJ). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analytical workflow, with a primary focus on overcoming matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound (DNJ)?

A1: The primary challenges in DNJ quantification stem from its physicochemical properties and the complexity of the matrices in which it is typically found. Key issues include:

  • Lack of a Chromophore: DNJ does not possess a suitable chromophore for direct UV-Vis detection, necessitating derivatization for HPLC-UV or fluorescence detection.[1][2]

  • High Polarity: As a highly polar molecule, DNJ exhibits poor retention on traditional reversed-phase HPLC columns.[1][2]

  • Matrix Effects: When using mass spectrometry (MS) detection, co-eluting matrix components from biological samples (e.g., plasma, urine) or plant extracts can significantly suppress or enhance the ionization of DNJ, leading to inaccurate quantification.[3]

Q2: What is a matrix effect and how does it affect DNJ quantification?

A2: A matrix effect is the alteration of analyte ionization efficiency by the presence of co-eluting, undetected components in the sample matrix.[3] In the context of LC-MS based DNJ analysis, this can manifest as:

  • Ion Suppression: A decrease in the MS signal intensity of DNJ, leading to underestimation of its concentration. This is the more common effect.

  • Ion Enhancement: An increase in the MS signal intensity of DNJ, resulting in overestimation.

These effects compromise the accuracy, precision, and sensitivity of the quantification method.

Q3: What are the common strategies to overcome matrix effects in DNJ analysis?

A3: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Techniques like Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation help to remove interfering matrix components before analysis.[4]

  • Chromatographic Separation: Optimizing the chromatographic method, for instance by using Hydrophilic Interaction Liquid Chromatography (HILIC), can separate DNJ from matrix components.[1]

  • Derivatization: While primarily used to add a chromophore, derivatization can also alter the chromatographic behavior of DNJ, potentially moving it away from interfering peaks.

  • Stable Isotope Dilution (SID): The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects. The SIL-IS co-elutes with DNJ and experiences similar matrix effects, allowing for accurate correction.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the samples can help to compensate for consistent matrix effects.[5]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in HILIC Analysis of DNJ
Potential Cause Troubleshooting Step
Secondary Interactions with Stationary Phase Residual silanol groups on the silica-based HILIC column can interact with the amine group of DNJ, causing peak tailing. Ensure the mobile phase has an appropriate buffer concentration (e.g., 10-20 mM ammonium formate or acetate) to mask these interactions.[6]
Column Overload Injecting too high a concentration of DNJ or sample extract can lead to peak fronting or tailing.[7] Dilute the sample or reduce the injection volume.
Inappropriate Injection Solvent The injection solvent should be weaker (i.e., have a higher organic content) than the mobile phase to ensure good peak shape at the start of the chromatogram. Dissolving the sample in a solvent with a high aqueous content can cause peak distortion.
Column Contamination or Degradation Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape. Use a guard column and implement a robust column washing procedure. If the problem persists, the column may need to be replaced.[7]
Issue 2: Low Recovery of DNJ during Solid Phase Extraction (SPE)
Potential Cause Troubleshooting Step
Inappropriate Sorbent Selection DNJ is a polar compound. For reversed-phase SPE, it may not be retained well. Consider a mixed-mode cation exchange SPE sorbent that can retain DNJ via its amine group.
Breakthrough During Sample Loading The flow rate during sample loading may be too high, not allowing for sufficient interaction between DNJ and the sorbent.[8] Reduce the loading flow rate. Also, ensure the sample is loaded in a solvent that promotes retention (low elution strength).
Analyte Elution During Washing The wash solvent may be too strong, causing premature elution of DNJ.[1] Decrease the elution strength of the wash solvent (e.g., reduce the percentage of organic solvent).
Incomplete Elution The elution solvent may not be strong enough to desorb DNJ from the sorbent.[8] For cation exchange SPE, ensure the elution solvent contains a component to neutralize the charge interaction (e.g., a small percentage of ammonia or formic acid in an organic solvent). Increase the volume of the elution solvent.
Issue 3: Inconsistent Results and High Variability in DNJ Quantification
Potential Cause Troubleshooting Step
Variable Matrix Effects The composition of the matrix can vary between samples, leading to inconsistent ion suppression or enhancement.[3] The most effective solution is to use a stable isotope-labeled internal standard for DNJ. If this is not available, matrix-matched calibration for different sample batches may be necessary.
Inconsistent Sample Preparation Manual sample preparation steps can introduce variability. Automate sample preparation where possible. Ensure thorough mixing at each step and precise volume transfers.
DNJ Degradation Although relatively stable, prolonged exposure to harsh conditions could potentially lead to degradation. Prepare fresh stock solutions and store them appropriately. Process samples in a timely manner.
Instrumental Drift The sensitivity of the mass spectrometer can drift over a long analytical run.[5] Incorporate an internal standard and inject quality control (QC) samples at regular intervals throughout the sample sequence to monitor and correct for any drift.

Experimental Protocols

Protocol 1: Extraction and Derivatization of DNJ from Mulberry Leaves for HPLC-Fluorescence Detection

This protocol is adapted from methodologies described in the literature.[9][10]

1. Extraction: a. Weigh 100 mg of lyophilized and powdered mulberry leaf sample into a centrifuge tube. b. Add 10 mL of 0.05 M HCl. c. Vortex for 30 seconds and sonicate for 10 minutes.[9] d. Centrifuge at 10,000 x g for 15 minutes. e. Collect the supernatant. f. Re-extract the pellet with another 10 mL of 0.05 M HCl and repeat the process. g. Pool the supernatants.

2. Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl): a. In a microcentrifuge tube, mix 10 µL of the sample extract or DNJ standard with 10 µL of 0.4 M potassium borate buffer (pH 8.5).[9] b. Add 20 µL of 5 mM FMOC-Cl in acetonitrile. c. Vortex for 30 seconds and incubate at room temperature (25°C) for 20 minutes.[9] d. Add 10 µL of 0.1 M glycine to quench the reaction by reacting with excess FMOC-Cl.[9] e. Add 950 µL of 0.1% aqueous acetic acid to stabilize the DNJ-FMOC derivative.[9] f. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: Solid Phase Extraction (SPE) for DNJ from a Biological Matrix (e.g., Plasma)

This is a general protocol for a mixed-mode cation exchange SPE.

1. Conditioning: a. Pass 1 mL of methanol through the SPE cartridge. b. Pass 1 mL of water through the cartridge.

2. Equilibration: a. Pass 1 mL of the equilibration buffer (e.g., 25 mM ammonium acetate, pH 7) through the cartridge. Do not let the sorbent bed go dry.

3. Sample Loading: a. Pre-treat the plasma sample (e.g., by protein precipitation with acetonitrile, followed by centrifugation and dilution of the supernatant with the equilibration buffer). b. Load the pre-treated sample onto the SPE cartridge at a low flow rate (e.g., 0.5 mL/min).

4. Washing: a. Pass 1 mL of the equilibration buffer to wash away weakly retained, neutral, and acidic interferences. b. Pass 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.

5. Elution: a. Elute the DNJ with 1 mL of a solvent containing a basic modifier in an organic solvent (e.g., 5% ammonium hydroxide in methanol) to neutralize the charge interaction and release DNJ.

6. Dry-down and Reconstitution: a. Evaporate the eluate to dryness under a stream of nitrogen. b. Reconstitute the residue in a solvent compatible with the initial mobile phase of the LC-MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Matrix Effect Reduction (Illustrative Data)

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)RSD (%) (n=6)
Protein Precipitation95 ± 5-45 ± 8< 10
Liquid-Liquid Extraction70 ± 8-25 ± 6< 8
Solid Phase Extraction (C18)65 ± 10-30 ± 7< 9
Solid Phase Extraction (Mixed-Mode Cation Exchange)92 ± 4-10 ± 3< 5

Note: This table presents illustrative data based on typical outcomes for polar analytes. Actual results may vary depending on the specific matrix and experimental conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow sample Biological or Plant Sample extraction Extraction (e.g., with 0.05 M HCl) sample->extraction cleanup Sample Cleanup (SPE or LLE) extraction->cleanup derivatization Derivatization (e.g., with FMOC-Cl) (Optional) cleanup->derivatization If required lcms LC-MS/MS Analysis cleanup->lcms derivatization->lcms data Data Processing & Quantification lcms->data

Caption: General experimental workflow for DNJ quantification.

troubleshooting_logic cluster_investigation Initial Checks cluster_solutions Potential Solutions start Inaccurate DNJ Quantification check_peak Poor Peak Shape? start->check_peak check_recovery Low Recovery? start->check_recovery check_variability High Variability? start->check_variability sol_chrom Optimize Chromatography (Mobile Phase, Column) check_peak->sol_chrom sol_spe Optimize SPE Protocol (Sorbent, Solvents) check_recovery->sol_spe check_variability->sol_spe sol_is Implement Stable Isotope Internal Standard check_variability->sol_is

Caption: Troubleshooting logic for inaccurate DNJ quantification.

References

Optimizing incubation time for alpha-glucosidase inhibition assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation times for alpha-glucosidase inhibition assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during your alpha-glucosidase inhibition experiments, with a focus on the impact of incubation time.

Issue / Observation Potential Cause Recommended Solution
High variability in IC50 values between experiments. Inconsistent pre-incubation or reaction incubation times.Ensure precise and consistent timing for both pre-incubation (enzyme + inhibitor) and reaction incubation (enzyme-inhibitor complex + substrate) steps across all wells and plates. Use a multichannel pipette for simultaneous addition of reagents. An optimal incubation time is often between 17.5 and 20 minutes.[1]
A known inhibitor shows low or no activity. The inhibitor may be a "slow-binding" type, requiring more time to interact with the enzyme. The pre-incubation time might be too short.Increase the pre-incubation time of the enzyme and inhibitor. Try a range of times (e.g., 15, 30, 60 minutes) to see if the inhibitory activity increases. For some inhibitors, a pre-incubation of up to 1 hour can significantly enhance their apparent activity.[2][3]
Enzyme activity (positive control) is too low. The reaction incubation time is too short for sufficient product formation. The enzyme may be inactive due to improper storage or handling.Increase the reaction incubation time to allow for more substrate conversion. Ensure the enzyme has been stored correctly (e.g., not repeatedly freeze-thawed) and that the assay buffer pH is optimal (typically pH 6.8-6.9).[4][5]
Enzyme activity decreases after an initial increase during optimization. Prolonged incubation (e.g., beyond 40-60 minutes) may lead to enzyme denaturation or substrate depletion, causing the reaction rate to plateau or decrease.Determine the optimal reaction time by performing a time-course experiment. Measure product formation at several time points (e.g., 10, 20, 30, 40, 60 minutes) to find the linear range of the reaction.
No yellow color develops, even in the control wells. The enzyme is inactive, the buffer pH is incorrect (too low for p-nitrophenol color development), or a critical reagent was omitted.Confirm the activity of your enzyme stock. Ensure the final pH after adding the stop solution (e.g., sodium carbonate) is sufficiently alkaline (>7.0) for the p-nitrophenolate anion to form its yellow color.[5] Double-check that all reagents (enzyme, substrate, buffer, stop solution) were added in the correct order and volume.[6]

Frequently Asked Questions (FAQs)

Q1: What is the difference between pre-incubation time and reaction incubation time?

A1:

  • Pre-incubation time is the period where the enzyme and the potential inhibitor are incubated together before the addition of the substrate. This step is crucial for inhibitors that bind slowly to the enzyme, allowing them to reach binding equilibrium.

  • Reaction incubation time is the period after the substrate is added to the enzyme-inhibitor mixture, during which the enzymatic reaction proceeds. This is the time when the product (e.g., p-nitrophenol) is formed.

Q2: How does pre-incubation time affect my results?

A2: For certain types of inhibitors, particularly slow-binding inhibitors, a longer pre-incubation time can lead to a significant increase in observed inhibition and a lower IC50 value. Without adequate pre-incubation, you may underestimate the potency of your test compound. For rapidly binding inhibitors, the pre-incubation time has a minimal effect.[2][3]

Q3: What is a typical range for reaction incubation time?

A3: Most protocols suggest a reaction incubation time between 10 to 30 minutes. An optimization study found the ideal time to be between 17.5 and 20 minutes at 37°C.[1] However, the optimal time can depend on the enzyme and substrate concentrations. It is best to determine this experimentally by measuring the reaction progress over time to ensure you are within the linear phase of the reaction.

Q4: Can the reaction incubation time be too long?

A4: Yes. If the incubation time is too long, the substrate may become depleted, leading to a non-linear reaction rate. This can result in an inaccurate determination of the initial velocity and, consequently, incorrect inhibition values. Additionally, prolonged incubation at 37°C could lead to a gradual loss of enzyme stability and activity.

Experimental Protocols and Data

Protocol: Alpha-Glucosidase Inhibition Assay using pNPG

This protocol is a standard method for assessing the in vitro inhibition of α-glucosidase.[7][8]

Materials:

  • Alpha-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (100 mM, pH 6.8)

  • Test inhibitor and Acarbose (positive control)

  • Sodium carbonate (Na₂CO₃, 0.1 M) for stop solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of your test compound and acarbose at various concentrations in phosphate buffer.

  • In a 96-well plate, add 20 µL of the test compound or control to designated wells.

  • Add 50 µL of α-glucosidase solution (e.g., 0.1 U/mL in phosphate buffer) to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution (e.g., 1 mM in phosphate buffer) to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ to each well.

  • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Data Presentation: Effect of Pre-incubation Time on Inhibition

For some inhibitors, allowing the compound to pre-incubate with the enzyme before adding the substrate can significantly increase the observed inhibition. The following table illustrates the effect of a 1-hour pre-incubation on the inhibitory activity of a plant extract (TN50E) and the standard drug, acarbose.[2][3]

InhibitorConcentration% Inhibition (No Pre-incubation)% Inhibition (1-hour Pre-incubation)
TN50E Extract IC50 (12.5 µg/mL)~50%~75%
IC50/2 (6.25 µg/mL)~30%~55%
IC50/4 (3.13 µg/mL)~15%~35%
Acarbose IC50 (151 µg/mL)~50%~52%
IC50/2 (75.5 µg/mL)~35%~38%
IC50/4 (37.75 µg/mL)~20%~22%

Data is representative based on graphical analysis from the cited source.[2][3]

Data Presentation: Optimized Reaction Incubation Time

The duration of the enzymatic reaction is a critical parameter. An optimized assay should operate within the linear range of product formation.

ParameterOptimized ValueRobust Range Tested
Reaction Incubation Time 17.5 minutes15 - 20 minutes
Enzyme Concentration 0.55 U/mL0.45 - 0.65 U/mL
Substrate (pNPG) Conc. 111.5 µM101.5 - 121.5 µM
Temperature 37°C35 - 39°C

Data from a study on the optimization and validation of a microscale α-glucosidase inhibition assay.[1]

Visualized Workflows and Logic

AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer (pH 6.8) - Enzyme Solution - Substrate (pNPG) - Inhibitor/Control Mix 1. Mix Enzyme + Inhibitor in 96-well plate Reagents->Mix PreIncubate 2. Pre-incubate (e.g., 15 min @ 37°C) Mix->PreIncubate AddSubstrate 3. Add Substrate (pNPG) to initiate reaction PreIncubate->AddSubstrate Incubate 4. Incubate (e.g., 20 min @ 37°C) AddSubstrate->Incubate Stop 5. Add Stop Solution (e.g., Na2CO3) Incubate->Stop Read 6. Read Absorbance (405 nm) Stop->Read Calculate 7. Calculate % Inhibition & IC50 Read->Calculate Troubleshooting Start Inconsistent or Unexpected Results? CheckControls Are controls (positive/negative) working as expected? Start->CheckControls TroubleshootReagents Problem with Reagents/Enzyme: - Check enzyme activity - Verify buffer pH - Prepare fresh reagents CheckControls->TroubleshootReagents No CheckActivity Is inhibitor activity too low or variable? CheckControls->CheckActivity Yes No_Controls No Yes_Controls Yes IncreasePreIncubation Possible Slow-Binding Inhibitor: Increase pre-incubation time (e.g., 30-60 min) CheckActivity->IncreasePreIncubation Low Activity CheckTiming Inconsistent Timing: - Use multichannel pipette - Standardize all incubation steps CheckActivity->CheckTiming Variable Activity ReviewProtocol Review full protocol for other potential errors CheckActivity->ReviewProtocol Activity OK Low_Activity Too Low Variable_Activity Variable Activity_OK Activity OK

References

Technical Support Center: Enhancing the Solubility of N-alkyl Deoxynojirimycin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of N-alkyl Deoxynojirimycin (DNJ) derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why do N-alkyl this compound derivatives have poor aqueous solubility, especially those with longer alkyl chains?

A1: this compound (DNJ) itself is a hydrophilic molecule. However, the addition of an N-alkyl chain introduces a hydrophobic (lipophilic) component to the molecule. As the length of this alkyl chain increases (e.g., from butyl C4 to nonyl C9 and longer), the hydrophobic character of the derivative becomes more pronounced, leading to a significant decrease in aqueous solubility. This increased lipophilicity can cause the molecules to aggregate in aqueous solutions, making them difficult to dissolve.

Q2: I am observing that my N-alkyl DNJ derivative is not dissolving in my aqueous buffer. What are the initial steps I should take?

A2: When encountering solubility issues with N-alkyl DNJ derivatives in aqueous buffers, it is recommended to start with simple and direct methods before moving to more complex formulation strategies. Initially, you can try gentle heating and agitation of the solution. If the compound still does not dissolve, the use of a co-solvent is a common next step. For instance, N-Nonylthis compound is soluble in DMSO[1]. You can prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer. However, it is crucial to be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

Q3: What are the most common and effective methods to improve the aqueous solubility of N-alkyl DNJ derivatives for in vitro experiments?

A3: For in vitro studies, several methods can be employed to enhance the solubility of N-alkyl DNJ derivatives. The choice of method will depend on the specific derivative and the requirements of your experiment. Here are some effective approaches:

  • Co-solvents: As mentioned, using a water-miscible organic solvent is a primary strategy.

  • pH Adjustment: The DNJ moiety contains a secondary amine, which can be protonated at acidic pH. Adjusting the pH of your buffer to a more acidic range (e.g., pH 4-6) may increase the solubility of the derivative by forming a more soluble salt.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic N-alkyl chain of the DNJ derivative, forming an inclusion complex that is more soluble in water. This is a highly effective method for improving the solubility of amphiphilic molecules.

  • Use of Surfactants: Non-ionic surfactants at concentrations below their critical micelle concentration can aid in wetting the compound and improving solubility.

Q4: Can I use sonication to dissolve my N-alkyl DNJ derivative?

A4: Yes, sonication can be a useful technique to aid in the dissolution of N-alkyl DNJ derivatives, particularly for breaking up aggregates of the compound. However, it is important to use sonication judiciously. Prolonged or high-energy sonication can potentially lead to the degradation of the compound. It is best used in short bursts in a temperature-controlled water bath.

Troubleshooting Guide

This guide provides a structured approach to addressing solubility challenges with N-alkyl DNJ derivatives.

Problem: N-alkyl DNJ derivative precipitates out of solution upon dilution of a stock solution into an aqueous buffer.
Potential Cause Suggested Solution
The concentration of the derivative in the final aqueous solution exceeds its solubility limit.1. Decrease the final concentration of the N-alkyl DNJ derivative. 2. Increase the percentage of co-solvent in the final solution, if permissible for the experiment. 3. Incorporate a solubilizing agent, such as a cyclodextrin, into the aqueous buffer before adding the stock solution.
The organic solvent from the stock solution is causing the compound to "crash out".1. Add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously to ensure rapid mixing. 2. Warm the aqueous buffer slightly before adding the stock solution.
Problem: The solid N-alkyl DNJ derivative will not dissolve in the aqueous buffer, even with heating and stirring.
Potential Cause Suggested Solution
The derivative has very low intrinsic aqueous solubility.1. Prepare a stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer. 2. Investigate pH modification of the buffer. 3. Employ cyclodextrin complexation.
The solid material is highly aggregated.1. Use gentle sonication to help break up the aggregates. 2. First, wet the solid with a small amount of a suitable organic solvent before adding the aqueous buffer.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (e.g., DMSO)
  • Preparation of Stock Solution:

    • Weigh out the desired amount of the N-alkyl DNJ derivative.

    • Add a minimal amount of 100% DMSO to dissolve the compound completely. For example, prepare a 10 mM or 50 mg/mL stock solution[1].

  • Dilution into Aqueous Buffer:

    • Warm the aqueous buffer to the experimental temperature (e.g., 37°C).

    • While vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution to achieve the desired final concentration.

    • Ensure the final concentration of DMSO is low enough not to interfere with the experimental system (typically <1%).

Protocol 2: Solubility Enhancement using Cyclodextrins (e.g., Hydroxypropyl-β-Cyclodextrin)
  • Preparation of Cyclodextrin Solution:

    • Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in the desired aqueous buffer. A typical starting concentration is 1-5% (w/v).

  • Complexation:

    • Add the solid N-alkyl DNJ derivative directly to the HP-β-CD solution.

    • Alternatively, add a concentrated stock solution of the derivative in an organic solvent to the HP-β-CD solution while stirring.

  • Equilibration:

    • Stir the mixture at room temperature or a slightly elevated temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

    • The solution should become clear as the complex forms.

  • Filtration (Optional):

    • If any undissolved material remains, filter the solution through a 0.22 µm filter to remove any non-complexed aggregates.

Data Presentation

The aqueous solubility of N-alkyl DNJ derivatives is expected to decrease as the length of the N-alkyl chain increases. The following table provides a template for researchers to document their experimental findings on the solubility of different derivatives and the effectiveness of various enhancement techniques.

N-alkyl DNJ Derivative N-Alkyl Chain Length Expected Aqueous Solubility Trend Solubility in Water (mg/mL) Solubility in 5% HP-β-CD (mg/mL) Notes
N-Butyl-DNJC4HighestEnter experimental valueEnter experimental value
N-Hexyl-DNJC6Enter experimental valueEnter experimental value
N-Nonyl-DNJC9Enter experimental valueEnter experimental value
N-Dodecyl-DNJC12Enter experimental valueEnter experimental value
N-Octadecyl-DNJC18LowestEnter experimental valueEnter experimental value

Visualizations

Troubleshooting_Solubility start Start: N-alkyl DNJ derivative is poorly soluble in aqueous buffer step1 Attempt direct dissolution: - Gentle heating - Agitation/Stirring start->step1 q1 Is the derivative dissolved? step1->q1 step2 Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, Ethanol) q1->step2 No end_success Success: Derivative is solubilized q1->end_success Yes step3 Slowly dilute the stock solution into the aqueous buffer with vigorous stirring step2->step3 q2 Does the derivative stay in solution? step3->q2 step4 Consider advanced methods: - pH adjustment of the buffer - Use of cyclodextrins - Addition of surfactants q2->step4 No q2->end_success Yes end_fail Further optimization needed: - Try a different co-solvent - Use a different type of cyclodextrin step4->end_fail

Caption: Troubleshooting workflow for solubilizing N-alkyl DNJ derivatives.

Cyclodextrin_Complexation cluster_0 Before Complexation cluster_1 Complexation cluster_2 After Complexation DNJ N-alkyl DNJ Derivative Hydrophobic tail Water Aqueous Solution CD Cyclodextrin (Hydrophilic exterior) Hydrophobic interior DNJ:tail->CD:int Encapsulation Complex Soluble Inclusion Complex Hydrophobic tail encapsulated

References

Technical Support Center: Deoxynojirimycin (DNJ) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using Deoxynojirimycin (DNJ) and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions regarding common interferences in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DNJ) and what is its primary mechanism of action?

A1: 1-Deoxynojirimycin (DNJ) is a natural iminosugar, an analogue of glucose, found in sources like mulberry plants and certain bacteria.[1][2][3] Its primary mechanism of action is the inhibition of α-glucosidase enzymes (I and II) located in the endoplasmic reticulum (ER).[1][4] This inhibition interferes with the trimming of N-linked glycans on newly synthesized glycoproteins, a crucial step in proper protein folding and maturation.[1][5]

Q2: What is a recommended starting concentration for DNJ in a new cell-based assay?

A2: The optimal concentration of DNJ is highly cell-line dependent.[1] For DNJ, studies have shown a wide range of effective concentrations, from 5 µmol/L for mitigating oxidative stress in HUVEC cells to the millimolar (mM) range for observing cytotoxic effects in cancer cell lines.[6][7][8][9] For N-alkylated derivatives like N-dodecylthis compound (ND-DNJ), a starting point in the low micromolar range (1-10 µM) is recommended, followed by a dose-response experiment to determine the optimal concentration for your specific cell line.[1]

Q3: Can DNJ affect cellular signaling pathways other than glycosylation?

A3: Yes, DNJ can have multifaceted effects on cellular pathways. It has been shown to modulate oxidative stress, influence glucose metabolism, and impact insulin signaling.[6][7] Specifically, DNJ can activate the Akt-NRF2-OGG1 anti-oxidative pathway and inhibit the NF-kB signaling pathway.[4][9] These off-target effects should be considered when interpreting experimental results.

Q4: Is DNJ cytotoxic to all cell lines?

A4: No, the cytotoxicity of DNJ is selective and varies significantly between cell lines.[6][7] For example, one study showed that in the non-cancerous MRC5 fibroblast cell line, no significant reduction in cell viability was observed at concentrations up to 18 mM.[6][7] In contrast, cancer cell lines like glioblastoma (A172) and gastric adenocarcinoma (ACP02) showed significant viability reduction at much lower concentrations.[6][7] It is crucial to determine the cytotoxic concentration for each specific cell line being used.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving DNJ.

Issue 1: Unexpectedly High Cell Death or Low Viability

Possible Cause: The concentration of DNJ being used is cytotoxic to your specific cell line. Sensitivity to DNJ can vary greatly between cell types.[1][6][7]

Solution:

  • Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT, XTT, or CCK-8) using a wide range of DNJ concentrations (e.g., from low µM to high mM) to determine the 50% cytotoxic concentration (CC50) for your specific cell line and desired incubation time (e.g., 24, 48, 72 hours).[1]

  • Reduce DNJ Concentration: If possible, use a lower concentration of DNJ that still achieves the desired biological effect without compromising cell viability.

  • Shorten Exposure Time: The cytotoxic effects of DNJ can be time-dependent.[1] Consider reducing the incubation time.

  • Cell Line Selection: If feasible, consider using a different cell line that is less sensitive to DNJ's cytotoxic effects.[1]

Issue 2: Inconsistent or Variable Assay Results

Possible Cause: Inconsistent cell health, plating density, or reagent handling can lead to variability. Long incubation times can also introduce factors like evaporation.[10]

Solution:

  • Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well by performing an accurate cell count (e.g., using trypan blue) before plating.[1] Avoid uneven cell distribution by letting plates sit at room temperature for a few minutes before placing them in the incubator.[10]

  • Precise Incubation Times: Use a timer for all incubation steps to ensure consistency across all plates and experiments.[1]

  • Minimize Evaporation: For long-term assays, use the maximum well volume and consider placing plates in a hydration chamber to minimize evaporation, which can alter media component concentrations.[10]

  • Vehicle Control: Always include a vehicle control (medium with the same concentration of the solvent used to dissolve DNJ, e.g., DMSO) to account for any effects of the solvent itself.[6]

Issue 3: Altered Secretion or Localization of Glycoproteins

Possible Cause: DNJ's primary function is to inhibit α-glucosidases I and II, which are critical for the proper processing of N-linked oligosaccharides on glycoproteins in the ER.[5] This can delay or inhibit the transport of specific glycoproteins from the ER to the Golgi apparatus.[5]

Solution:

  • Confirm Glycosylation Status: If your assay relies on a specific glycoprotein, verify its glycosylation status in the presence of DNJ. Aberrant glycosylation can be detected by shifts in molecular weight on SDS-PAGE or through specific glycan analysis methods.[11]

  • Monitor Protein Transport: Use pulse-chase experiments to track the movement of your protein of interest from the ER to the Golgi and its subsequent secretion.[5] Treatment with DNJ has been shown to significantly slow the secretion of certain glycoproteins like alpha 1-protease inhibitor.[5]

  • Consider the Specific Protein: Be aware that DNJ's effect on protein transport is not universal. Some glycoproteins may be unaffected, while others are significantly delayed.[5]

Quantitative Data Summary

The following tables summarize quantitative data from studies using DNJ in various cell lines.

Table 1: Cytotoxicity of 1-Deoxynojirimycin (1-DNJ) in Different Cell Lines after 72h Treatment

Cell LineDescriptionIC50 ValueNotesReference
A172 Glioblastoma5.3 mMSignificant viability reduction observed from 6 mM to 32 mM.[7]
ACP02 Gastric Adenocarcinoma19.3 mMNecrotic cell death observed at 19.6 mM.[6]
MRC5 Normal Lung Fibroblast>32 mMNo notable reduction in viability up to 18 mM.[6][7]

Table 2: Effective Concentrations of DNJ in Non-Cytotoxic Assays

Cell LineAssayEffective DNJ ConcentrationObserved EffectReference
HUVEC Oxidative DNA Damage5 µmol/LMitigated high-glucose-induced oxidative damage and cell senescence.[8][9]
ACP02 Cell Migration9.6 mM and 19.3 mMImpeded cellular migration.[6]
A172 Cell Migration2.6 mM and 5.3 mMImpeded cellular migration.[6]
Hep G2 Glycoprotein Secretion1.25 mMReduced the rate of secretion for specific glycoproteins.[5]

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8/MTT)

This protocol is adapted from methodologies used to assess DNJ-induced cytotoxicity.[1][8]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3 × 10⁴ cells/well) and allow them to adhere overnight.[6]

  • DNJ Treatment: Prepare serial dilutions of DNJ in the appropriate culture medium. Remove the overnight medium from the cells and replace it with the medium containing various concentrations of DNJ. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[1][6]

  • Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.[1]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. For MTT, you will need to add a solubilization solution (e.g., DMSO) after this incubation to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: Wound Healing (Scratch) Assay for Cell Migration

This protocol is based on the methodology used to assess the effect of DNJ on cancer cell migration.[6]

  • Create Confluent Monolayer: Seed cells in 12-well plates at a density that will result in a fully confluent monolayer (e.g., 2 × 10⁵ cells/well).[6]

  • Create the "Wound": Once confluent, use a sterile p200 pipette tip to make a uniform scratch down the center of the monolayer in each well.

  • Wash and Treat: Gently wash the wells with pre-warmed medium to remove dislodged cells and debris. Replace the medium with fresh medium containing the desired concentration of DNJ or a vehicle control.

  • Image Acquisition: Immediately capture an image of the scratch in each well using a microscope (this is the T0 time point).

  • Incubation: Incubate the plates at 37°C and capture images at subsequent time points (e.g., 6, 12, 24, 48 hours).[6]

  • Analysis: Measure the width of the cell-free gap at each time point for each condition. The rate of wound closure is indicative of cell migration.

Visualizations

Logical Relationships and Signaling Pathways

DNJ_Interference_Workflow DNJ This compound (DNJ) Treatment Glucosidase α-Glucosidase I & II Inhibition in ER DNJ->Glucosidase Primary Action Signaling Modulation of Signaling Pathways DNJ->Signaling Secondary Actions Cytotoxicity Cell-line Dependent Cytotoxicity DNJ->Cytotoxicity Glycosylation Altered N-linked Glycan Processing Glucosidase->Glycosylation ProteinFolding Improper Glycoprotein Folding & Transport Glycosylation->ProteinFolding AssayInterference Potential Assay Interferences ProteinFolding->AssayInterference Signaling->AssayInterference Cytotoxicity->AssayInterference Viability Reduced Viability/ Proliferation AssayInterference->Viability Migration Inhibited Cell Migration AssayInterference->Migration Secretion Altered Protein Secretion AssayInterference->Secretion OffTarget Off-Target Effects (e.g., Akt, NF-kB) AssayInterference->OffTarget

Caption: Logical flow of DNJ's mechanism and resulting assay interferences.

Cytotoxicity_Troubleshooting Start High Cytotoxicity Observed in Assay CheckConc Is this the first time with this cell line? Start->CheckConc DoseResponse Perform Dose-Response Assay (e.g., MTT/CCK-8) to find CC50 CheckConc->DoseResponse Yes CompareCC50 Is experimental [DNJ] significantly > CC50? CheckConc->CompareCC50 No DoseResponse->CompareCC50 LowerConc Lower [DNJ] to non-toxic range CompareCC50->LowerConc Yes CheckTime Is Incubation Time > 24h? CompareCC50->CheckTime No End Proceed with Optimized Conditions LowerConc->End ShortenTime Reduce incubation time and re-evaluate CheckTime->ShortenTime Yes EndProblem Problem Persists: Consider alternative cell line or inhibitor CheckTime->EndProblem No ShortenTime->End

Caption: Troubleshooting workflow for unexpected DNJ-induced cytotoxicity.

DNJ_Signaling_Pathway DNJ DNJ AKT AKT (Protein Kinase B) DNJ->AKT Promotes phosphorylation NRF2_In NRF2 (in cytoplasm, inactive) AKT->NRF2_In Activates NRF2_Ac NRF2 (in nucleus, active) NRF2_In->NRF2_Ac Translocates to nucleus OGG1 OGG1 Gene Expression NRF2_Ac->OGG1 Upregulates transcription DNA_Repair Oxidative DNA Damage Repair OGG1->DNA_Repair OxidativeStress High Glucose-Induced Oxidative Stress OxidativeStress->DNA_Repair is mitigated by

Caption: DNJ activates the AKT-NRF2-OGG1 anti-oxidative signaling pathway.

References

Technical Support Center: Protocol Refinement for Consistent Results in Deoxynojirimycin Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in Deoxynojirimycin (DNJ) bioassays.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound (DNJ) bioassays, providing potential causes and solutions in a question-and-answer format.

Issue 1: High Variability in α-Glucosidase Inhibition IC₅₀ Values

Q: My IC₅₀ values for DNJ in the α-glucosidase inhibition assay are inconsistent across experiments. What are the likely causes?

A: Inconsistent IC₅₀ values for DNJ are a common challenge and can stem from several factors related to the assay conditions, the DNJ sample itself, and procedural variations.

  • Enzyme and Substrate Concentrations: The concentrations of both the α-glucosidase enzyme and the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG) are critical. Using substrate concentrations significantly higher than the Michaelis constant (Km) can make it more difficult to identify competitive inhibitors.[1] It is crucial to optimize and consistently use the same concentrations for all experiments.[1]

  • Incubation Times and Temperature: Variations in pre-incubation time of the enzyme with DNJ and the incubation time after substrate addition can lead to variability.[1] Temperature fluctuations can also significantly impact enzyme activity.[2] Maintaining a constant temperature (e.g., 37°C) is essential.[3]

  • DNJ Source and Purity: The concentration of DNJ in natural extracts, such as from mulberry leaves, can vary depending on the cultivar, harvest time, and extraction method.[4] If using extracted DNJ, inconsistencies in the extraction process can lead to different DNJ concentrations in your samples. It is advisable to use a purified and well-characterized DNJ standard.

  • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of enzyme, substrate, or inhibitor, can introduce significant errors.[5] Ensure pipettes are properly calibrated.

Issue 2: Low or No α-Glucosidase Inhibition Observed

Q: I am not observing the expected inhibitory effect of DNJ on α-glucosidase. What should I check?

A: A lack of inhibition can be due to several factors, from reagent integrity to incorrect assay setup.

  • Enzyme Activity: The α-glucosidase enzyme may be inactive. Verify the enzyme's activity using a positive control (a known inhibitor like acarbose) and by running a reaction with no inhibitor to confirm substrate conversion.[3]

  • DNJ Degradation: Improper storage of DNJ solutions can lead to degradation. It is recommended to prepare fresh solutions for each experiment.

  • Incorrect pH: Enzymes have an optimal pH range for activity. Ensure the buffer pH is appropriate for the α-glucosidase being used (typically around pH 6.8 for yeast α-glucosidase).[3]

  • Assay Conditions: Re-verify all reagent concentrations, incubation times, and the wavelength used for absorbance reading (typically 405 nm for the pNPG assay).[3]

Issue 3: Inconsistent Results in Cell-Based Assays (e.g., Cytotoxicity, Glucose Uptake)

Q: My results from cell-based assays with DNJ are not reproducible. What are the common pitfalls?

A: Reproducibility in cell-based assays is influenced by cell health, culture conditions, and assay execution.

  • Cell Health and Passage Number: Use cells that are in the exponential growth phase and within a consistent, low passage number range.[6] Over-passaged or unhealthy cells can respond differently to treatment.

  • Cell Seeding Density: The number of cells seeded per well can significantly impact the outcome of the assay.[5] Ensure a consistent and optimized cell seeding density for each experiment.

  • DMSO Concentration: If DNJ is dissolved in DMSO, ensure the final concentration in the cell culture medium is low (typically ≤0.5%) and consistent across all wells, including controls, as DMSO can be toxic to cells at higher concentrations.[5][7]

  • Incubation Time: The duration of DNJ treatment is a critical parameter. A 24-hour incubation will likely yield different results than a 48- or 72-hour incubation.[5][7] Choose an appropriate and consistent incubation time based on your experimental goals.

Frequently Asked Questions (FAQs)

Q1: What is the typical IC₅₀ value for this compound (DNJ) against α-glucosidase?

A1: The IC₅₀ value of DNJ against α-glucosidase can vary depending on the source of the enzyme (e.g., yeast, rat intestine) and the assay conditions. However, reported IC₅₀ values are generally in the micromolar (µM) range. For example, some studies have reported IC₅₀ values for DNJ against yeast α-glucosidase to be around 8.15 µM.[8] Derivatives of DNJ have shown a wide range of IC₅₀ values, from as low as 0.51 µM to over 2000 µM.[8][9]

Q2: How should I prepare a stock solution of DNJ?

A2: For in vitro enzyme assays, DNJ can often be dissolved in the assay buffer (e.g., phosphate buffer). For cell-based assays, DNJ is typically dissolved in a sterile solvent like water or dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[7] This stock solution is then serially diluted in the cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration is not toxic to the cells.[5][7]

Q3: What are the key signaling pathways affected by DNJ?

A3: DNJ is known to modulate several key signaling pathways:

  • Insulin Signaling: DNJ can improve insulin sensitivity by activating the IRS1/PI3K/Akt pathway in skeletal muscle.[10][11]

  • Inflammation: DNJ has been shown to inhibit the NF-κB signaling pathway, which plays a central role in inflammation.[10]

  • Oxidative Stress: DNJ can mitigate oxidative stress by activating the AKT/NRF2/OGG1 signaling pathway.[12][13]

  • Appetite Regulation: In some contexts, DNJ has been found to affect the leptin-induced JAK2/STAT3 signaling pathway, which is involved in appetite suppression.[14]

  • ER Stress: As an inhibitor of α-glucosidases I and II in the endoplasmic reticulum (ER), DNJ can impact ER stress pathways.[10]

Q4: Can I use DNJ extracted from natural sources for my bioassays?

A4: While DNJ can be extracted from sources like mulberry leaves, it is important to be aware that the concentration and purity of DNJ in such extracts can vary significantly.[4] This variability can be a major source of inconsistent results. For reproducible and quantitative studies, it is highly recommended to use purified DNJ of a known concentration. If using extracts, it is crucial to quantify the DNJ content in each batch using a reliable analytical method like HPLC.[15][16]

Data Presentation

Table 1: Reported IC₅₀ Values of this compound (DNJ) and its Derivatives against α-Glucosidase

CompoundEnzyme SourceIC₅₀ (µM)Reference
1-Deoxynojirimycin (DNJ)Yeast8.15 ± 0.12[8]
1-Deoxynojirimycin (DNJ)Not Specified222.4 ± 0.50[9]
Acarbose (Reference Inhibitor)Yeast822.0 ± 1.5[9]
Novel DNJ Derivative 43Yeast30.0 ± 0.6[9]
DNJ-Chrysin Derivative 6Yeast0.51 ± 0.02[8]

Table 2: Troubleshooting Summary for Inconsistent Bioassay Results

IssuePotential CauseRecommended Solution
Inconsistent IC₅₀ Values Variation in enzyme/substrate concentrationOptimize and standardize concentrations.[1]
Inconsistent incubation times/temperatureUse a precise timer and maintain a constant temperature.[1][2]
Variable DNJ purity/concentration in extractsUse purified DNJ or quantify DNJ in each extract batch.[4]
Low/No Inhibition Inactive enzymeCheck enzyme activity with a positive control.[3]
Degraded DNJPrepare fresh DNJ solutions.
Incorrect buffer pHEnsure optimal pH for the enzyme.[3]
Inconsistent Cell-Based Results Poor cell health/high passage numberUse healthy, low-passage cells.[6]
Inconsistent cell seeding densityOptimize and standardize cell seeding.[5]
High/variable DMSO concentrationMaintain a low and consistent final DMSO concentration.[5][7]

Experimental Protocols

Protocol 1: α-Glucosidase Inhibition Assay

This protocol provides a general framework for assessing the α-glucosidase inhibitory activity of DNJ.

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 50 mM phosphate buffer at pH 6.8.[3]

    • α-Glucosidase Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 0.5 U/mL.[16] Prepare this solution fresh before each experiment.

    • Substrate Solution: Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer to a final concentration of 1 mM.[3]

    • DNJ Solutions: Prepare a stock solution of DNJ in the phosphate buffer. Perform serial dilutions to obtain a range of concentrations for testing.

    • Stopping Reagent: Prepare a 0.1 M sodium carbonate (Na₂CO₃) solution.[8]

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the phosphate buffer to each well.

    • Add 20 µL of different concentrations of the DNJ solution to the sample wells. Add 20 µL of phosphate buffer to the control wells.

    • Add 20 µL of the α-glucosidase solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.[3]

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.[3]

    • Stop the reaction by adding 50 µL of the 0.1 M Na₂CO₃ solution to all wells.[3]

    • Measure the absorbance at 405 nm using a microplate reader.[3]

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control reaction (with no inhibitor) and A_sample is the absorbance of the reaction with DNJ.

    • Plot the percentage of inhibition against the logarithm of the DNJ concentration to determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cell Viability (MTT) Assay

This protocol describes how to assess the effect of DNJ on the viability of a chosen cell line.

  • Cell Seeding:

    • Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[7]

  • DNJ Treatment:

    • Prepare serial dilutions of a DNJ stock solution in complete culture medium.

    • Remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of DNJ. Include a vehicle control (medium with the same concentration of DMSO or other solvent as the DNJ-treated wells).[7]

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[7]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control (set to 100%).

    • Plot the percentage of cell viability against the logarithm of the DNJ concentration to determine the CC₅₀ (cytotoxic concentration 50) value.

Mandatory Visualization

Deoxynojirimycin_Signaling_Pathways DNJ This compound (DNJ) AlphaGlucosidase α-Glucosidase I & II (ER) DNJ->AlphaGlucosidase Inhibits NFkB_Pathway NF-κB Pathway DNJ->NFkB_Pathway Inhibits PI3K_Akt_Pathway IRS1/PI3K/Akt Pathway DNJ->PI3K_Akt_Pathway Activates AKT AKT DNJ->AKT Activates JAK2_STAT3_Pathway JAK2/STAT3 Pathway DNJ->JAK2_STAT3_Pathway Activates Inflammation Inflammation NFkB_Pathway->Inflammation Leads to Insulin_Sensitivity Improved Insulin Sensitivity PI3K_Akt_Pathway->Insulin_Sensitivity Results in NRF2 NRF2 AKT->NRF2 Activates OGG1 OGG1 NRF2->OGG1 Upregulates Oxidative_Stress Reduced Oxidative Stress OGG1->Oxidative_Stress Contributes to Appetite Appetite Suppression JAK2_STAT3_Pathway->Appetite Leads to

Caption: Key signaling pathways modulated by this compound (DNJ).

Alpha_Glucosidase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, DNJ) Start->Prepare_Reagents Add_Reagents Add Buffer, DNJ, and Enzyme to 96-well Plate Prepare_Reagents->Add_Reagents Pre_incubation Pre-incubate at 37°C Add_Reagents->Pre_incubation Add_Substrate Add pNPG Substrate Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction with Na₂CO₃ Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Analyze_Data Calculate % Inhibition and IC₅₀ Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the α-glucosidase inhibition assay.

Troubleshooting_Decision_Tree Inconsistent_Results Inconsistent Results? Enzyme_Assay Enzyme Inhibition Assay? Inconsistent_Results->Enzyme_Assay Yes Cell_Assay Cell-Based Assay? Inconsistent_Results->Cell_Assay Yes Check_Reagents Check Reagent Concentrations & Purity (Enzyme, Substrate, DNJ) Enzyme_Assay->Check_Reagents Yes Check_Conditions Verify Incubation Time & Temperature Enzyme_Assay->Check_Conditions Yes Check_Cells Check Cell Health, Passage #, & Seeding Density Cell_Assay->Check_Cells Yes Check_Solvent Verify Final DMSO Concentration Cell_Assay->Check_Solvent Yes Consistent_Results Consistent Results Check_Reagents->Consistent_Results Check_Conditions->Consistent_Results Check_Cells->Consistent_Results Check_Solvent->Consistent_Results

Caption: A logical decision tree for troubleshooting inconsistent results.

References

Validation & Comparative

Deoxynojirimycin vs. Acarbose: A Comparative Analysis of Alpha-Glucosidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Deoxynojirimycin (DNJ) and acarbose are prominent alpha-glucosidase inhibitors utilized in research and clinical settings to manage hyperglycemia, primarily in the context of type 2 diabetes. Both compounds effectively delay carbohydrate digestion, thereby reducing the postprandial glucose spike. This guide provides an objective comparison of their inhibitory performance against alpha-glucosidase, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Mechanism of Action

Alpha-glucosidase inhibitors function by competitively and reversibly blocking the active sites of alpha-glucosidase enzymes located in the brush border of the small intestine.[1][2] This inhibition slows down the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[2] Consequently, glucose absorption is delayed, leading to a more gradual increase in blood glucose levels after a meal.[2][3]

This compound (DNJ) , a natural iminosugar found in mulberry leaves, is a potent competitive inhibitor of alpha-glucosidases such as sucrase and maltase.[4][5] Its nitrogen atom mimics the charge of the oxocarbonium ion transition state formed during the hydrolysis of carbohydrates, allowing it to bind strongly to the enzyme's active site.[6]

Acarbose , a complex oligosaccharide, also acts as a competitive and reversible inhibitor.[1][3] It targets not only the membrane-bound intestinal alpha-glucosidases but also pancreatic alpha-amylase, which is responsible for breaking down complex starches into oligosaccharides in the intestinal lumen.[3][7] Acarbose possesses a high affinity for the carbohydrate-binding sites of these enzymes, significantly higher than that of natural dietary carbohydrates.[3][8]

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of DNJ and acarbose is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. It is important to note that reported IC50 values can vary significantly across studies due to differing experimental conditions, such as the source of the alpha-glucosidase enzyme and substrate concentrations.[8]

InhibitorIC50 Value (µM)Inhibition Constant (Ki) (µM)Type of Inhibition
This compound (DNJ) 0.297 µg/mL (~1.82 µM)[5], 8.15 ± 0.12[9], 222.4 ± 0.5[6]Not consistently reportedCompetitive[5][10], Reversible[9]
Acarbose 822.0 ± 1.5[6], 750 ± 1.5[11], 0.0013–1998.79 (wide range reported)[8]Not consistently reportedCompetitive[1][12], Reversible[3]

Note: The IC50 values presented are from various studies and highlight the range of reported potencies. Direct comparison should be made with caution due to differing experimental setups.

Experimental Protocols

In Vitro Alpha-Glucosidase Inhibition Assay (Spectrophotometric Method)

This protocol outlines a common method for determining the alpha-glucosidase inhibitory activity of a compound.

Materials:

  • Alpha-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds (this compound, Acarbose)

  • Sodium carbonate (Na₂CO₃) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and acarbose (positive control) at varying concentrations in phosphate buffer.[13]

  • In a 96-well plate, add a specific volume of the test compound solution to each well.

  • Add the alpha-glucosidase enzyme solution to each well and pre-incubate the mixture at 37°C for a defined period (e.g., 5-15 minutes).[13][14]

  • Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.[14]

  • Incubate the plate at 37°C for a set time (e.g., 15-20 minutes).[13][14]

  • Terminate the reaction by adding a sodium carbonate solution.[13]

  • Measure the absorbance of the released p-nitrophenol at 400-405 nm using a microplate reader.[13][14]

  • A negative control (containing all reagents except the inhibitor) and a blank (containing all reagents except the enzyme) should be included.

Data Analysis: The percentage of alpha-glucosidase inhibition is calculated using the following formula:

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

The IC50 value is then determined by plotting the percentage of inhibition against the different concentrations of the inhibitor.[13]

Visualizations

Mechanism of Alpha-Glucosidase Inhibition

InhibitionMechanism ComplexCarbs Complex Carbohydrates (Starch, Sucrose) AlphaGlucosidase Alpha-Glucosidase (Enzyme in Small Intestine) ComplexCarbs->AlphaGlucosidase Digestion Glucose Glucose (Monosaccharide) AlphaGlucosidase->Glucose Breakdown Bloodstream Bloodstream Absorption Glucose->Bloodstream Inhibitor Inhibitor (DNJ or Acarbose) Blocked Inhibitor->Blocked Blocked->AlphaGlucosidase Blocks Active Site AssayWorkflow Start Start PrepSolutions Prepare Inhibitor, Enzyme, and Substrate Solutions Start->PrepSolutions DispenseInhibitor Dispense Inhibitor/ Control to Microplate PrepSolutions->DispenseInhibitor AddEnzyme Add Alpha-Glucosidase and Pre-incubate (37°C) DispenseInhibitor->AddEnzyme AddSubstrate Add pNPG Substrate to Initiate Reaction AddEnzyme->AddSubstrate Incubate Incubate (37°C) AddSubstrate->Incubate StopReaction Add Na2CO3 to Terminate Reaction Incubate->StopReaction MeasureAbs Measure Absorbance (405 nm) StopReaction->MeasureAbs Calculate Calculate % Inhibition and IC50 Value MeasureAbs->Calculate End End Calculate->End

References

A Comparative In Vivo Efficacy Analysis of Deoxynojirimycin and Miglitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Alpha-Glucosidase Inhibitors

This guide provides a detailed comparison of the in vivo efficacy of 1-Deoxynojirimycin (DNJ) and its derivative, miglitol, two prominent alpha-glucosidase inhibitors used in the management of postprandial hyperglycemia. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to be a valuable resource for researchers in the field of metabolic diseases.

Quantitative Efficacy and Pharmacokinetic Parameters

The following table summarizes key in vivo and in vitro quantitative data for Deoxynojirimycin (DNJ) and miglitol, facilitating a direct comparison of their biochemical and physiological effects. While direct in vivo IC50 values from comparative studies are limited, the available data provides valuable insights into their relative potency and action.

ParameterThis compound (DNJ)MiglitolSpecies/ModelKey Findings & Citations
In Vitro α-Glucosidase Inhibition (IC50)
SucraseHigher inhibitory activityLower inhibitory activityRatDNJ demonstrates greater inhibition of sucrase compared to miglitol in vitro.[1][2]
MaltaseHigher inhibitory activityLower inhibitory activityNot SpecifiedDNJ shows greater inhibition of maltase compared to miglitol in vitro.[1][2]
General α-Glucosidase0.44 ± 0.18 µM (for a DNJ derivative, MG257)0.64 ± 0.26 µMNot SpecifiedA derivative of DNJ showed a lower IC50 value, suggesting more potent inhibition than miglitol in this specific in vitro assay.[3]
In Vivo Anti-Hyperglycemic Effect
Postprandial Glucose ReductionSignificant reductionHigher suppressive effectRatIn an oral sucrose tolerance test, miglitol showed a higher suppressive effect on blood glucose elevation compared to DNJ.[4]
Pharmacokinetics
AbsorptionRapidly absorbedAlmost completely absorbedHuman, RatMiglitol is almost completely absorbed in the small intestine.[5] Both DNJ and miglitol are absorbed, with DNJ's absorption and excretion being faster.
ExcretionRapidly excretedExcreted from the body within 48 hoursRatMost of the administered DNJ is absorbed and rapidly excreted within 48 hours, similar to miglitol.[4]

Mechanism of Action: A Visual Comparison

This compound and miglitol share a primary mechanism of action: the competitive and reversible inhibition of alpha-glucosidase enzymes in the brush border of the small intestine. This inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing the rate of glucose absorption and blunting postprandial blood glucose spikes.

Alpha-Glucosidase Inhibition Pathway Dietary_Carbs Dietary Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase Enzymes (Sucrase, Maltase) Dietary_Carbs->Alpha_Glucosidase Digestion Glucose_Absorption Glucose Absorption (Small Intestine) Alpha_Glucosidase->Glucose_Absorption Monosaccharide Release Delayed_Absorption Delayed Glucose Absorption Alpha_Glucosidase->Delayed_Absorption Bloodstream Increased Blood Glucose Glucose_Absorption->Bloodstream DNJ_Miglitol DNJ / Miglitol DNJ_Miglitol->Alpha_Glucosidase Competitive Inhibition Inhibition Inhibition Reduced_Glucose Reduced Postprandial Blood Glucose Delayed_Absorption->Reduced_Glucose

Caption: Comparative mechanism of DNJ and miglitol on α-glucosidase.

In Vivo Experimental Workflows and Protocols

The following sections detail standardized protocols for assessing the in vivo efficacy of alpha-glucosidase inhibitors like DNJ and miglitol.

Oral Carbohydrate Tolerance Tests (Sucrose and Starch)

This test is a fundamental in vivo assay to evaluate the efficacy of alpha-glucosidase inhibitors in reducing postprandial hyperglycemia.

Experimental_Workflow_OCT cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., Rats, 1 week) Fasting Overnight Fasting (12-16 hours, water ad libitum) Animal_Acclimatization->Fasting Grouping Random Animal Grouping (Control, DNJ, Miglitol) Fasting->Grouping Drug_Admin Oral Administration of DNJ, Miglitol, or Vehicle Grouping->Drug_Admin Carb_Load Oral Carbohydrate Load (Sucrose or Starch, e.g., 2 g/kg BW) 15-30 min post-drug Drug_Admin->Carb_Load Blood_Sampling Serial Blood Sampling (e.g., 0, 15, 30, 60, 120 min) Carb_Load->Blood_Sampling Glucose_Measurement Blood Glucose Measurement Blood_Sampling->Glucose_Measurement AUC_Calculation Area Under the Curve (AUC) Calculation Glucose_Measurement->AUC_Calculation Stats_Analysis Statistical Analysis AUC_Calculation->Stats_Analysis

Caption: Workflow for Oral Carbohydrate Tolerance Test.

Detailed Protocol for Oral Sucrose Tolerance Test (OSTT) in Rats:

  • Animal Model: Male Sprague-Dawley rats (6 weeks old) are commonly used.

  • Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Rats are fasted overnight (approximately 12-16 hours) with free access to water.

  • Grouping: Animals are randomly divided into experimental groups (n=6-8 per group), including a control group (vehicle), a this compound (DNJ) group, and a miglitol group.

  • Drug Administration: The test compounds (DNJ or miglitol) or the vehicle (e.g., water) are administered orally via gavage at a predetermined dose (e.g., 5 mg/kg body weight).[4]

  • Sucrose Loading: After a short interval (typically 15-30 minutes) following drug administration, a sucrose solution (e.g., 2 g/kg body weight) is administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes, before sucrose loading) and at various time points post-sucrose administration (e.g., 15, 30, 60, and 120 minutes).

  • Glucose Measurement: Blood glucose concentrations are measured immediately using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the overall glycemic response. Statistical analysis (e.g., ANOVA) is used to compare the treatment groups with the control group.

Protocol for Oral Starch Tolerance Test (OSTT):

The protocol for the OSTT is identical to the OSTT, with the exception that a starch solution (e.g., 3 g/kg body weight) is used for the carbohydrate load instead of sucrose.[6] This allows for the evaluation of the inhibitory effect on alpha-amylase in addition to alpha-glucosidases.

Concluding Remarks

Both this compound and miglitol are effective inhibitors of alpha-glucosidase, playing a crucial role in managing postprandial hyperglycemia. In vivo studies suggest that miglitol may have a more potent suppressive effect on blood glucose following a sucrose challenge compared to DNJ.[4] However, in vitro evidence indicates that DNJ exhibits a stronger inhibitory action against specific enzymes like sucrase and maltase.[1][2]

The pharmacokinetic profiles of the two compounds also differ, with DNJ being more rapidly absorbed and excreted. This could influence their therapeutic application and dosing regimens.

Further head-to-head in vivo studies providing direct comparative IC50 values are warranted to more definitively establish the relative potency of these two important compounds. The experimental protocols and diagrams provided in this guide offer a framework for conducting and understanding such comparative efficacy studies.

References

Potential Synergistic Effects of Deoxynojirimycin and Metformin in Diabetes Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxynojirimycin (DNJ), a natural iminosugar found in mulberry leaves, and metformin, a biguanide, are both well-established oral antihyperglycemic agents used in the management of type 2 diabetes (T2DM).[1][2][3] While metformin is a first-line therapy, DNJ is often used as a complementary medicine.[1][2][3] This guide explores the potential for synergistic effects between DNJ and metformin by comparing their individual mechanisms of action, supported by experimental data from preclinical and clinical studies. Although direct studies on their combined use are limited, their distinct and complementary modes of action suggest a promising avenue for a more effective T2DM treatment strategy.

Individual Mechanisms of Action

This compound (DNJ)

DNJ primarily acts as a potent inhibitor of α-glucosidase enzymes in the small intestine.[4] This inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial glucose spikes.[1] Recent studies also indicate that DNJ can modulate gut microbiota and influence glucose metabolism through various signaling pathways.[5] In streptozotocin-induced diabetic mice, DNJ has been shown to significantly decrease serum glucose and insulin levels, improve lipid profiles, and reverse insulin resistance.[5] This was associated with the upregulation of proteins involved in glycolysis and the downregulation of those involved in gluconeogenesis.[5]

Metformin

Metformin's primary mechanism of action is the inhibition of hepatic gluconeogenesis, the process of glucose production in the liver.[3] It also enhances insulin sensitivity in peripheral tissues, such as skeletal muscle, leading to increased glucose uptake.[6] At the molecular level, metformin's effects are largely mediated through the activation of AMP-activated protein kinase (AMPK).[7][8] Metformin is also known to influence the gut microbiome, which may contribute to its therapeutic effects.[3]

Potential for Synergistic Effects: A Hypothetical Model

The complementary mechanisms of DNJ and metformin suggest a strong potential for synergistic effects in the management of T2DM.

  • Comprehensive Glycemic Control: DNJ's action of blunting post-meal glucose surges can complement metformin's sustained suppression of hepatic glucose production. This dual approach could lead to more stable and lower overall blood glucose levels throughout the day.

  • Enhanced Gut-Mediated Effects: Both agents modulate the gut microbiota.[3][5] A combination therapy could potentially foster a more favorable gut environment for glucose homeostasis than either agent alone. Additionally, metformin has been shown to increase the secretion of glucagon-like peptide 1 (GLP-1), a hormone that stimulates insulin secretion.[8] The gut-related effects of DNJ could potentially enhance this action.

  • Targeting Multiple Signaling Pathways: While metformin is a well-known AMPK activator, DNJ has been shown to influence the expression of key enzymes in both glycolysis and gluconeogenesis.[5] Their combined action could lead to a more profound and multi-faceted regulation of glucose metabolism at the cellular level.

Comparative Data from Individual Studies

The following tables summarize the reported effects of DNJ and metformin on key diabetic parameters from various studies. This provides a basis for understanding their individual efficacy and potential for combined therapeutic benefit.

Parameter Effect of this compound (DNJ) Supporting Evidence
Fasting Plasma Glucose Significant ReductionMulberry leaf powder with 12 mg of DNJ improves fasting plasma glucose.[2]
Postprandial Glucose Significant ReductionDNJ improves postprandial hyperglycemia.[1][2]
Glycated Hemoglobin (HbA1c) ReductionMulberry leaf powder with 12 mg of DNJ improves glycated hemoglobin.[2]
Insulin Resistance ReversalPurified DNJ reversed insulin resistance in diabetic mice.[5]
Serum Insulin Levels Significant DecreasePurified DNJ significantly decreased serum insulin levels in diabetic mice.[5]
Serum Lipid Levels ImprovementPurified DNJ improved serum lipid levels in diabetic mice.[5]
Parameter Effect of Metformin Supporting Evidence
Fasting Plasma Glucose Significant ReductionMetformin is a first-line therapy to help stabilize blood glucose.[9]
Postprandial Glucose ReductionThe combination of metformin and SGLT2 inhibitors effectively reduces blood sugar peaks after meals.
Glycated Hemoglobin (HbA1c) Significant ReductionIn a study with glyburide, the mean HbA1c at baseline of 8.4% was reduced to 6.8% after 104 weeks.[10]
Insulin Sensitivity IncreasedMetformin enhances insulin sensitivity.[7]
Body Weight Moderate ReductionMetformin moderately reduces body weight gain.[3]
Hepatic Glucose Production InhibitionThe antidiabetic effect of metformin is mainly mediated through inhibition of hepatic gluconeogenesis.[3]

Experimental Protocols

Below are representative experimental protocols for evaluating the effects of DNJ and metformin in diabetic mouse models. A future study on their synergistic effects could adapt and combine these methodologies.

Protocol 1: Evaluation of DNJ in a Streptozotocin-Induced Diabetic Mouse Model
  • Animal Model: Male C57BL/6 mice are typically used. Diabetes is induced by intraperitoneal injection of streptozotocin (STZ). Mice with blood glucose levels ≥200 dl/ml are considered diabetic.

  • Drug Administration: Purified DNJ is administered to diabetic mice, often by gavage, at a specific dose (e.g., as determined by preliminary studies) for a defined period (e.g., 4 weeks). A control group receives the vehicle.

  • Key Measurements:

    • Fasting blood glucose and insulin levels are measured weekly.

    • Serum lipid profiles (total cholesterol, triglycerides) are assessed at the end of the study.

    • An oral glucose tolerance test (OGTT) is performed to evaluate glucose tolerance.

    • At the end of the treatment period, liver and other tissues are collected for protein expression analysis of key enzymes in glucose metabolism (e.g., GK, PK, PFK, PCB, PEPCK, FBPase, G-6-Pase) via Western blot.[5]

    • Gut microbiota analysis can be performed on fecal samples collected before and after treatment.

Protocol 2: Evaluation of Metformin in a Diabetic Mouse Model
  • Animal Model: Similar to the DNJ protocol, STZ-induced diabetic mice can be used. Alternatively, genetic models of T2DM such as db/db mice are also common.

  • Drug Administration: Metformin hydrochloride is administered to diabetic mice, typically in their drinking water or by oral gavage, at doses ranging from 100-200 mg/kg twice daily for a specified duration (e.g., 21 days).[11]

  • Key Measurements:

    • Body weight and food/water intake are monitored regularly.

    • Blood glucose levels are measured periodically.

    • Behavioral tests (e.g., T-maze test) can be conducted to assess diabetes-related complications.[11]

    • At the end of the study, tissues are harvested for molecular analysis, such as assessing AMPK activation (p-AMPK/AMPK ratio) via Western blot in the liver and skeletal muscle.

Visualizations

Signaling Pathways

DNJ_Metformin_Synergy cluster_DNJ DNJ Action (Intestine) cluster_Metformin Metformin Action (Liver & Muscle) cluster_Synergy Synergistic Outcome DNJ This compound (DNJ) AlphaGlucosidase α-Glucosidase DNJ->AlphaGlucosidase Inhibits GlucoseAbsorption Glucose Absorption AlphaGlucosidase->GlucoseAbsorption Enables Carbohydrates Complex Carbohydrates Carbohydrates->AlphaGlucosidase Digestion ReducedGlucoseSpike Reduced Postprandial Glucose Spike GlucoseAbsorption->ReducedGlucoseSpike Metformin Metformin AMPK AMPK Metformin->AMPK Activates Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits GlucoseUptake Muscle Glucose Uptake AMPK->GlucoseUptake Promotes ReducedBasalGlucose Reduced Basal Glucose Production Gluconeogenesis->ReducedBasalGlucose ImprovedGlycemicControl Improved Overall Glycemic Control ReducedGlucoseSpike->ImprovedGlycemicControl ReducedBasalGlucose->ImprovedGlycemicControl

Caption: Hypothetical synergistic mechanism of DNJ and metformin.

Experimental Workflow

Experimental_Workflow start Induce Diabetes in Mice (e.g., STZ) grouping Randomly Assign to 4 Groups: 1. Control (Vehicle) 2. DNJ 3. Metformin 4. DNJ + Metformin start->grouping treatment Administer Treatment for X Weeks grouping->treatment monitoring Weekly Monitoring: - Blood Glucose - Body Weight treatment->monitoring end_study End of Study: - Final Blood Collection - Tissue Harvesting treatment->end_study interim_test Mid-point Analysis (e.g., OGTT) monitoring->interim_test interim_test->treatment analysis Biochemical & Molecular Analysis: - HbA1c, Lipids - Western Blot (AMPK, etc.) - Gut Microbiota Profiling end_study->analysis results Comparative Data Analysis analysis->results

Caption: Proposed experimental workflow for a combination study.

Conclusion

The distinct yet complementary mechanisms of this compound and metformin present a compelling case for their potential synergistic use in the treatment of type 2 diabetes. By targeting both postprandial glucose absorption and hepatic glucose production, a combination therapy could offer a more comprehensive and effective approach to glycemic control. Furthermore, their overlapping influence on the gut microbiome may unlock additional therapeutic benefits. While this guide provides a strong theoretical foundation for this synergy, further preclinical and clinical studies are imperative to validate the efficacy and safety of a DNJ-metformin combination therapy. Such research could pave the way for novel, more effective treatment strategies for T2DM.

References

A Comparative Guide to Deoxynojirimycin Quantification: HPLC vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1-deoxynojirimycin (DNJ), a potent alpha-glucosidase inhibitor, is critical for efficacy and safety assessment. This guide provides an objective comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

This document outlines the cross-validation of HPLC and LC-MS/MS for the quantification of Deoxynojirimycin, presenting a detailed comparison of their performance. Below, you will find a summary of quantitative data, comprehensive experimental protocols for each method, and a workflow diagram to visually represent the analytical process.

Data Presentation: A Comparative Analysis

The selection of an analytical method hinges on its performance characteristics. Below is a summary of quantitative data for HPLC and LC-MS/MS methods for DNJ quantification, compiled from various studies.

ParameterHPLC with UV/ELSD DetectionLC-MS/MS
Linearity (r²) >0.999>0.999
Limit of Detection (LOD) 2.97 µg/mL (ELSD)75 pg[1][2]
Limit of Quantification (LOQ) 9.00 µg/mL (ELSD)100 pg[1][2]
Accuracy (Recovery %) 89.95 - 103.22%Not explicitly stated in provided abstracts
Precision (RSD %) ≤ 1.00%Not explicitly stated in provided abstracts
Derivatization Often required (e.g., FMOC-Cl)[3][4]Not required[1][5]

Note: The presented values are derived from different studies and may vary based on the specific experimental conditions, instrumentation, and sample matrix.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. The following are representative experimental protocols for the quantification of DNJ using HPLC and LC-MS/MS.

HPLC Method with Pre-column Derivatization

This method often requires derivatization of DNJ to enable UV or fluorescence detection, as DNJ lacks a strong chromophore.[3][4]

1. Sample Preparation (from Mulberry Leaves):

  • Grind dried mulberry leaves into a fine powder.[6]

  • Extract a known weight of the powder with 0.05 M HCl via sonication.[6]

  • Centrifuge the mixture and collect the supernatant. Repeat the extraction on the residue and pool the supernatants.[6]

2. Derivatization:

  • Mix the sample extract with a borate buffer.

  • Add a solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile and allow the reaction to proceed.[4]

  • Quench the reaction with an amino acid solution (e.g., glycine).[3]

  • Filter the derivatized sample through a 0.22 µm syringe filter before injection.[3]

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% aqueous acetic acid (e.g., 55:45, v/v).[4]

  • Flow Rate: 1.0 mL/min.[6][7]

  • Column Temperature: 25 °C.[3][7]

  • Detection: UV detector at 254 nm.[6][7]

LC-MS/MS Method

This method offers higher sensitivity and selectivity, and generally does not require derivatization.[1][5]

1. Sample Preparation (from Mulberry Leaves):

  • The extraction procedure is similar to the HPLC method, using an acidic solution to extract DNJ from the sample matrix.[7]

2. LC-MS/MS Conditions:

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., TSKgel Amide-80).[1][2]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with a modifier like 0.1% formic acid.[1][2][8]

  • Flow Rate: 0.4 - 0.6 mL/min.[1][2][8]

  • Mass Spectrometry: Triple quadrupole mass spectrometer.[1][2]

  • Ionization Mode: Positive electrospray ionization (ESI+).[1][2]

  • Detection: Multiple Reaction Monitoring (MRM) of the transition of the protonated molecule [M+H]⁺ to a specific product ion (e.g., m/z 164.1 → 110.1).[8]

Mandatory Visualization

To illustrate the logical flow of the cross-validation process, the following diagram was generated using the DOT language.

CrossValidationWorkflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis cluster_LCMSMS LC-MS/MS Analysis cluster_Validation Method Validation & Comparison Sample DNJ-containing Sample Extraction Acidic Extraction Sample->Extraction Derivatization Pre-column Derivatization (e.g., FMOC-Cl) Extraction->Derivatization LC_Separation LC Separation (HILIC Column) Extraction->LC_Separation HPLC_Separation HPLC Separation (C18 Column) Derivatization->HPLC_Separation UV_Detection UV/ELSD Detection HPLC_Separation->UV_Detection Data_Analysis Data Analysis UV_Detection->Data_Analysis MSMS_Detection MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection MSMS_Detection->Data_Analysis Comparison Performance Comparison (Linearity, LOD, LOQ, etc.) Data_Analysis->Comparison

Cross-validation workflow for DNJ quantification.

References

A Comparative Analysis of the Antiviral Activity of Deoxynojirimycin and Other Iminosugars

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iminosugars, a class of glucose analogues, have garnered significant attention in the field of antiviral research for their broad-spectrum activity against a wide range of enveloped viruses. Their unique mechanism of action, targeting host-cell enzymes rather than viral components, offers a promising strategy to combat drug resistance. This guide provides a comparative analysis of the antiviral activity of Deoxynojirimycin (DNJ) and its derivatives against other notable iminosugars, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting Host Glycosylation

The primary antiviral mechanism of iminosugars lies in their ability to inhibit the host's endoplasmic reticulum (ER) resident α-glucosidases I and II.[1][2][3][4][5][6][7][8][9][10][11][12][13] These enzymes are crucial for the proper folding of viral envelope glycoproteins through the calnexin/calreticulin cycle. By competitively inhibiting these glucosidases, iminosugars induce misfolding of viral N-linked glycoproteins.[1][6] This disruption leads to a reduction in the secretion of infectious viral particles and can render the released virions less infective.[1][6][14] This host-targeted approach makes the development of viral resistance less likely.[2][5]

Comparative Antiviral Activity: Quantitative Data

The antiviral efficacy of various iminosugars has been evaluated against numerous enveloped viruses. The following table summarizes the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), and the Selectivity Index (SI), which is a ratio of cytotoxicity to antiviral activity. A higher SI value indicates a more favorable therapeutic window.

Iminosugar DerivativeVirusCell LineIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound (DNJ) Derivatives
N-butyl-deoxynojirimycin (NB-DNJ)Influenza A/H3N2 (A/Brisbane/10/2007)MDCK~1000>5000>5[15]
N-nonyl-deoxynojirimycin (NN-DNJ)Influenza A/H3N2 (A/Brisbane/10/2007)MDCK~200>1000>5[15]
N-butyl-deoxynojirimycin (NB-DNJ)HIV-1C816646>5000>108[16]
N-(9-methoxynonyl)-deoxynojirimycin (UV-4)Influenza A/Texas/36/91 (H1N1)dNHBE82 - >500Not specifiedNot specified[17]
PBDNJ0801Dengue virus (DENV)Not specifiedEC90: <1>800>800[18]
PBDNJ0803Dengue virus (DENV)Not specifiedEC90: <1>800>800[18]
PBDNJ0804Dengue virus (DENV)Not specifiedEC90: <1>800>800[18]
Castanospermine & Derivatives
CastanospermineDengue virus (DENV-2)Huh-719.4145074.7[19]
6-O-butanoyl-castanospermine (Bu-CAST)Hepatitis C virus (HCV)Huh-70.6>50>83[4]
Other Iminosugars
CM-10-18Dengue virus (DENV)Not specifiedNot specifiedNot specifiedNot specified[10]
IHVR-19029Dengue virus (DENV)HEK293~1Not specifiedNot specified[20]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the antiviral activity of iminosugars.

Plaque Reduction Assay

This assay is a standard method to determine the effect of a compound on the production of infectious virus particles.

Methodology:

  • Cell Seeding: Plate a confluent monolayer of susceptible cells (e.g., MDCK for influenza, Vero for Dengue) in 6-well or 12-well plates.

  • Virus Infection: Infect the cell monolayer with a known titer of the virus for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the iminosugar.

  • Incubation: Incubate the plates for 2-4 days, depending on the virus, to allow for plaque formation.

  • Plaque Visualization: Fix the cells with a solution like 4% paraformaldehyde and stain with a dye such as crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques at each compound concentration and calculate the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Cytotoxicity Assay (MTT or MTS Assay)

This assay assesses the effect of the compound on cell viability to determine its therapeutic window.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a specific density.

  • Compound Treatment: Add serial dilutions of the iminosugar to the wells and incubate for the same duration as the antiviral assay.

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubation: Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

  • Data Quantification: Measure the absorbance of the formazan product using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.[13]

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the key signaling pathway affected by iminosugars and a typical experimental workflow.

Antiviral_Mechanism_of_Iminosugars cluster_ER Endoplasmic Reticulum Nascent_Glycoprotein Nascent Viral Glycoprotein Glc3Man9GlcNAc2 Glc3Man9GlcNAc2 Nascent_Glycoprotein->Glc3Man9GlcNAc2 N-linked Glycosylation Glucosidase_I α-Glucosidase I Glc3Man9GlcNAc2->Glucosidase_I Glc1Man9GlcNAc2 Glc1Man9GlcNAc2 Glucosidase_II α-Glucosidase II Glc1Man9GlcNAc2->Glucosidase_II Calnexin Calnexin/ Calreticulin Glc1Man9GlcNAc2->Calnexin Binding Man9GlcNAc2 Man9GlcNAc2 Glucosidase_I->Glc1Man9GlcNAc2 Glucose Trimming Misfolded_Glycoprotein Misfolded Glycoprotein Glucosidase_I->Misfolded_Glycoprotein Glucosidase_II->Man9GlcNAc2 Glucose Trimming Glucosidase_II->Misfolded_Glycoprotein Properly_Folded Properly Folded Glycoprotein Calnexin->Properly_Folded Folding Assistance Secretory Pathway Secretory Pathway Properly_Folded->Secretory Pathway Degradation Degradation Misfolded_Glycoprotein->Degradation Infectious Virions Reduced Infectious Virions Virion Assembly Virion Assembly & Budding Secretory Pathway->Virion Assembly Iminosugars This compound & Other Iminosugars Iminosugars->Glucosidase_I Inhibition Iminosugars->Glucosidase_II Inhibition Virion Assembly->Infectious Virions

Caption: Mechanism of action of iminosugars targeting host ER α-glucosidases.

Antiviral_Assay_Workflow cluster_invitro In Vitro Antiviral Activity Assessment Start Start Cell_Culture Prepare Cell Monolayer Start->Cell_Culture Virus_Infection Infect Cells with Virus Cell_Culture->Virus_Infection Compound_Treatment Treat with Iminosugar (Serial Dilutions) Virus_Infection->Compound_Treatment Incubation Incubate Compound_Treatment->Incubation Plaque_Assay Plaque Reduction Assay Incubation->Plaque_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity_Assay Data_Analysis Data Analysis Plaque_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Results Determine IC50, CC50, SI Data_Analysis->Results

References

A Head-to-Head Comparison of Deoxynojirimycin Extraction Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the performance and methodologies of leading extraction techniques for 1-Deoxynojirimycin (DNJ), a potent alpha-glucosidase inhibitor with significant therapeutic potential.

This guide provides a detailed comparison of various methods for extracting 1-Deoxynojirimycin (DNJ), a key bioactive compound found in mulberry leaves and other natural sources. The efficiency and yield of DNJ extraction are critical for research, development, and commercial production of DNJ-based nutraceuticals and pharmaceuticals. Here, we present a head-to-head comparison of prominent extraction techniques, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

Comparative Analysis of DNJ Extraction Methods

The selection of an appropriate extraction method is crucial for maximizing the yield and purity of DNJ. The following table summarizes the quantitative data from various studies on different extraction techniques.

Extraction MethodStarting MaterialSolventKey ParametersDNJ Yield/Extraction EfficiencyReference
Ultrasound-Assisted Extraction (UAE) Mulberry LeavesEthanol/WaterPower: 180 W, Solvent/Sample Ratio: 7 ml/g, Time: 260 s98% Extraction Efficiency[1][2][3]
Mulberry LeavesWaterPower: 125 W, Temperature: 70°C, Time: 20 min, Solid/Water Ratio: 1:400.092% Extraction Ratio[4]
Microwave-Assisted Extraction (MAE) Mulberry TeaNot SpecifiedPower: 602.28 W, Time: 11.41 min0.19% Yield[5]
Supercritical Fluid Extraction (SFE) Mulberry Leaf PowderCO2 with Ethanol as co-solventPressure: 200 bar, Temperature: 50°C, Time: 80 min96.46% Extraction Efficiency, 1.64 mg/g DNJ Content[6][7][8][9]
Enzyme-Assisted Extraction Mulberry LeavesCellulase Solution (3.4 mg/mL)Temperature: 60°C, pH: 3.8, Time: 1.0 h0.0950% Extraction Rate (20.1% higher than acid extraction)[10]
Traditional Acid Extraction Mulberry Leaves0.05 M HClTemperature: 50°C, pH: 4.0, Time: 2.0 h0.0791% Extraction Rate[10][11]

Experimental Protocols

Detailed methodologies for the key extraction experiments are provided below. These protocols are based on published research and offer a practical guide for laboratory application.

Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to improved extraction efficiency.

Materials:

  • Dried mulberry leaf powder

  • Ethanol (various concentrations) or distilled water

  • Ultrasonic bath or probe sonicator

  • Filter paper

  • Rotary evaporator

Protocol:

  • Mix a known quantity of dried mulberry leaf powder with the chosen solvent (e.g., 55% ethanol) at a specific solvent-to-sample ratio (e.g., 12:1 v/w).

  • Place the mixture in an ultrasonic bath or use a probe sonicator.

  • Apply ultrasonic waves at a specified power (e.g., 180 W) and temperature (e.g., 80°C) for a set duration (e.g., 1.2 hours).[12]

  • After sonication, filter the mixture to separate the extract from the solid residue.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude DNJ extract.

  • The crude extract can then be further purified and analyzed for DNJ content.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and sample, accelerating the extraction process.

Materials:

  • Dried mulberry tea powder

  • Extraction solvent (e.g., water)

  • Microwave extraction system

  • Filter paper

  • Centrifuge

Protocol:

  • Combine the mulberry tea powder with the extraction solvent in a microwave-safe vessel.

  • Place the vessel in the microwave extraction system.

  • Apply microwave power (e.g., 602.28 W) for a specific duration (e.g., 11.41 minutes).[5]

  • After extraction, allow the mixture to cool.

  • Filter the extract and then centrifuge to remove any fine solid particles.

  • The resulting supernatant contains the extracted DNJ.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is known for its high selectivity and the ability to produce solvent-free extracts.

Materials:

  • Dried mulberry leaf powder

  • Supercritical fluid extraction system

  • Carbon dioxide (supercritical grade)

  • Ethanol (as a co-solvent)

Protocol:

  • Pack the dried mulberry leaf powder into the extraction vessel of the SFE system.

  • Pressurize the system with carbon dioxide to the desired pressure (e.g., 200 bar) and heat to the specified temperature (e.g., 50°C).[6][7][8][9]

  • Introduce ethanol as a co-solvent at a defined flow rate.

  • Perform the dynamic extraction for a set period (e.g., 80 minutes).[6][7][8][9]

  • The extracted DNJ is collected in a separator as the pressure is reduced, causing the CO2 to return to a gaseous state, leaving behind the extract.

Enzyme-Assisted Extraction

This method utilizes enzymes to break down the plant cell wall, facilitating the release of intracellular components like DNJ.

Materials:

  • Dried mulberry leaf powder

  • Cellulase solution

  • pH buffer

  • Water bath

  • Centrifuge

Protocol:

  • Suspend the mulberry leaf powder in a cellulase solution with a specific enzyme concentration (e.g., 3.4 mg/mL).[10]

  • Adjust the pH of the mixture to the optimal level for the enzyme (e.g., pH 3.8).[10]

  • Incubate the mixture in a water bath at the optimal temperature (e.g., 60°C) for a defined period (e.g., 1.0 hour).[10]

  • After incubation, centrifuge the mixture to separate the supernatant containing the extracted DNJ from the solid residue.

Visualizing the Extraction Workflow and DNJ's Mechanism of Action

To provide a clearer understanding of the processes involved, the following diagrams illustrate a general experimental workflow for DNJ extraction and the signaling pathway of its primary biological activity.

DNJ_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Purification cluster_analysis Analysis Start Mulberry Leaves Drying Drying Start->Drying Grinding Grinding to Powder Drying->Grinding Extraction Extraction Method (UAE, MAE, SFE, etc.) Grinding->Extraction Filtration Filtration Extraction->Filtration Solvent Solvent Addition Solvent->Extraction Concentration Concentration Filtration->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Analysis DNJ Quantification (e.g., HPLC) Purification->Analysis End Pure DNJ Analysis->End

Caption: General experimental workflow for the extraction of Deoxynojirimycin (DNJ).

DNJ_Alpha_Glucosidase_Inhibition cluster_lumen Small Intestine Lumen cluster_inhibition DNJ Action cluster_absorption Intestinal Absorption Carbohydrates Dietary Carbohydrates (Starch, Sucrose) AlphaGlucosidase α-Glucosidase (Brush Border Enzyme) Carbohydrates->AlphaGlucosidase Hydrolysis Glucose Glucose AlphaGlucosidase->Glucose Absorption Glucose Absorption into Bloodstream Glucose->Absorption DNJ This compound (DNJ) DNJ->AlphaGlucosidase Competitive Inhibition Hyperglycemia Hyperglycemia Absorption->Hyperglycemia Reduced Postprandial Hyperglycemia

Caption: Mechanism of DNJ as a competitive inhibitor of α-glucosidase.

Conclusion

The choice of an extraction method for this compound depends on various factors, including the desired yield, purity, processing time, and available equipment. Modern techniques like Ultrasound-Assisted Extraction and Supercritical Fluid Extraction offer high efficiency and can significantly reduce extraction times compared to traditional methods.[1][2][3][6][7][8][9] Microwave-Assisted Extraction also provides a rapid alternative.[5] Enzyme-assisted extraction presents a greener and more specific approach, potentially increasing yields by breaking down the plant cell matrix.[10] For initial or small-scale extractions, traditional acid extraction remains a viable, albeit less efficient, option.[10] This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of your research or drug development pipeline.

References

Validating the therapeutic potential of Deoxynojirimycin in different cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of in-vitro studies reveals that Deoxynojirimycin (DNJ), a naturally occurring iminosugar, exhibits promising anticancer properties with selective cytotoxicity towards cancer cells over normal cells. This comparison guide synthesizes available data on DNJ's efficacy in various cancer cell lines, details the experimental protocols for its evaluation, and visualizes its mechanistic pathways.

This compound has demonstrated the ability to reduce cell viability, induce apoptosis, and modulate key signaling pathways in cancer cells. Notably, its effectiveness varies across different cancer types, with pronounced effects observed in glioblastoma and gastric adenocarcinoma cell lines.

Comparative Efficacy of this compound

The therapeutic potential of DNJ is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a more potent compound.

Cell LineCancer TypeIC50 (mM) of DNJNormal Cell Line IC50 (mM)Selectivity Index (SI)Reference
A172Glioblastoma5.321.8 (MRC5)4.11[1][2]
ACP02Gastric Adenocarcinoma19.321.8 (MRC5)1.13[1][2]
Normal Cell Line
MRC5Normal Lung Fibroblast21.8--[1][2]

A Selectivity Index (SI) greater than 3 is indicative of a favorable selectivity profile, suggesting higher toxicity towards cancer cells than normal cells.[1]

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

DNJ exerts its anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest. In glioblastoma (A172) cells, DNJ has been shown to induce apoptosis, while in gastric adenocarcinoma (ACP02) cells, it leads to necrosis.[1] This differential response may be linked to the specific genetic makeup of the cancer cells.[1]

Furthermore, DNJ can interfere with the cell cycle, forcing cancer cells to halt their proliferation. In glioblastoma cells, DNJ induces a G2/M phase arrest.[3]

A key aspect of DNJ's mechanism is its ability to reduce the production of reactive oxygen species (ROS), which are known to contribute to cancer progression.[1][2] In colorectal cancer models, DNJ has been observed to induce apoptosis through the Bcl-2/Bax signaling pathway.

The following diagram illustrates the proposed signaling pathway for DNJ-induced apoptosis:

DNJ_Apoptosis_Pathway DNJ This compound ROS Reduced Reactive Oxygen Species (ROS) DNJ->ROS Bcl2 Bcl-2 (Anti-apoptotic) DNJ->Bcl2 Bax Bax (Pro-apoptotic) DNJ->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells Seed cells in a 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_DNJ Add varying concentrations of DNJ Incubate_24h->Add_DNJ Incubate_72h Incubate for 72h Add_DNJ->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilization Add solubilization solution Incubate_4h->Add_Solubilization Read_Absorbance Read absorbance at 570 nm Add_Solubilization->Read_Absorbance Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis Seed_Treat Seed and treat cells with DNJ Incubate Incubate for specified time Seed_Treat->Incubate Harvest Harvest cells Incubate->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Annexin V binding buffer Wash->Resuspend Add_Stains Add Annexin V-FITC and Propidium Iodide Resuspend->Add_Stains Incubate_Dark Incubate in the dark Add_Stains->Incubate_Dark Flow_Cytometry Analyze by flow cytometry Incubate_Dark->Flow_Cytometry

References

Deoxynojirimycin: A Comparative Guide to its In Vitro and In Vivo Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo biological activities of 1-Deoxynojirimycin (DNJ), a potent alpha-glucosidase inhibitor. The information presented herein is supported by experimental data to aid in research and development efforts.

Introduction

1-Deoxynojirimycin (DNJ), also known as moranoline, is a naturally occurring iminosugar found in mulberry leaves (Morus alba), dayflowers, and certain bacteria like Bacillus and Streptomyces species.[1][2] Structurally similar to glucose, DNJ effectively inhibits α-glucosidase enzymes, which are responsible for breaking down complex carbohydrates into absorbable glucose.[1] This primary mechanism of action has positioned DNJ as a compound of significant interest for its antihyperglycemic, anti-obesity, and antiviral properties.[2][3] This guide will delve into the correlation between its performance in laboratory assays and its effects in living organisms.

In Vitro Biological Activity of Deoxynojirimycin

The in vitro activity of DNJ is primarily characterized by its potent inhibition of carbohydrate-hydrolyzing enzymes and its effects on various cellular processes.

Enzyme Inhibition

DNJ is a strong competitive inhibitor of α-glucosidases, such as sucrase and maltase.[3][4] Its inhibitory action prevents the digestion of disaccharides and oligosaccharides in the small intestine, thereby delaying glucose absorption. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

Enzyme TargetDNJ IC50Alternative InhibitorAlternative's IC50Source
α-Glucosidase (Yeast)0.297 µg/mL--[4]
α-Glucosidase (Yeast)8.15 ± 0.12 µMDNJ-chrysin derivative (compound 6)0.51 ± 0.02 µM[5]
α-Glucosidase (Yeast)155 ± 15 µMPhenyltriazole-DNJ hybrid (compound 18)11 ± 1 µM[6]
α-Glucosidase (Unspecified)-Acarbose822.0 ± 1.5 µM[7]
Cell-Based Assays

In cellular models, DNJ has demonstrated a range of biological effects, from influencing glucose metabolism to exhibiting antioxidant and anticancer properties.

  • Glucose Uptake: Interestingly, while mulberry leaf extract (MLE) showed significant inhibition of 2-deoxyglucose uptake in Caco-2 cells, pure DNJ was found to be ineffective in this regard, suggesting that other phytochemicals in MLE contribute to this effect.[8]

  • Antioxidant Activity: DNJ has been shown to mitigate high-glucose-induced oxidative stress in human umbilical vein endothelial cells (HUVECs).[3] It can attenuate cellular oxidative stress by upregulating the expression of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[1]

  • Anticancer Activity: DNJ has shown differential cytotoxicity against cancer cell lines. For instance, it reduced cell viability in adenocarcinoma gastric cells (ACP02) and glioblastoma cells (A172) in a dose-dependent manner, while showing less of an effect on non-neoplastic MRC5 fibroblast cells at lower concentrations.[9][10]

Cell LineAssayDNJ Concentration/IC50EffectSource
HUVECCCK-80-300 µmol/LSlightly enhanced cell viability[11]
HUVECImmunofluorescence-Mitigated high-glucose-induced oxidative DNA damage[11]
ACP02 (gastric adenocarcinoma)MTTIC50 of 19.3 mMReduced cell viability[9]
A172 (glioblastoma)MTTIC50 of 5.3 mMReduced cell viability[9]
MRC5 (normal lung fibroblast)MTTNo significant reduction up to 18 mMLow cytotoxicity at therapeutic ranges[10]

In Vivo Biological Activity of this compound

In living organisms, the biological effects of DNJ are a direct consequence of its in vitro activities, particularly its impact on glucose metabolism and gut health.

Animal Models

Studies in diabetic animal models have consistently demonstrated the hypoglycemic effects of DNJ.

  • Postprandial Hyperglycemia: Oral administration of DNJ effectively suppresses the rise in blood glucose levels after a carbohydrate-rich meal in rats and mice.[1][8]

  • Insulin Sensitivity and Glucose Metabolism: In streptozotocin-induced diabetic mice, purified DNJ significantly decreased serum glucose and insulin levels, improved serum lipid levels, and reversed insulin resistance.[12] This was associated with the upregulation of proteins involved in glycolysis and the downregulation of those involved in gluconeogenesis.[12] In db/db mice, DNJ improved skeletal muscle insulin resistance through the activation of the IRS1/PI3K/Akt pathway.[13]

  • Gut Microbiota Modulation: DNJ treatment has been shown to alleviate gut dysbiosis in diabetic mice by promoting the growth of beneficial bacteria such as Lactobacillus and Bifidobacterium, while suppressing potentially pathogenic bacteria.[12][14]

Animal ModelDosageKey FindingsSource
Sprague Dawley Rats6 mg/kg BWSimilar postprandial glucose response to Mulberry Leaf Extract[15]
T2DM Mice10% DNJ water (200 mg/kg/day)Markedly decreased blood glucose and increased SOD activity[1]
Streptozotocin-induced diabetic mice31.25, 62.5, 125 mg/kg/day for 28 daysDecreased serum glucose and insulin, improved lipid levels, reversed insulin resistance[12][14]
Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of DNJ has been investigated in rats.

  • Absorption and Bioavailability: After oral administration, DNJ is absorbed from the gastrointestinal tract as an intact molecule, with no metabolites detected in plasma.[16] The plasma concentration of DNJ increases in a dose-dependent manner.[2][16] One study in rats reported an oral bioavailability of 50 ± 9% compared to intravenous injection.[1]

  • Distribution and Excretion: DNJ is widely distributed in various organs and tissues.[1] It is excreted relatively quickly from the body.[16]

Animal ModelAdministration RouteDoseTmaxCmaxBioavailability
RatsOral110 mg/kg BW30 min15 µg/mL (92 nmol/mL)-
RatsOral80 mg/kg BW--50 ± 9%
MiceOral (fed)Single radiolabeled dose--Avg. 82% (for N-benzyl-DNJ)

Correlation and Comparison: In Vitro vs. In Vivo

The potent in vitro α-glucosidase inhibitory activity of DNJ is the primary driver of its significant in vivo antihyperglycemic effects. The competitive inhibition of this enzyme, as demonstrated in enzymatic assays, directly translates to the delayed digestion of carbohydrates and subsequent blunting of postprandial blood glucose spikes observed in animal models.

However, some in vitro findings do not entirely predict the in vivo outcomes. For example, while pure DNJ did not inhibit glucose uptake in Caco-2 cells, mulberry leaf extract (containing DNJ and other compounds) did, suggesting synergistic effects in vivo that are not captured by single-compound in vitro assays.[8]

Comparison with Alternatives
CompoundIn Vitro α-Glucosidase InhibitionIn Vivo Postprandial Glucose ReductionKey Features
This compound (DNJ) Potent, competitive inhibitor.[3][4]Effective in reducing postprandial hyperglycemia.[1]Natural product with a good safety profile.[15] Also modulates gut microbiota.[12]
Miglitol Stronger inhibition of rat sucrase compared to DNJ in vitro.[17]Higher suppressive effect on blood glucose than DNJ in some studies.[17]A derivative of DNJ, used as an anti-diabetic drug.[17]
Acarbose α-glucosidase inhibitor.Effective in managing postprandial hyperglycemia.Slower absorption and excretion compared to DNJ.[1]
Mulberry Leaf Extract (MLE) Similar IC50 to pure DNJ for α-glucosidase.[15]Potent inhibition of glucose response, potentially more so than DNJ alone.[8]Contains other bioactive compounds that may act synergistically with DNJ.[8][15]

Experimental Protocols

α-Glucosidase Inhibition Assay (In Vitro)

This protocol is adapted from a method used to determine the inhibitory effects of compounds on α-glucosidase.[5]

  • Preparation: Prepare a solution of α-glucosidase (0.02 mg/mL) in 0.1 M phosphate buffer (pH 6.8). Prepare various concentrations of the test inhibitor (e.g., DNJ). Prepare a 1 mM solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Pre-incubation: In a 96-well plate, add 50 µL of the inhibitor solution at various concentrations and 100 µL of the α-glucosidase solution to each well. Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 40 µL of the pNPG substrate solution to each well to start the reaction.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 60 µL of 100 mM sodium carbonate (Na₂CO₃) solution.

  • Measurement: Measure the absorbance of the resulting p-nitrophenol at a specific wavelength using a microplate reader.

  • Calculation: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Cell Viability (MTT) Assay (In Vitro)

This protocol is based on the methodology for assessing the cytotoxicity of DNJ on cancer cell lines.[9][10]

  • Cell Seeding: Seed cells (e.g., A172 or ACP02) in a 96-well plate at a density of 3 x 10⁴ to 5 x 10⁴ cells per well. Allow the cells to attach and stabilize by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Replace the medium with fresh medium containing varying concentrations of DNJ (e.g., 0.5 to 32 mM).

  • Incubation: Incubate the treated cells for 72 hours under the same conditions.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent to each well and incubate for a period that allows for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Solubilize the formazan product by adding a suitable solvent (e.g., DMSO).

  • Measurement: Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Analysis: Determine the cell viability as a percentage of the control (untreated cells) and calculate the IC50 value.

Animal Study for Hypoglycemic Effect (In Vivo)

This protocol outlines a general procedure for evaluating the postprandial hypoglycemic effect in a diabetic mouse model, based on described studies.[12]

  • Animal Model: Use a streptozotocin-induced diabetic mouse model.

  • Acclimatization and Grouping: Acclimatize the animals and divide them into groups: a normal control group, a diabetic model group, a positive control group (e.g., metformin), and DNJ treatment groups at different dosages.

  • Treatment: Administer DNJ or the respective control substances orally once daily for a specified period (e.g., 28 days).

  • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, fast the mice overnight. Administer a glucose solution orally.

  • Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose load.

  • Glucose Measurement: Measure the blood glucose levels for each sample.

  • Data Analysis: Calculate the area under the curve (AUC) for the blood glucose levels to assess glucose tolerance. Analyze other relevant biomarkers such as serum insulin and lipid profiles from terminal blood samples.

Visualizations

G Workflow for In Vivo Hypoglycemic Effect Evaluation cluster_0 Preparation cluster_1 Treatment Phase cluster_2 Evaluation A Induce Diabetes in Mice (e.g., with Streptozotocin) B Group Animals: - Normal Control - Diabetic Control - Positive Control - DNJ Treatment Groups A->B C Daily Oral Administration of DNJ/Controls (e.g., 28 days) B->C D Fasting and Oral Glucose Challenge C->D E Serial Blood Sampling (0, 30, 60, 90, 120 min) D->E F Blood Glucose Measurement E->F G Data Analysis (AUC) F->G

Caption: Experimental workflow for in vivo evaluation of DNJ's hypoglycemic effect.

G DNJ's Mechanism of α-Glucosidase Inhibition cluster_0 Small Intestine A Dietary Carbohydrates (Starch, Sucrose) B α-Glucosidase (Enzyme on Brush Border) A->B Hydrolysis C Glucose Absorption into Bloodstream B->C Releases Glucose D Postprandial Hyperglycemia C->D E This compound (DNJ) E->B Competitive Inhibition (Blocks Substrate Binding) G DNJ's Influence on the Akt/NRF2 Antioxidant Pathway DNJ This compound (DNJ) Akt Akt (Protein Kinase B) DNJ->Akt Activates NRF2 NRF2 Akt->NRF2 Activates ARE Antioxidant Response Element (ARE) in DNA NRF2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, etc.) ARE->AntioxidantEnzymes Upregulates Expression OxidativeStress Reduced Oxidative Stress AntioxidantEnzymes->OxidativeStress

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Deoxynojirimycin

Author: BenchChem Technical Support Team. Date: November 2025

Deoxynojirimycin (DNJ) and its derivatives are potent inhibitors of α-glucosidases, making them invaluable tools in research and drug development. However, their biological activity necessitates careful handling and disposal to ensure the safety of laboratory personnel and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, fostering a culture of safety and trust in your laboratory operations.

While some safety data sheets (SDS) for 1-Deoxynojirimycin suggest it is not classified as a hazardous substance, related compounds like N-dodecylthis compound are considered hazardous, with risks including acute oral toxicity, skin and eye irritation, and reproductive and aquatic toxicity[1]. Given the conflicting information and the potential for harm, it is prudent to treat all forms of this compound as hazardous chemical waste.

Key Safety and Handling Data

A thorough understanding of the properties of this compound is fundamental to its safe management.

PropertyValueReference
Molecular Formula C₆H₁₃NO₄[2]
Molar Mass 163.17 g/mol [2]
Appearance White solid[3][4]
Melting Point 195 - 196 °C[4]
Storage Temperature Store in freezer[4]
Hazard Identification May cause irritation to eyes, mucous membranes, upper respiratory tract, and skin[3]. The hydrochloride salt can cause serious eye and skin irritation[5].

Experimental Protocols for Safe Disposal

Adherence to a strict protocol is crucial for the safe disposal of this compound. The following steps provide a clear workflow for managing DNJ waste.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE:

  • Safety goggles or face shield[3].

  • Chemical-resistant gloves (chemotherapy gloves are recommended for maximum protection)[6].

  • A lab coat[3].

  • Work in a chemical fume hood to avoid inhalation of dust[3].

2. Waste Segregation and Container Selection: Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Contaminated consumables such as gloves, absorbent pads, and weighing papers should be placed in a designated, leak-proof hazardous waste container[1].

    • This container should be clearly labeled as "Hazardous Waste" and specify "this compound Solid Waste."

  • Liquid Waste:

    • Unused solutions of this compound should be collected in a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable[1].

    • The container must be labeled as "Hazardous Waste" with the full chemical name "this compound" and the solvent used.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[1].

  • Empty Containers:

    • The original product container, once empty, should be managed as hazardous waste.

    • The first rinse of the empty container with a suitable solvent (e.g., ethanol or methanol) must be collected and disposed of as hazardous liquid waste[1].

3. Spill Management Protocol:

In the event of a spill, immediate and correct action is necessary to mitigate exposure and contamination.

  • For a solid spill: Gently cover it with a damp paper towel to avoid raising dust[1].

  • For a liquid spill: Use an appropriate absorbent material to contain the spill.

  • Cleanup: Carefully collect the absorbed liquid or the covered solid waste using forceps or a scoop. Place all contaminated materials into a designated hazardous waste container[1].

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or methanol), followed by soap and water[1]. One older material safety data sheet suggests decontaminating the spill site with a 10% caustic solution[3]. Consult your institution's EHS for guidance on the most appropriate decontamination agent. Collect all cleaning materials as hazardous waste[1].

  • Reporting: Report the incident to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures[1].

4. Final Disposal:

  • Ensure all waste containers are kept securely closed except when adding waste[1].

  • Store liquid waste containers in secondary containment to prevent spills[1].

  • Once a waste container is full, or you no longer need to accumulate this type of waste, contact your institution's EHS department to arrange for pickup and disposal[1][6]. Do not attempt to dispose of the waste yourself [1].

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Deoxynojirimycin_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment cluster_spill Spill Response cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C This compound Waste (Solid or Liquid) A->C B Work in a Chemical Fume Hood B->C D Solid Waste (Contaminated consumables) C->D Solid E Liquid Waste (Unused solutions, rinsates) C->E Liquid F Labeled Hazardous Solid Waste Container D->F G Labeled Hazardous Liquid Waste Container (in Secondary Containment) E->G M Store Waste Containers Securely F->M G->M H Spill Occurs I Contain & Clean Spill H->I J Collect Contaminated Materials as Hazardous Waste I->J J->F K Decontaminate Area J->K L Report Spill to EHS K->L N Contact EHS for Waste Pickup M->N

This compound Disposal Workflow

References

Personal protective equipment for handling Deoxynojirimycin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Deoxynojirimycin (DNJ) in a laboratory setting. It is designed to be a critical resource for researchers, scientists, and drug development professionals, ensuring the safe and effective use of this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound, particularly in its powdered form, to prevent inhalation, skin, and eye contact.[1][2] The following table summarizes the recommended PPE.

PPE CategoryEquipmentSpecifications and Rationale
Eye and Face Protection Safety Goggles or Safety Glasses with Side ShieldsMust meet ANSI Z87.1 or equivalent standards to protect against splashes and airborne particles. A face shield may be necessary when handling larger quantities.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Double-gloving is recommended, especially when handling the pure compound. Gloves should be inspected before use and changed frequently, particularly if contaminated.[2][3]
Body Protection Laboratory CoatA buttoned lab coat is recommended to cover the arms and torso completely.[2]
Respiratory Protection N95 Respirator or higherRecommended when handling the powder outside of a certified chemical fume hood to prevent the inhalation of airborne particles. A full-face respirator may be required for cleaning up large spills.[2][3]

Physicochemical and Toxicological Data

Understanding the properties of this compound is fundamental to its safe handling and storage.

PropertyValue
Molecular Formula C₆H₁₃NO₄[4]
Molar Mass 163.17 g/mol [1]
Physical Appearance White solid[1][5]
Melting Point 195 - 196 °C / 383 - 384.8 °F[5]
Oral LD50 (Rat) >5 g/kg[6]
Storage Temperature Store in freezer[5] or at +2 to +8 °C[7]

Experimental Protocol: Safe Handling of this compound

Adherence to a strict protocol is essential to minimize exposure and ensure a safe laboratory environment.

1. Preparation and Weighing (in a Chemical Fume Hood):

  • Pre-use Inspection: Before handling, visually inspect the container for any damage or leaks.[2]

  • Fume Hood Operation: Ensure the chemical fume hood is functioning correctly. The work surface inside the hood should be decontaminated before and after use.[2]

  • Personal Protective Equipment: Don all required PPE, including a lab coat, safety goggles, and double gloves.[2] An N95 respirator should be used if there is a risk of aerosolization.[2][3]

  • Handling Powder: Carefully open the primary container inside the fume hood. Use a clean spatula to transfer the desired amount of powder to a weigh paper or boat on a calibrated balance. Avoid creating dust.[1][2]

  • Container Sealing: Securely close the primary container immediately after weighing.[1][2]

  • Solution Preparation: If preparing a solution, add the solvent to the vessel containing the DNJ within the fume hood.

2. Storage of Stock and Working Solutions:

  • Container: Store solutions in tightly sealed and clearly labeled vials.[1]

  • Temperature: It is recommended to store stock solutions in aliquots at -20°C or below and use them within one month.[1] For solids, store as indicated on the product label in a tightly sealed vial for up to six months from the date of receipt.[1]

3. First Aid Measures:

  • Skin Contact: Wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse.[1]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[1]

  • Inhalation: Move the individual to fresh air. If breathing becomes difficult, administer oxygen. If breathing stops, provide artificial respiration.[1]

  • Ingestion: Rinse the mouth with water and contact a local poison center or physician.[1]

Spill and Disposal Procedures

Proper containment and disposal are critical to prevent environmental contamination and accidental exposure.

Spill Response Workflow:

In the event of a spill, a clear and immediate response is necessary to mitigate risks.

Spill_Response_Workflow Alert Alert Personnel & Secure Area PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Alert->PPE Contain Cover Spill with Absorbent Material PPE->Contain Collect Sweep Up Material with Non-Sparking Tools Contain->Collect Containerize Place in Labeled Hazardous Waste Container Collect->Containerize Decontaminate Clean Spill Area with 10% Caustic Solution Containerize->Decontaminate Report Report Incident to Supervisor and EHS Decontaminate->Report

This compound Spill Response Workflow

Disposal Plan:

This compound and any materials contaminated with it must be treated as hazardous waste.[7]

  • Waste Segregation: Do not mix this compound waste with other waste streams. Keep solid waste (e.g., contaminated gloves, weigh paper) separate from liquid waste.[7]

  • Waste Containers:

    • Solid Waste: Use a designated, leak-proof, and clearly labeled hazardous waste container.[7]

    • Liquid Waste: Use a chemically compatible, leak-proof container with a secure screw-top cap, such as high-density polyethylene (HDPE) or glass.[7]

  • Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Do not discard it in the regular trash or pour it down the drain.[7]

  • Empty Containers: The original product container, once empty, should be managed as hazardous waste. The first rinse of the empty container with a suitable solvent must be collected and disposed of as hazardous liquid waste.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxynojirimycin
Reactant of Route 2
Deoxynojirimycin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.